molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1442695
CAS No.: 937047-47-7
M. Wt: 213.03 g/mol
InChI Key: UKQXPHHOTNGTKE-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a high-value heterocyclic compound featuring a unique bicyclic scaffold with a bromine substituent at the 5-position and an amine group at the 4-position. This compound is of significant interest in medicinal chemistry and oncology research due to its potent and selective inhibitory activity against key enzymatic targets. It has been identified as a promising inhibitor of protein arginine methyltransferase 5 (PRMT5) , an enzyme involved in pivotal cellular processes such as gene expression, cell proliferation, and apoptosis. By disrupting the methylation activity of PRMT5, this compound can induce cancer cell death, presenting a potential therapeutic strategy for various cancers. Beyond PRMT5 inhibition, the pyrrolo[2,1-f][1,2,4]triazine core is recognized as a privileged scaffold in drug discovery, capable of mimicking purines and interacting with a wide array of kinase ATP-binding sites. This versatility has led to its incorporation into clinical-phase inhibitors targeting receptors like EGFR and VEGFR-2. The synthetic route to this compound can be adapted from traditional multi-step batch processes to more efficient continuous-flow synthesis , which enhances safety and throughput by managing exothermic and cryogenic reactions more effectively. As a key intermediate, this compound is intended strictly for research applications in drug development and biochemical profiling and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQXPHHOTNGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729360
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-47-7
Record name 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Pyrrolo[2,1-f]triazine Scaffold: Mechanism of Action in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus has emerged as a quintessential "privileged scaffold" in modern medicinal chemistry, particularly in the domain of protein kinase inhibition.[4] Its unique fused heterocyclic structure provides a rigid and geometrically precise framework for engaging the highly conserved ATP-binding site of kinases, while offering multiple vectors for chemical modification to achieve high potency and selectivity.[2] This guide synthesizes structural biology insights, structure-activity relationship (SAR) data, and key experimental methodologies to provide a comprehensive understanding of the pyrrolo[2,1-f]triazine scaffold's mechanism of action. We will dissect its core binding hypothesis, explore its versatility across different kinase families—including VEGFR, c-Met, and ALK—and detail the self-validating experimental protocols required to characterize inhibitors built upon this remarkable chemical architecture.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Kinase-Targeting Platform

Kinase inhibition remains one of the most successful strategies in targeted cancer therapy.[2] Within the vast chemical space of inhibitors, fused heterocyclic systems are particularly prominent due to their ability to form multiple, specific interactions with amino acid residues in the kinase active site.[2] The pyrrolo[2,1-f][1][2][3]triazine scaffold is a leading example, forming the core of several clinical candidates and approved drugs.[1][2] Its success stems from a combination of favorable attributes:

  • ATP-Mimetic Core: The nitrogen-rich triazine ring fused to the pyrrole ring creates an electronic and structural mimic of the adenine base of ATP.

  • Precise Hinge-Binding Motif: The arrangement of nitrogen atoms provides a perfect hydrogen bond donor-acceptor-donor (D-A-D) pattern for anchoring to the kinase hinge region, the conserved backbone that connects the N- and C-lobes of the kinase domain.[5]

  • Tunable Substitution Vectors: The scaffold presents multiple positions (C2, C4, C5, C6, and C7) that can be chemically modified. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.[6][7]

This guide will deconstruct these features to explain how this scaffold achieves its potent inhibitory activity.

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism of action for pyrrolo[2,1-f]triazine-based inhibitors is competitive inhibition with ATP. The inhibitor occupies the adenine-binding pocket, preventing the kinase from binding its natural substrate and catalyzing the phosphotransfer reaction. This binding is stabilized by a constellation of specific molecular interactions, validated through extensive X-ray crystallography and computational modeling studies.[3][5]

The Critical Hinge-Binding Interaction

The anchor point for the scaffold is its interaction with the kinase hinge. X-ray co-crystal structures consistently reveal a canonical binding mode where the fused ring system forms two or three hydrogen bonds with the peptide backbone of the hinge residues.[5]

For example, in the structure of a pyrrolo[2,1-f]triazine inhibitor bound to Adaptor Associated Kinase 1 (AAK1), the scaffold exhibits the classic D-A-D hydrogen-bonding pattern with the carbonyl and N-H groups of Cys129 and the carbonyl of Asp127 in the hinge region.[5] This interaction is fundamental to the high affinity of the scaffold and is a recurring theme across numerous kinases. Similarly, docking studies with VEGFR-2 show a key hydrogen bond between the N1 of the pyrrolotriazine ring and the amide-NH of Cys919, anchoring the molecule in the adenine pocket.[2]

G cluster_kinase Kinase ATP Pocket cluster_inhibitor Pyrrolo[2,1-f]triazine Inhibitor hinge Hinge Region (e.g., Cys, Asp) sugar_pocket Sugar Pocket p_loop P-Loop (Hydrophobic) back_pocket Back Pocket (Gatekeeper Access) scaffold Pyrrolotriazine Core scaffold->hinge  Key H-Bonds (D-A-D) (Anchoring Interaction) r1 Substituent (R1) (e.g., Isopropyl) r2 Substituent (R2) (e.g., Amino-piperidine) r3 Substituent (R3) (e.g., Aryl Group) r1->p_loop Hydrophobic Interaction r2->sugar_pocket Pocket Filling r3->back_pocket Selectivity Tuning

Figure 1: General binding mode of the pyrrolo[2,1-f]triazine scaffold.

Exploiting Hydrophobic Pockets for Potency and Selectivity

While hinge binding provides affinity, potency and selectivity are achieved by tailoring substituents to fit into adjacent hydrophobic pockets.[8]

  • P-Loop Interaction: Substituents, often at the C5 position, can extend into a hydrophobic pocket created by the glycine-rich P-loop. For instance, an isopropyl group can engage in favorable lipophilic interactions with residues in this pocket.[5]

  • Sugar Pocket and Back Pocket: The C4 and C6 positions are frequently modified with groups that occupy the ribose and triphosphate-binding sites (often called the sugar pocket and back pocket, respectively).[5][6] Selectivity among kinases is often dictated by the "gatekeeper" residue, which controls access to the deeper back pocket.[9] A bulky gatekeeper (like threonine) will only accommodate inhibitors with smaller substituents, whereas a small gatekeeper (like glycine) allows larger moieties to bind, a principle actively used in designing selective inhibitors.[9]

Structure-Activity Relationship (SAR): A Systematic Approach to Optimization

The true power of the pyrrolo[2,1-f]triazine scaffold lies in its amenability to systematic optimization. SAR studies have elucidated the roles of various substitution points.[6][10]

  • C4-Anilino Moiety: This is a common feature, where an aniline derivative is attached to the C4 position. This group often points towards the solvent-exposed region and can be modified to improve physicochemical properties or gain additional interactions.

  • C5 and C6 Modifications: These positions are critical for fine-tuning potency and pharmacokinetics. For example, in a series of VEGFR-2 inhibitors, incorporating a basic amino group on a C6 side chain was shown to mitigate the glucuronidation of a nearby phenol group, a common metabolic liability.[6] In another study on p38α MAP kinase inhibitors, adding aryl and heteroaryl ketones at the C6 position led to potent compounds with in vivo efficacy.[7]

  • C2 and C7 Disubstitution: A novel design strategy involves creating 2,7-disubstituted analogs. This platform was developed to mimic the bioactive conformation of the well-known diaminopyrimidine motif, leading to the discovery of highly potent and efficacious inhibitors of Anaplastic Lymphoma Kinase (ALK).[11]

The following table summarizes SAR data for representative compounds, illustrating how specific substitutions drive potency against different kinase targets.

Compound IDTarget Kinase(s)IC₅₀ (nM)Key Substituents & Rationale
Compound 21 (Ott et al.) ALK102,7-disubstituted scaffold designed to mimic diaminopyrimidine motif, achieving high potency and selectivity over IGF-1R.[2]
Compound 27a (Shi et al.) c-Met / VEGFR-22.3 / 5.0Dual inhibitor with a side chain containing a terminal hydroxyl group, which forms an additional hydrogen bond with the receptor protein.[12]
Compound 8 (Borzilleri et al.) VEGFR-2 / FGFR-1Potent (nM range)4-aminophenyl group at C4 and substitutions at C5/C6 designed to optimize interactions in the adenine binding pocket of VEGFR-2.[2]
BMS-645737 VEGFR-2 / FGFR-1Potent (nM range)Orally active inhibitor with optimized C5 and C6 substituents for potent anti-angiogenic activity.[13][14][15]

Case Studies: Versatility Across Key Kinase Targets

The pyrrolo[2,1-f]triazine scaffold has been successfully applied to a diverse range of kinase targets implicated in cancer and other diseases.

Dual VEGFR-2/c-Met Inhibition

Tumor angiogenesis and metastasis are often driven by signaling through VEGFR-2 and c-Met.[12] The pyrrolo[2,1-f]triazine scaffold has proven ideal for creating dual inhibitors. Docking studies suggest that these compounds occupy the ATP-binding sites of both kinases, anchored by the core's hydrogen bonding to the respective hinge regions.[12] The strategic placement of side chains, such as the cyclopropane-1,1-dicarboxamide moiety found in other successful dual inhibitors, can be combined with the pyrrolotriazine core to achieve high potency against both targets.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet PLCg PLCγ VEGFR2->PLCg RAS RAS/RAF/MEK/ERK Pathway cMet->RAS PI3K PI3K/AKT Pathway cMet->PI3K Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->VEGFR2 BLOCKS Inhibitor->cMet BLOCKS Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis RAS->Angiogenesis PI3K->Angiogenesis

Figure 2: Inhibition of VEGFR-2 and c-Met signaling pathways.

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase implicated in therapeutic resistance. Bristol Myers-Squibb developed potent AXL inhibitors based on the pyrrolo[2,1-f]triazine scaffold, which also showed activity against MET.[16] These compounds are classified as Type II inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase, a mechanism that can impart greater selectivity.[16][17]

AAK1 Inhibition for Neuropathic Pain

Moving beyond oncology, the scaffold was used to develop inhibitors of AAK1, a serine/threonine kinase identified as a target for neuropathic pain.[5] Co-crystal structures provided a definitive view of the binding mode, confirming the canonical hinge interactions and revealing an intramolecular hydrogen bond that pre-organizes the inhibitor into an optimal binding conformation.[5] This work demonstrated that SAR development could be guided by structural insights to enhance potency more than tenfold, achieving single-digit nanomolar inhibitors.[5]

Experimental Workflows for Inhibitor Characterization

A credible investigation into a new kinase inhibitor series requires a tiered and self-validating system of experiments, moving from simple biochemical assays to more complex cellular models and finally to structural validation.

Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the inhibitor's potency (IC₅₀) in a purified, cell-free system. The ADP-Glo™ Kinase Assay is a common method that measures ADP production as a proxy for kinase activity.[18]

Objective: To determine the concentration of the pyrrolo[2,1-f]triazine inhibitor required to inhibit 50% of the target kinase's activity.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is standard.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase buffer.

    • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%).

    • Target kinase enzyme (at a pre-determined optimal concentration).

  • Pre-incubation: Incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a solution containing the peptide substrate and ATP (both at their experimentally determined Km values) to initiate the kinase reaction.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at room temperature.

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 30-40 minutes.

  • Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using no-enzyme (0% activity) and DMSO-only (100% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (BaF3 Model)

This assay validates that the inhibitor is active in a cellular context, can cross the cell membrane, and engage its target to produce a functional outcome.[19]

Objective: To measure the inhibitor's ability to block the proliferation of cells that are dependent on the target kinase for survival.

Methodology:

  • Cell Line: Use BaF3 cells, a murine pro-B cell line that depends on IL-3 for survival. These cells are engineered to stably express a constitutively active or ligand-dependent form of the target kinase (e.g., an EML4-ALK fusion protein). In the absence of IL-3, their survival is now dependent on the activity of the engineered kinase.

  • Cell Plating: Seed the engineered BaF3 cells in 96-well plates in IL-3-free media.

  • Compound Treatment: Add serial dilutions of the pyrrolo[2,1-f]triazine inhibitor to the wells. Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels) to each well.

  • Data Acquisition: After a brief incubation, measure luminescence to quantify the number of viable cells.

  • Data Analysis: Normalize the data and calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration. A potent inhibitor in this assay demonstrates cell permeability and on-target engagement.[19]

Workflow: X-Ray Crystallography for Structural Validation

The definitive confirmation of the binding mechanism comes from obtaining a high-resolution co-crystal structure of the inhibitor bound to the kinase domain.[20]

G start Start: Potent Inhibitor Identified (IC50 < 100 nM) protein 1. Express & Purify Kinase Domain Protein start->protein complex 2. Form Kinase-Inhibitor Complex in Solution protein->complex crystal_screen 3. Crystallization Screening (Varying pH, precipitants) complex->crystal_screen crystal_growth 4. Grow Single, High-Quality Crystal crystal_screen->crystal_growth xray 5. X-ray Diffraction (Synchrotron Source) crystal_growth->xray structure 6. Solve 3D Structure (Electron Density Map) xray->structure end End: High-Resolution Structure (Confirms Binding Mode, Guides SAR) structure->end

Sources

CAS number for 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromopyrrolo[2,1-f]triazin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Bromopyrrolo[2,1-f]triazin-4-amine is a halogenated heterocyclic compound built upon the privileged pyrrolo[2,1-f][1][2]triazine scaffold. This core structure is of immense interest in medicinal chemistry, forming the backbone of numerous clinically significant molecules, including kinase inhibitors and antiviral agents.[3][4][5] The strategic placement of a bromine atom at the 7-position provides a versatile chemical handle for further synthetic elaboration, making this compound a critical building block in the discovery and development of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and explores its current and potential applications in drug discovery, with a focus on its role as a precursor to potent kinase inhibitors.

The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Drug Discovery

The pyrrolo[2,1-f][1][2]triazine ring system, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged as a "privileged scaffold" in modern drug discovery.[4] Its structural rigidity and specific arrangement of nitrogen atoms allow for precise three-dimensional interactions with a variety of biological targets. This has led to its incorporation into a diverse range of therapeutic agents.

Notably, this scaffold is the core of:

  • Remdesivir: A broad-spectrum antiviral agent that gained prominence for its activity against RNA viruses.[3]

  • Kinase Inhibitors: A significant class of targeted cancer therapies. Derivatives of this scaffold have shown potent inhibitory activity against key oncogenic kinases such as anaplastic lymphoma kinase (ALK), VEGFR-2, EGFR, and Janus kinase 2 (JAK2).[4][5]

  • PI3Kδ Inhibitors: The 4-amino pyrrolotriazine chemotype has been identified as a novel and selective inhibitor of PI3Kδ, a key enzyme in immunological signaling pathways, with potential applications in treating autoimmune disorders like rheumatoid arthritis.[6]

The utility of 7-Bromopyrrolo[2,1-f]triazin-4-amine stems from its position as a key intermediate, where the bromine atom serves as a reactive site for introducing further complexity and diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[3]

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its effective use in a research setting. The key physicochemical data for 7-Bromopyrrolo[2,1-f]triazin-4-amine are summarized below.

PropertyValueSource(s)
CAS Number 937046-98-5[1][2][7][8]
Molecular Formula C₆H₅BrN₄[7][9]
Molecular Weight 213.03 g/mol [7][10]
Synonyms 4-Amino-7-bromopyrrolo[2,1-f][1][2]triazine[2][7]
Appearance White to light yellow powder or crystal[2][7]
Melting Point 245 - 249 °C[2][7]
Purity ≥ 95% (GC)[2][7]
Storage Conditions 2 - 8 °C, under inert atmosphere[7][10][11]

Synthesis and Purification: A Practical Approach

Synthetic Rationale and Strategy

The most direct and commonly employed synthesis for 7-Bromopyrrolo[2,1-f]triazin-4-amine involves the electrophilic bromination of the parent scaffold, 4-aminopyrrolo[2,1-f][1][2]triazine. The pyrrole ring is electron-rich and susceptible to electrophilic substitution. The choice of a brominating agent and reaction conditions is critical to achieve mono-bromination at the desired 7-position while minimizing the formation of di-brominated byproducts. A common and effective reagent for this transformation is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which provides a controlled source of electrophilic bromine.[3][12] Cooling the reaction to sub-zero temperatures is a key strategy to control reactivity and improve selectivity.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine.[12]

Materials:

  • 4-Aminopyrrolo[2,1-f][1][2]triazine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or a similar brominating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnesol or Celite

Procedure:

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-aminopyrrolo[2,1-f][1][2]triazine (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the stirred solution to a temperature between -20 °C and -10 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Bromination: Add 1,3-dibromo-5,5-dimethylhydantoin (approx. 0.5 eq) portion-wise over 45 minutes, ensuring the internal temperature does not rise significantly. The use of a slight molar excess of the starting material relative to the bromine source helps to minimize di-substitution.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the low temperature for an additional 45-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 5% Methanol in Dichloromethane.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a pre-chilled saturated solution of sodium sulfite (Na₂SO₃) to neutralize any remaining bromine.

  • Precipitation and Filtration: Stir the resulting suspension. The solid product should precipitate out. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts, followed by drying.

  • Extraction and Purification: Partition the dried solid between ethyl acetate and a 5% sodium carbonate solution. Separate the organic layer, wash it again with the sodium carbonate solution, and then dry it over anhydrous magnesium sulfate.

  • Final Isolation: Filter the organic solution through a pad of Magnesol or Celite to remove baseline impurities. Concentrate the filtrate under reduced pressure to yield the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethyl acetate to yield a colorless or light-yellow solid.[12]

Synthesis Workflow Diagram

G SM 4-Aminopyrrolo[2,1-f][1,2,4]triazine (Starting Material) Reagent 1. DBDMH, Anhydrous DMF (-20 °C to -10 °C) 2. Workup (Na₂SO₃, EtOAc) SM->Reagent Product 7-Bromopyrrolo[2,1-f]triazin-4-amine (Final Product) Reagent->Product Electrophilic Bromination

Caption: Synthetic workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Applications in Drug Discovery

The primary value of 7-Bromopyrrolo[2,1-f]triazin-4-amine is as a versatile intermediate for creating more complex, biologically active molecules.[7] Its applications are best understood through the therapeutic potential of the derivatives it helps to create.

Central Role in Kinase Inhibitor Development

Kinase inhibition is a cornerstone of targeted cancer therapy.[5] The pyrrolo[2,1-f][1][2]triazine scaffold is a proven pharmacophore for engaging the ATP-binding site of various kinases. The 7-bromo derivative is an ideal starting point for SAR exploration at this position, which often points into the solvent-exposed region of the kinase cleft, allowing for modifications to enhance potency and selectivity.

  • PI3Kδ Inhibition: Aberrant signaling of Class I Phosphoinositide 3-kinases (PI3Ks) is implicated in cancers and immunological disorders. The 4-amino pyrrolotriazine scaffold has been developed into potent and selective inhibitors of the PI3Kδ isoform.[6] SAR studies on this scaffold led to compounds with demonstrated efficacy in animal models of arthritis, highlighting the therapeutic potential for autoimmune diseases.[6]

Potential Signaling Pathway Involvement: PI3K/AKT Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. PI3Kδ inhibitors derived from the pyrrolotriazine scaffold act by blocking the catalytic activity of the PI3Kδ enzyme, thereby preventing the phosphorylation of PIP2 to PIP3 and inhibiting the downstream activation of AKT and its subsequent signaling effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3Kd->PIP2 Phosphorylates PI3Kd->PIP3 Inhibitor Pyrrolotriazine-based Inhibitor (e.g., from 7-bromo precursor) Inhibitor->PI3Kd Inhibits Downstream Downstream Effects (Cell Growth, Proliferation, Survival) AKT->Downstream

Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.

Foundation for Antiviral and Anticancer Agents

Beyond specific kinase targets, the pyrrolotriazine core is recognized for its broader utility in developing anticancer and antiviral drugs.[7][10] The ability to functionalize the 7-position allows chemists to fine-tune properties such as solubility, cell permeability, and metabolic stability, which are critical for developing effective drug candidates.

Analytical Characterization

Structural confirmation and purity assessment are paramount. The structure of 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H-NMR): Provides information on the proton environment, confirming the substitution pattern on the heterocyclic rings.[12]

  • Mass Spectrometry (LC/MS): Confirms the molecular weight and isotopic pattern characteristic of a mono-brominated compound (m/z = 213.1 [M+H]⁺).[12]

Conclusion and Future Perspectives

7-Bromopyrrolo[2,1-f]triazin-4-amine is more than a simple chemical; it is a strategic tool for medicinal chemists. Its value lies not in its intrinsic biological activity but in its potential as a foundational building block for high-value therapeutics. The established importance of the pyrrolo[2,1-f][1][2]triazine scaffold in targeting kinases and viruses ensures that this bromo-derivative will remain a relevant and critical intermediate in drug discovery programs. Future research will likely focus on leveraging this compound in novel cross-coupling methodologies and in the synthesis of next-generation covalent or allosteric inhibitors, further expanding the therapeutic reach of this remarkable scaffold.

References

  • (Time information was not used in the gener
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  • (This source was reviewed but not directly cited in the final response.)
  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(18), 4493–4499. Available from: [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity, 26(3), 1785–1807. Available from: [Link]

  • (This source was reviewed but not directly cited in the final response.)

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Significance of the Pyrrolo[2,1-f]triazine Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a "privileged scaffold" in modern medicinal chemistry.[4] First synthesized in the late 1970s, its profound potential was not fully realized until recent decades.[2] This guide provides a comprehensive technical overview of the discovery, synthesis, and ever-expanding significance of this remarkable heterocycle. We will explore its pivotal role in the development of potent kinase inhibitors for oncology and its critical function in groundbreaking antiviral therapies. This document will delve into the synthetic versatility of the scaffold, detailing established and novel methodologies for its construction and functionalization. Furthermore, we will examine the structure-activity relationships that govern its diverse biological activities, offering insights for the rational design of next-generation therapeutics.

Introduction: From a Novelty to a Cornerstone of Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine nucleus, characterized by its fused pyrrole and triazine ring system, possesses a unique electronic and structural architecture that has proven highly amenable to therapeutic targeting.[5] While its initial synthesis in the latter half of the 20th century was a notable chemical achievement, the scaffold remained largely unexplored for many years.[2] The turning point came with the recognition of its ability to mimic the bioactive conformation of other well-established pharmacophores, such as the quinazoline nucleus in kinase inhibitors.[1][6] This discovery opened the floodgates for its investigation across a wide spectrum of diseases.

The versatility of the pyrrolo[2,1-f][1][2][3]triazine core is a key driver of its success. The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions with biological targets, a feature not always achievable with simpler heterocyclic systems.[5] This, coupled with the numerous sites available for substitution, provides medicinal chemists with a powerful platform for fine-tuning pharmacokinetic and pharmacodynamic properties. The scaffold's journey from a chemical curiosity to a cornerstone of drug discovery is a testament to the ongoing quest for novel chemical entities with therapeutic potential.[7]

The Pyrrolo[2,1-f]triazine Scaffold in Medicinal Chemistry: A Tale of Two Therapeutic Areas

The significance of the pyrrolo[2,1-f][1][2][3]triazine heterocycle is most prominently illustrated by its impact on two major therapeutic areas: oncology and virology.

A Versatile Kinase Inhibitor Template

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[8] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[5] Its ability to effectively mimic the quinazoline core, a known kinase inhibitor scaffold, has been a key factor in its success.[1][6]

Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including:

  • EGFR and VEGFR-2: Early investigations revealed that attaching appropriate substituents to the C4 position of the pyrrolotriazine nucleus could yield potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6] For instance, a 4-((3-chloro-4-fluorophenyl)amino) substituent conferred potent EGFR inhibitory activity, while a 4-((3-hydroxy-4-methylphenyl)amino) group led to effective VEGFR-2 inhibition.[1] These findings highlighted the scaffold's potential in anti-angiogenic and anti-proliferative cancer therapies.[9]

  • c-Met and Dual c-Met/VEGFR-2 Inhibition: Further studies have explored the development of pyrrolo[2,1-f]triazine derivatives as inhibitors of the c-Met proto-oncogene, another important target in cancer therapy. Some compounds have even shown potent dual inhibitory activity against both c-Met and VEGFR-2.[5]

  • Anaplastic Lymphoma Kinase (ALK): The scaffold has been successfully employed to develop potent and selective inhibitors of ALK, a key driver in certain types of non-small cell lung cancer.[5]

  • Janus Kinases (JAKs): Researchers have synthesized pyrrolo[2,1-f]triazine derivatives that exhibit potent and selective inhibition of JAK2, a critical component of the JAK/STAT signaling pathway implicated in various myeloproliferative neoplasms.[5]

  • Phosphoinositide 3-Kinases (PI3Ks): The 4-amino pyrrolotriazine chemotype has been identified as a novel and selective inhibitor of PI3Kδ, a key signaling molecule in immunological disorders and cancers.[10]

The following table summarizes the activity of selected pyrrolo[2,1-f]triazine derivatives against various kinases:

Compound/DerivativeTarget Kinase(s)IC50 (nM)Cellular ActivityReference
4-((3-chloro-4-fluorophenyl)amino)pyrrolotriazineEGFRPotent (specific value not provided)Inhibition of DiFi human colon tumor cell proliferation[1]
4-((3-hydroxy-4-methylphenyl)amino)pyrrolotriazineVEGFR-2Potent (specific value not provided)Inhibition of VEGF-dependent HUVEC proliferation[1]
BMS-582664VEGFR-2, FGFR-1Not specifiedNanomolar inhibition of HUVEC proliferation[9]
Compound 19 (Shi et al.)c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5Inhibition of BaF3-TPR-Met and HUVEC-VEGFR2 cells[5]
Compound 21 (Ott et al.)ALK10 ± 2Potent in vitro and in vivo efficacy[5]
Compounds 26, 27, 28 (Harikrishnan et al.)JAK2Potent and selectiveActive in SET-2 cell lines[5]
Compound 14ap110α, p110δ122, 119Antiproliferative activity against human cancer cells[11]

Initial SAR studies have provided valuable insights for the optimization of pyrrolo[2,1-f]triazine-based kinase inhibitors. For example, substitution at the 5 and 6 positions of the ring system is generally well-tolerated, allowing for the introduction of side chains to modulate physicochemical properties.[1] Conversely, substitution at the 7-position often leads to a significant loss of inhibitory activity.[1]

Caption: Structure-Activity Relationship (SAR) hotspots on the pyrrolo[2,1-f]triazine scaffold for kinase inhibition.

A Potent Antiviral Agent: The Core of Remdesivir

The pyrrolo[2,1-f][1][2][3]triazine scaffold has also demonstrated significant promise as an antiviral agent, a property attributed to its structural analogy to purine bases.[12] This is most notably exemplified by the broad-spectrum antiviral drug Remdesivir, which features the pyrrolo[2,1-f][1][2][3]triazine moiety as its core heterocyclic base.[2] Remdesivir has shown efficacy against a wide array of RNA viruses, including SARS-CoV, MERS-CoV, and Ebola virus, and gained prominence for its use in the treatment of COVID-19.[2][5]

The antiviral activity of nucleoside analogs containing the pyrrolo[2,1-f][1][2][3]triazine core stems from their ability to be incorporated into the nascent viral RNA chain, leading to premature termination of transcription. The presence of the C-C glycosidic bond in these C-nucleosides enhances their metabolic and pharmacokinetic properties compared to traditional N-nucleosides.[2]

Synthetic Strategies for the Pyrrolo[2,1-f]triazine Core

The growing interest in the pyrrolo[2,1-f][1][2][3]triazine scaffold has spurred the development of diverse and efficient synthetic methodologies. These strategies can be broadly categorized based on the starting materials and the sequence of ring formation.

Synthesis from Pyrrole Derivatives

A common and versatile approach involves the construction of the triazine ring onto a pre-existing pyrrole core.

A widely employed method involves the N-amination of a pyrrole derivative followed by cyclization with a one-carbon unit.

Step-by-Step Methodology:

  • N-Amination of Pyrrole: A suitable pyrrole derivative is treated with an aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or chloramine, in the presence of a base like sodium hydride to yield the corresponding N-aminopyrrole.[2]

  • Cyclization: The resulting N-aminopyrrole is then cyclized with a source of a single carbon atom, such as formamidine acetate or formamide at elevated temperatures, to afford the pyrrolo[2,1-f][1][2][3]triazine core.[2][13]

Sources

A Technical Guide to Pharmacophore Modeling of Pyrrolo[2,1-f]triazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of pharmacophore modeling as applied to the promising pyrrolo[2,1-f]triazine scaffold. Researchers, medicinal chemists, and drug development professionals will find a comprehensive framework herein, blending theoretical underpinnings with actionable, field-proven protocols. Our focus is on the practical application of computational techniques to accelerate the discovery and optimization of novel therapeutics targeting a range of diseases, with a particular emphasis on kinase inhibition.

Introduction: The Significance of the Pyrrolo[2,1-f]triazine Scaffold and Pharmacophore Modeling

The pyrrolo[2,1-f][1][2]triazine core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[3] Its unique three-dimensional structure and electronic properties make it an ideal scaffold for developing potent and selective inhibitors for a variety of biological targets.[4][5] Notably, this scaffold is a key component of several approved drugs and clinical candidates, including kinase inhibitors, demonstrating its therapeutic potential.[3] The versatility of the pyrrolo[2,1-f]triazine ring system allows for substitutions at multiple positions, enabling fine-tuning of the molecule's steric and electronic properties to achieve desired biological activity and pharmacokinetic profiles.

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD) that distills the complex interactions between a ligand and its target into a simplified, three-dimensional representation of essential molecular features.[6] These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups.[6] By identifying the spatial arrangement of these critical features, a pharmacophore model serves as a powerful tool for a variety of applications in the drug discovery pipeline, including:

  • Virtual Screening: Rapidly searching large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.[1][6]

  • Lead Optimization: Guiding the modification of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[6]

  • Scaffold Hopping: Discovering new chemical scaffolds that retain the essential pharmacophoric features of a known active compound.

  • Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern a compound's biological activity.[2]

This guide will delve into the two primary approaches to pharmacophore modeling: ligand-based and structure-based methods.[7] We will provide detailed protocols for each, empowering you to apply these techniques to your own research on pyrrolo[2,1-f]triazine-based inhibitors.

Part 1: Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown or when a set of active ligands with diverse scaffolds is available.[7] The fundamental principle is to identify the common chemical features shared by a set of active molecules and assume that these features are responsible for their biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation using Schrödinger's PHASE

This protocol outlines the steps for generating a ligand-based pharmacophore model from a set of congeneric ligands with known biological activities using the PHASE module in the Schrödinger software suite.[8][9]

  • Ligand Preparation:

    • Import the 2D or 3D structures of your pyrrolo[2,1-f]triazine-based inhibitors into Maestro.

    • Utilize LigPrep to generate low-energy, 3D conformations of each ligand. This step is crucial for ensuring that the conformational space of each molecule is adequately sampled. LigPrep will also handle ionization states and tautomers.

  • Define Activities:

    • Create a new property in the project table to store the biological activity of each compound (e.g., IC50 or pIC50).

    • Define a threshold to classify ligands as "active" or "inactive." For a congeneric series, it is often beneficial to include moderately active and inactive compounds to refine the model.

  • Generate Pharmacophore Hypotheses:

    • Open the Phase panel and select "Develop Pharmacophore Model."

    • Choose the prepared ligands as the input.

    • In the "Define Actives and Inactives" step, specify the activity property and the thresholds for active and inactive molecules.

    • Phase will then align the active ligands and identify common pharmacophoric features. It will generate a series of pharmacophore hypotheses, each representing a different combination of features.

  • Score and Validate Hypotheses:

    • Phase automatically scores each hypothesis based on how well it maps to the active ligands while excluding the inactive ones. Key scoring metrics include the survival score, which reflects the overall quality of the model.

    • To validate the predictive power of the generated models, it is essential to use a test set of known active and inactive compounds that were not included in the training set. A good model should be able to identify the actives from the test set with high sensitivity and specificity.[10]

  • Select the Best Hypothesis:

    • Analyze the scoring and validation results to select the best pharmacophore hypothesis. This model can then be used for virtual screening or to guide the design of new inhibitors.

LigandBased_Workflow cluster_input Input Data cluster_process Modeling Process cluster_output Output ligands Set of Active Pyrrolo[2,1-f]triazine Inhibitors prep 1. Ligand Preparation (LigPrep) ligands->prep define 2. Define Activities (Active/Inactive) prep->define generate 3. Generate Hypotheses (PHASE) define->generate validate 4. Score & Validate (Test Set) generate->validate model Validated Pharmacophore Model validate->model

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Part 2: Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available, a structure-based approach can be employed to generate a pharmacophore model.[1][7] This method has the advantage of directly utilizing the information about the binding site to define the key interactions between the protein and its ligands.

Experimental Protocol: Structure-Based Pharmacophore Model Generation using BIOVIA Discovery Studio

This protocol describes the generation of a structure-based pharmacophore model from a protein-ligand complex using BIOVIA Discovery Studio.[11][12]

  • Protein-Ligand Complex Preparation:

    • Import the crystal structure of the target protein in complex with a pyrrolo[2,1-f]triazine-based inhibitor (e.g., from the Protein Data Bank).

    • Use the "Prepare Protein" protocol to clean the structure by removing water molecules, adding hydrogen atoms, and optimizing the side chains.

    • Define the binding site based on the co-crystallized ligand.

  • Generate Interaction Pharmacophore:

    • Select the prepared protein and the bound ligand.

    • Use the "Interaction Pharmacophore" tool to automatically identify the key interactions between the ligand and the protein. This will generate a pharmacophore model with features corresponding to hydrogen bonds, hydrophobic interactions, and other important contacts.

  • Refine the Pharmacophore Model:

    • Manually inspect the generated pharmacophore model and the protein-ligand interactions.

    • You may need to add, remove, or modify features based on your understanding of the system. For example, you can add excluded volumes to represent regions of the binding site that should not be occupied by a ligand.

  • Validate the Model:

    • As with the ligand-based approach, validate the structure-based model using a test set of known active and inactive compounds. The model should be able to selectively identify the active compounds.

StructureBased_Workflow cluster_input Input Data cluster_process Modeling Process cluster_output Output complex Protein-Ligand Complex (e.g., PDB structure) prep_protein 1. Prepare Protein & Ligand complex->prep_protein generate_interaction 2. Generate Interaction Pharmacophore prep_protein->generate_interaction refine 3. Refine Model (Add/Remove Features) generate_interaction->refine validate_sb 4. Validate Model (Test Set) refine->validate_sb model_sb Validated Structure-Based Pharmacophore Model validate_sb->model_sb

Caption: Structure-Based Pharmacophore Modeling Workflow.

Part 3: Application in Pyrrolo[2,1-f]triazine-Based Kinase Inhibitor Design

The pyrrolo[2,1-f]triazine scaffold has proven to be particularly effective in the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Pharmacophore modeling is an invaluable tool for designing novel and selective kinase inhibitors based on the pyrrolo[2,1-f]triazine scaffold.

Case Study: Structure-Activity Relationship (SAR) of Pyrrolo[2,1-f]triazine-Based VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrrolo[2,1-f]triazine derivatives have been identified as potent VEGFR-2 inhibitors.[13][14] The following table summarizes the SAR for a series of these compounds, highlighting the impact of different substitutions on their inhibitory activity.

Compound IDR1R2VEGFR-2 IC50 (nM)
1 HH66
2 OCH3H23
3 ClH45
4 HCH315
5 HCl38

Data synthesized from publicly available research.[3][13]

The SAR data reveals that substitutions at both the R1 and R2 positions of the pyrrolo[2,1-f]triazine core significantly influence the inhibitory potency against VEGFR-2. A methoxy group at the R1 position (Compound 2) and a methyl group at the R2 position (Compound 4) lead to a notable increase in activity compared to the unsubstituted parent compound (Compound 1). This information can be used to construct a pharmacophore model that incorporates a hydrogen bond acceptor feature at the R1 position and a hydrophobic feature at the R2 position.

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile computational technique that can significantly accelerate the discovery and development of novel drugs. When applied to the promising pyrrolo[2,1-f]triazine scaffold, it provides a rational framework for designing potent and selective inhibitors for a wide range of biological targets. By understanding the key molecular interactions that govern biological activity, researchers can more efficiently navigate the vast chemical space to identify promising lead candidates and optimize them into clinically viable drugs.

As computational power continues to increase and algorithms become more sophisticated, the role of pharmacophore modeling in drug discovery is expected to expand further. The integration of pharmacophore modeling with other computational methods, such as molecular dynamics simulations and machine learning, holds great promise for the future of rational drug design.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press, 6, 1-13. [Link]

  • Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(11), 20086-20117. [Link]

  • Scarpino, A., Gaggini, S., Moro, S., & Gorgilli, M. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(11), 5945. [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][7]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 30(7), 1345-1369. [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Pro-Drug EU. [Link]

  • Charushin, V. N., Chupakhin, O. N., & Rusinov, V. L. (2023). Bioactive Pyrrolo[2,1-f][1][2][7]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7767. [Link]

  • Schrödinger. (n.d.). Phase. [Link]

  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

  • Kumar, A., Singh, J., & Kumar, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][7]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(4), 2111-2127. [Link]

  • CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. [Link]

  • Borzilleri, R. M., Cai, Z. W., Ellis, C., Fargnoli, J., Fura, A., Gerhardt, T., ... & Bhide, R. S. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1][2][7]triazine based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(5), 1429-1433. [Link]

  • Shi, D., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Huang, W. (2018). Exploration of novel pyrrolo[2,1-f][1][2][7]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 736-751. [Link]

  • Dassault Systèmes. (n.d.). PHARMACOPHORE AND LIGAND-BASED DESIGN WITH BIOVIA DISCOVERY STUDIO®. [Link]

  • CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. [Link]

Sources

Unlocking the Therapeutic Potential of 5-Bromopyrrolo[2,1-f]triazin-4-amine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on identifying and validating potential therapeutic targets for derivatives of 5-Bromopyrrolo[2,1-f]triazin-4-amine. The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[2][4][5] This document will delve into the established targets for this class of compounds, extrapolate potential targets for the 5-bromo substituted derivative, and provide a detailed roadmap for experimental validation.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Foundation for Targeted Therapy

The pyrrolo[2,1-f][1][2][3]triazine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its versatile biological activities.[6] Its structural features allow for interactions with a variety of biological targets, and derivatives have been investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[6][7][8] Notably, this scaffold is a key component of several approved and clinical-phase drugs, highlighting its therapeutic promise.[4][6]

The introduction of a bromine atom at the 5-position of the pyrrolo[2,1-f]triazin-4-amine core can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, alter the compound's binding affinity and selectivity for various biological targets. While specific therapeutic targets for 5-Bromopyrrolo[2,1-f]triazin-4-amine itself are not yet extensively documented in publicly available literature[9], the well-established activity of related derivatives provides a strong basis for hypothesizing potential targets.

High-Probability Therapeutic Targets: A Focus on Kinases

Kinase inhibition is a highly successful strategy in targeted cancer therapy, with a multitude of small molecule inhibitors approved by the FDA.[2][3][4] The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a particularly effective framework for developing potent and selective kinase inhibitors.[2][4][5] Therefore, protein kinases represent the most promising class of potential therapeutic targets for 5-Bromopyrrolo[2,1-f]triazin-4-amine derivatives.

Established Kinase Targets for the Pyrrolotriazine Scaffold

Several kinases have been identified as targets for various pyrrolo[2,1-f][1][2][3]triazine derivatives, suggesting that these are high-priority candidates for investigation with the 5-bromo analog.

Target KinaseTherapeutic AreaRationale for TargetingKey References
c-Met (Hepatocyte Growth Factor Receptor) Oncologyc-Met is a receptor tyrosine kinase that, when dysregulated, drives tumor growth, invasion, and metastasis. Dual inhibitors of c-Met and VEGFR-2 have shown significant promise.[10]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) OncologyVEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 can starve tumors and inhibit their growth.[10]
ALK (Anaplastic Lymphoma Kinase) Oncology (e.g., Non-Small Cell Lung Cancer)Fusions and mutations in the ALK gene lead to the expression of a constitutively active kinase that drives cancer cell proliferation.[4]
JAK2 (Janus Kinase 2) Oncology (Myeloproliferative Neoplasms), InflammationThe JAK-STAT signaling pathway is crucial for hematopoiesis and immune response. Dysregulation of JAK2 is implicated in various cancers and inflammatory diseases.[4][11]
p38α MAP Kinase Inflammationp38α is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a central role in the production of pro-inflammatory cytokines.[7]
AAK1 (AP2-Associated Kinase 1) Neuropathic PainAAK1 is involved in receptor endocytosis and has been identified as a potential target for the treatment of neuropathic pain.[12][13]
PLK1 (Polo-like Kinase 1) OncologyPLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis. Its overexpression is common in many cancers.[14][15]
CHK1 (Checkpoint Kinase 1) OncologyCHK1 is a central player in the DNA damage response pathway. Inhibiting CHK1 can sensitize cancer cells to the effects of chemotherapy and radiation.[16][17]
The Rationale for Investigating 5-Bromopyrrolo[2,1-f]triazin-4-amine Derivatives as Kinase Inhibitors

The 4-amino group on the pyrrolotriazine ring can act as a key hydrogen bond donor, a common interaction motif in the ATP-binding pocket of kinases. The bromine atom at the 5-position can form halogen bonds or occupy hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and selectivity. The overall strategy would be to synthesize a library of derivatives based on the 5-bromo scaffold and screen them against a panel of kinases, particularly those listed above.

A Step-by-Step Guide to Target Identification and Validation

Identifying and validating the specific molecular target of a bioactive small molecule is a critical process in drug discovery.[1][18][19] The following section outlines a robust, multi-step workflow for elucidating the therapeutic targets of 5-Bromopyrrolo[2,1-f]triazin-4-amine derivatives.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation phenotypic_screening Phenotypic Screening (e.g., Anti-proliferative Assays) biochemical_assays Biochemical Assays (IC50 Determination) phenotypic_screening->biochemical_assays Identify Active Compounds target_based_screening Target-Based Screening (Kinase Panel) target_based_screening->biochemical_assays Identify Direct Hits computational_screening In Silico Screening (Molecular Docking) computational_screening->target_based_screening Prioritize Candidates cellular_assays Cellular Target Engagement (e.g., CETSA, NanoBRET) biochemical_assays->cellular_assays Confirm Cellular Activity genetic_validation Genetic Validation (CRISPR/siRNA) cellular_assays->genetic_validation Validate Target Necessity biomarker_analysis Biomarker Analysis (Phospho-protein levels) cellular_assays->biomarker_analysis Confirm MoA in_vivo_models In Vivo Models (Xenografts) genetic_validation->in_vivo_models Preclinical Efficacy biomarker_analysis->in_vivo_models Pharmacodynamic Readout

Figure 1: A generalized workflow for the identification and validation of therapeutic targets for small molecules.

Phase 1: Target Identification

The initial phase aims to identify potential biological targets for the 5-Bromopyrrolo[2,1-f]triazin-4-amine derivatives. This can be approached through several complementary strategies:

  • Phenotypic Screening: This approach involves testing the compounds in cell-based assays that measure a specific cellular phenotype, such as inhibition of cancer cell proliferation or reduction of inflammatory cytokine production. Active compounds are then subjected to further studies to identify their molecular target.

  • Target-Based Screening: Based on the known activity of the pyrrolotriazine scaffold, a more direct approach is to screen a library of 5-bromo derivatives against a panel of purified kinases. This can rapidly identify direct inhibitors and provide initial structure-activity relationships (SAR).

  • In Silico Screening: Computational methods, such as molecular docking, can be used to predict the binding of the 5-bromo derivatives to the crystal structures of various kinases. This can help prioritize which kinases to screen in biochemical assays.

Phase 2: Target Engagement

Once a potential target is identified, the next crucial step is to confirm that the compound directly interacts with and modulates the activity of the target protein in a cellular context.

  • Objective: To determine the concentration of the 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative required to inhibit 50% of the activity of the target kinase.

  • Materials:

    • Purified recombinant target kinase

    • Specific peptide substrate for the kinase

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Test compound (5-Bromopyrrolo[2,1-f]triazin-4-amine derivative)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase, peptide substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Confirming that the compound binds to its intended target within the complex environment of a living cell is essential. Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide this crucial evidence.

Phase 3: Target Validation

The final phase involves rigorously demonstrating that the observed cellular phenotype is indeed a consequence of the compound's interaction with the identified target.

Genetic_Validation_Workflow start Hypothesized Target crispr CRISPR/Cas9 Knockout of Target Gene start->crispr sirna siRNA Knockdown of Target Gene start->sirna treatment Treat with 5-Bromo Derivative crispr->treatment sirna->treatment wildtype Wild-Type Cells wildtype->treatment phenotype_wt Observe Phenotype (e.g., Cell Death) treatment->phenotype_wt phenotype_ko Observe Phenotype treatment->phenotype_ko phenotype_kd Observe Phenotype treatment->phenotype_kd conclusion Target Validated if Phenotype is Rescued in KO/KD Cells phenotype_wt->conclusion phenotype_ko->conclusion phenotype_kd->conclusion

Figure 2: A flowchart illustrating the logic of genetic target validation experiments.

  • Genetic Approaches: Using techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein. If the cells lacking the target protein are resistant to the effects of the compound, it provides strong evidence for on-target activity.

  • Biomarker Modulation: Measuring the effect of the compound on downstream signaling molecules of the target pathway. For example, if the target is a kinase, one would expect to see a decrease in the phosphorylation of its known substrates upon treatment with the compound.

  • In Vivo Proof-of-Concept: Evaluating the efficacy of the compound in animal models of the relevant disease (e.g., tumor xenograft models for cancer).[20] This step is critical for demonstrating the therapeutic potential of the compound and for assessing its pharmacokinetic and pharmacodynamic properties.[18][20]

Conclusion

The 5-Bromopyrrolo[2,1-f]triazin-4-amine scaffold holds considerable promise for the development of novel targeted therapeutics. Based on the extensive research on related pyrrolotriazine derivatives, protein kinases involved in oncology and inflammation represent the most probable and compelling therapeutic targets. A systematic and rigorous approach to target identification and validation, as outlined in this guide, is paramount to successfully translating these promising chemical entities into clinically effective drugs. The combination of phenotypic and target-based screening, followed by robust target engagement and validation studies, will be instrumental in unlocking the full therapeutic potential of this class of compounds.

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A Senior Application Scientist's Guide to the Preliminary In-Vitro Evaluation of Novel Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrrolotriazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in-vitro evaluation of novel pyrrolotriazine compounds, designed for researchers, scientists, and drug development professionals. We will delve into the strategic selection and execution of a cascade of assays, from initial cytotoxicity screening to mechanistic studies, ensuring a robust and efficient preclinical assessment. This guide emphasizes the "why" behind the "how," offering insights into the causality of experimental choices to build a self-validating data package.

The Pyrrolotriazine Scaffold: A Versatile Core in Drug Discovery

Pyrrolotriazines are heterocyclic compounds that have garnered significant interest due to their bioisosteric relationship with purines, allowing them to interact with a variety of biological targets.[3] This versatility has led to the development of pyrrolotriazine derivatives with a broad spectrum of potential therapeutic applications, including:

  • Kinase Inhibition: A substantial body of research has focused on pyrrolotriazines as inhibitors of various protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.[4] Targets include PI3K, Aurora kinases, and IRAK4.[1][3][5]

  • Anticancer Activity: Beyond specific kinase inhibition, many pyrrolotriazine analogues have shown potent antiproliferative effects in cancer cell lines.[6]

  • Other Therapeutic Areas: The biological activity of this scaffold extends to antiviral, antifungal, anti-inflammatory, and antidiabetic properties.[1][7][8]

Given this chemical tractability and diverse bioactivity, a systematic and logical in-vitro evaluation is paramount to elucidating the therapeutic potential of novel pyrrolotriazine compounds.

The In-Vitro Evaluation Cascade: A Phased Approach

A tiered approach to in-vitro testing is crucial for efficiently screening and characterizing new chemical entities. This strategy allows for early identification of promising compounds and facilitates informed decisions about which molecules warrant further investigation.

In_Vitro_Evaluation_Cascade cluster_0 Cell-Based Assays A Primary Screening: Cytotoxicity Assays B Secondary Screening: Mechanistic Assays A->B D Lead Optimization A->D Identify Potent Compounds C Target Identification & Validation: Biochemical Assays B->C Elucidate Mechanism of Action C->D Confirm Direct Target Engagement

Caption: A typical workflow for the in-vitro evaluation of novel compounds.

Primary Screening: Assessing Cytotoxicity

The initial step in evaluating a new compound with potential anticancer activity is to determine its effect on cell viability and proliferation.[9] Cytotoxicity assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[10]

The MTT Assay: A Reliable Workhorse for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the novel pyrrolotriazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[12]

  • Incubation: Incubate the treated cells for a specified period, typically 48 to 72 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[12]

Data Presentation: Cytotoxicity of Novel Pyrrolotriazine Compounds

Compound IDTarget Cancer Cell LineIncubation Time (h)IC50 (µM)
PYR-001MCF-7 (Breast)485.2
PYR-001A549 (Lung)488.9
PYR-002MCF-7 (Breast)4812.7
PYR-002A549 (Lung)4825.1
DoxorubicinMCF-7 (Breast)480.8
DoxorubicinA549 (Lung)481.2

Secondary Screening: Unraveling the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in primary screening should be further investigated to understand their mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis) and if it affects the cell cycle.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a crucial mechanism by which many anticancer drugs exert their effects.[9] Several assays can be employed to detect the hallmarks of apoptosis.

4.1.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS.[13] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Experimental Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cells with the pyrrolotriazine compound at its IC50 concentration for 24-48 hours.[12]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

4.1.2. Caspase Activity Assays

Caspases are a family of proteases that are key mediators of apoptosis.[13] Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.[13]

Principle: These assays utilize a caspase-3/7 substrate that, when cleaved by active caspases, releases a fluorophore or a luminescent molecule, generating a detectable signal proportional to caspase activity.[14]

Apoptosis_Induction_Pathway A Novel Pyrrolotriazine Compound B Cellular Stress A->B C Initiator Caspases (e.g., Caspase-9) B->C D Executioner Caspases (Caspase-3/7) C->D E Cleavage of Cellular Substrates D->E F Apoptosis E->F

Caption: A simplified signaling pathway of apoptosis induction.

Cell Cycle Analysis: Investigating Effects on Cell Division

Cancer is characterized by uncontrolled cell division, making the cell cycle an attractive target for anticancer therapies.[15] Cell cycle analysis can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[9][15]

Principle: This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, and the fluorescence intensity is measured by flow cytometry.[16]

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the test compound for 24 hours.[12]

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.[12]

  • RNase Treatment: Wash the cells with PBS and treat with RNase A to remove RNA, ensuring that only DNA is stained.[12]

  • DNA Staining: Stain the cells with propidium iodide.[12]

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[12]

Data Presentation: Effect of PYR-001 on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65.220.514.3
PYR-001 (5.2 µM)25.815.159.1

Target Identification and Validation: Biochemical Assays

For pyrrolotriazine compounds that show promising cell-based activity and a defined mechanism of action, the next logical step is to identify and validate their direct molecular target(s). Given that many pyrrolotriazines are designed as kinase inhibitors, in-vitro kinase activity assays are highly relevant.[4]

In-Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.[18][19]

Principle: A common method is a luminescence-based assay that quantifies the amount of ADP produced as a byproduct of the kinase reaction.[18] The luminescent signal is inversely proportional to the kinase activity.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation: Prepare a serial dilution of the pyrrolotriazine compound in DMSO.[18]

  • Kinase Reaction Setup: In a 96-well plate, add the kinase of interest, a suitable substrate, and the diluted compound or DMSO control.[18]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[18]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[18]

  • ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, generating a luminescent signal.[18]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader and plot the signal against the inhibitor concentration to determine the IC50 value.[18]

Conclusion and Future Directions

This guide has outlined a systematic and robust approach for the preliminary in-vitro evaluation of novel pyrrolotriazine compounds. By following this tiered strategy, researchers can efficiently identify promising drug candidates and build a strong data package to support further preclinical and clinical development. The insights gained from these foundational assays are critical for understanding a compound's therapeutic potential and for guiding lead optimization efforts. Future studies may involve broader kinase profiling, investigation of off-target effects, and evaluation in more complex in-vitro models, such as 3D cell cultures, to better mimic the in-vivo tumor microenvironment.[20]

References

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Methodological & Application

Synthesis protocol for 7-Bromopyrrolo[2,1-f]triazin-4-amine from pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Bromopyrrolo[2,1-f]triazin-4-amine is a key heterocyclic intermediate with significant applications in medicinal chemistry and drug discovery.[1] Its structural motif is found in a variety of biologically active compounds, including kinase inhibitors and antiviral agents, most notably as a precursor in the synthesis of Remdesivir.[2][3][4][5] The selective introduction of a bromine atom at the C7 position of the pyrrolo[2,1-f]triazin-4-amine core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug development.

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine from its parent compound, pyrrolo[2,1-f]triazin-4-amine. The described methodology is robust, scalable, and yields the desired product with high purity and efficiency.

Chemical Reaction and Mechanism

The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine is achieved through an electrophilic aromatic substitution reaction. The electron-rich pyrrole ring of the pyrrolo[2,1-f]triazin-4-amine scaffold is susceptible to attack by an electrophilic bromine source.

Reaction Scheme:

Figure 1: General reaction scheme for the bromination of pyrrolo[2,1-f]triazin-4-amine.

The choice of the brominating agent is crucial for achieving high regioselectivity and avoiding over-bromination. While elemental bromine can be used, it often leads to a mixture of products due to its high reactivity.[6] Milder and more selective brominating agents, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), are preferred for this transformation.[2]

The reaction mechanism proceeds via the typical steps of electrophilic aromatic substitution:

  • Generation of the Electrophile: The brominating agent generates a source of electrophilic bromine (Br+).

  • Nucleophilic Attack: The π-electrons of the pyrrole ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The attack preferentially occurs at the C7 position, which is electronically activated.

  • Deprotonation: A weak base in the reaction mixture removes a proton from the C7 position, restoring the aromaticity of the pyrrole ring and yielding the final product, 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for reliability and yield.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyrrolo[2,1-f]triazin-4-amine≥98%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)Reagent GradeCommercially AvailableRecrystallize from water if necessary.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and recrystallization.
Saturated Sodium Sulfite (Na2SO3) solutionPrepared in-houseFor quenching the reaction.
5% Sodium Bicarbonate (NaHCO3) solutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO4)Commercially AvailableFor drying the organic phase.
Equipment
  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Ice-salt bath or cryocooler for maintaining low temperatures.

  • Dropping funnel.

  • Büchner funnel and filter flask for filtration.

  • Rotary evaporator.

  • Standard laboratory glassware.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Pyrrolo[2,1-f]triazin-4-amine in anhydrous DMF cool Cool reaction mixture to -15 °C to -10 °C prep->cool Transfer add_nbs Slowly add a solution of NBS in DMF cool->add_nbs Maintain Temp react Stir at -10 °C for 45 min add_nbs->react Monitor by TLC quench Quench with saturated Na2SO3 solution react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer with 5% NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from hot Ethyl Acetate concentrate->recrystallize isolate Isolate pure product by filtration recrystallize->isolate

Caption: Workflow for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask, add pyrrolo[2,1-f]triazin-4-amine (5.0 g, 37.3 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) and stir the mixture until the starting material is fully dissolved.

    • Equip the flask with a thermometer and a nitrogen inlet, and place it in an ice-salt bath to cool the solution to between -15 °C and -10 °C.

  • Addition of Brominating Agent:

    • In a separate beaker, dissolve N-Bromosuccinimide (NBS) (6.64 g, 37.3 mmol) in anhydrous DMF (40 mL).

    • Transfer the NBS solution to a dropping funnel and add it dropwise to the cooled solution of pyrrolo[2,1-f]triazin-4-amine over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below -10 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, continue stirring the reaction mixture at -10 °C for an additional 45 minutes.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na2SO3, 150 mL) while keeping the flask in the ice bath.

    • Allow the mixture to warm to room temperature and stir for 30 minutes. A solid precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with water (2 x 50 mL) and then with cold ethyl acetate (2 x 20 mL).

  • Purification:

    • For further purification, the crude product can be recrystallized from hot ethyl acetate.

    • Suspend the crude solid in a minimal amount of hot ethyl acetate (approximately 70 °C), ensuring complete dissolution.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to afford 7-Bromopyrrolo[2,1-f]triazin-4-amine as a white to off-white solid.

Characterization Data

The structure and purity of the synthesized 7-Bromopyrrolo[2,1-f]triazin-4-amine should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.13 (s, 1H), 7.89 (s, 2H, NH₂), 7.05 (d, J=4.4 Hz, 1H), 6.85 (d, J=4.4 Hz, 1H).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₆BrN₄ [M+H]⁺: 212.98; found: 213.0.

Safety Precautions

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • N,N-Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Always perform the reaction in a fume hood.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine. The use of N-Bromosuccinimide as a brominating agent in DMF at low temperatures ensures high regioselectivity and good yields. This procedure is suitable for both small-scale laboratory synthesis and larger-scale production for drug development and research purposes.

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  • National Center for Biotechnology Information. (2016, August 9). Synthesis of pyrrolo[2,1-f][6][7][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from PubMed.

  • ResearchGate. (2025, December 22). (PDF) Synthesis of pyrrolo[2,1-f][6][7][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][6][8][9]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from ResearchGate.

  • PubMed. (n.d.). Synthesis of pyrrolo[2,1-f][6][7][8]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. Retrieved from PubMed.

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Application Note: 5-Bromopyrrolo[2,1-f]triazin-4-amine as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Specificity and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology. Kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] A key challenge in this field is achieving selectivity for the target kinase to maximize efficacy and minimize off-target effects.

Medicinal chemists increasingly leverage the concept of "privileged scaffolds" – molecular frameworks that can bind to multiple protein targets with high affinity. The pyrrolo[2,1-f][1][3][4]triazine core is one such scaffold, forming the structural basis of several approved drugs and clinical candidates, including potent kinase inhibitors.[1][2][5] This heterocyclic system serves as an excellent starting point for the development of inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4][6]

This application note focuses on 5-Bromopyrrolo[2,1-f]triazin-4-amine (also referred to as 7-Bromopyrrolo[2,1-f][1][3][4]triazin-4-amine, CAS 937046-98-5), a key intermediate and building block for the synthesis of a new generation of kinase inhibitors. The strategic placement of the bromine atom provides a valuable handle for further chemical modification through cross-coupling reactions, enabling the exploration of chemical space around the core scaffold. Furthermore, the bromine atom can itself contribute to binding affinity and selectivity through halogen bonding interactions within the kinase active site.

We present here an overview of the rationale for using this scaffold, detailed protocols for its evaluation against key cancer-related kinases, and a perspective on its application in lead optimization programs.

Chemical and Physical Properties

The foundational properties of 5-Bromopyrrolo[2,1-f]triazin-4-amine are essential for its handling and for planning subsequent synthetic modifications.

PropertyValueSource
Molecular Formula C₆H₅BrN₄[7]
Molecular Weight 213.04 g/mol [7]
Appearance White to light yellow powder/crystal[7]
Melting Point 245 - 249 °C[7]
CAS Number 937046-98-5[7]

The Strategic Advantage of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f]triazine core is a bio-isostere of purine, a fundamental component of nucleic acids. This inherent similarity allows it to effectively mimic the adenine moiety of ATP, enabling it to bind to the highly conserved ATP-binding pocket of kinases. The true power of this scaffold, however, lies in its amenability to substitution at various positions, allowing for the fine-tuning of potency and selectivity.

Derivatives of the pyrrolo[2,1-f]triazine scaffold have demonstrated potent inhibitory activity against several key oncogenic kinases:

  • EGFR and HER2: A series of 5-substituted pyrrolo[2,1-f]triazin-4-amines have been optimized as dual inhibitors of EGFR and HER2, with some compounds showing promising oral efficacy in tumor xenograft models.[4]

  • c-Met and VEGFR-2: Novel pyrrolo[2,1-f]triazine derivatives have been developed as potent dual inhibitors of c-Met and VEGFR-2, with IC₅₀ values in the low nanomolar range.[6] Inhibition of both these pathways can be an effective anti-angiogenic and anti-tumor strategy.[8][9][10]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f]triazine derivatives have been synthesized as potent ALK inhibitors with high selectivity over other kinases like the insulin-like growth factor-1 receptor.[1]

The 5-bromo substituent on the pyrrolo[2,1-f]triazin-4-amine core is a key feature. It serves as a versatile synthetic handle for introducing a variety of chemical moieties via well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of a library of analogs to probe the structure-activity relationship (SAR) and optimize for potency and selectivity against the kinase of interest.

Experimental Protocols

The following protocols provide a comprehensive workflow for evaluating 5-Bromopyrrolo[2,1-f]triazin-4-amine and its derivatives as kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays suitable for high-throughput screening. The LanthaScreen® TR-FRET platform is a widely used example.[11][12][13]

Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used as the FRET donor. A fluorescein-labeled substrate acts as the FRET acceptor. When the kinase phosphorylates the substrate, the Tb-labeled antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[12]

TR_FRET_Kinase_Assay cluster_no_inhibition Kinase Activity cluster_inhibition Kinase Inhibition Kinase Kinase + ATP Phospho_Substrate_F Phospho-Substrate-Fluorescein Kinase->Phospho_Substrate_F Phosphorylation Substrate_F Substrate-Fluorescein Substrate_F->Kinase FRET High TR-FRET Signal Phospho_Substrate_F->FRET Antibody_Tb Antibody-Terbium Antibody_Tb->FRET Binding Kinase_Inhib Kinase + ATP Substrate_F_Inhib Substrate-Fluorescein Kinase_Inhib->Substrate_F_Inhib No Phosphorylation Inhibitor 5-Bromopyrrolo [2,1-f]triazin-4-amine Inhibitor->Kinase_Inhib Inhibition No_FRET Low TR-FRET Signal Substrate_F_Inhib->No_FRET Antibody_Tb_Inhib Antibody-Terbium Antibody_Tb_Inhib->No_FRET No Binding

Figure 1: Principle of TR-FRET Kinase Inhibition Assay.

Materials:

  • Recombinant human kinases (e.g., EGFR, HER2, c-Met, VEGFR-2)

  • Fluorescein-labeled kinase-specific substrate

  • Terbium-labeled phospho-specific antibody

  • ATP

  • 5-Bromopyrrolo[2,1-f]triazin-4-amine and its derivatives

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase buffer)

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds (starting from 100 µM) in DMSO. Then, create a 4X working solution by diluting in kinase buffer.

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the 4X compound solution. b. Add 2.5 µL of 4X kinase solution. c. Initiate the reaction by adding 5 µL of a 2X mixture of substrate and ATP. The final reaction volume is 10 µL. d. Incubate for 60-90 minutes at room temperature.

  • Detection: a. Add 10 µL of stop solution containing the Tb-labeled antibody. b. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 490 nm (donor) and 520 nm (acceptor).

  • Data Analysis: Calculate the 520/490 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Alternative Biochemical Kinase Assay (AlphaLISA)

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology suitable for HTS.

Principle: The assay uses Donor and Acceptor beads that are brought into proximity by a specific biomolecular interaction.[14] For kinase assays, a biotinylated substrate is captured by streptavidin-coated Donor beads. A phospho-specific antibody, which is conjugated to AlphaLISA Acceptor beads, recognizes the phosphorylated substrate. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal. Inhibition of the kinase prevents this interaction and reduces the signal.[14][15]

AlphaLISA_Workflow cluster_assay AlphaLISA Kinase Assay Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Inhibitor Incubate Incubate Kinase Reaction Start->Incubate Add_Beads Add AlphaLISA Acceptor Beads & Streptavidin Donor Beads Incubate->Add_Beads Incubate_Beads Incubate in Dark Add_Beads->Incubate_Beads Read Read on Alpha-enabled Plate Reader Incubate_Beads->Read Analyze Analyze Data (IC50 determination) Read->Analyze

Figure 2: General workflow for an AlphaLISA kinase assay.

Materials:

  • Recombinant human kinases

  • Biotinylated kinase-specific substrate

  • AlphaLISA Acceptor beads conjugated to a phospho-specific antibody

  • Streptavidin-coated AlphaLISA Donor beads

  • ATP

  • Test compounds

  • AlphaLISA kinase buffer

  • 384-well white microplates

  • Alpha-enabled plate reader

Procedure:

  • Compound Preparation: As described in Protocol 1.

  • Kinase Reaction: a. In a 384-well plate, add test compound, kinase, biotinylated substrate, and ATP. b. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: a. Add a mixture of AlphaLISA Acceptor beads and Streptavidin Donor beads. b. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha-enabled reader.

  • Data Analysis: Determine IC₅₀ values by plotting the AlphaLISA signal against compound concentration.

Protocol 3: Cell-Based Target Engagement Assay (Phospho-EGFR ELISA)

This protocol determines the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Principle: Cells overexpressing the target kinase (e.g., A431 cells for EGFR) are treated with the inhibitor, followed by stimulation with a growth factor (e.g., EGF) to induce kinase phosphorylation. The cells are then fixed, and an in-cell ELISA is performed using a primary antibody specific for the phosphorylated form of the kinase and a secondary antibody conjugated to horseradish peroxidase (HRP). The HRP substrate produces a colorimetric signal proportional to the amount of phosphorylated kinase.[16][17][18]

Materials:

  • A431 (human epidermoid carcinoma) cell line (for EGFR) or other relevant cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture-treated plates

  • Test compounds

  • Human Epidermal Growth Factor (EGF)

  • Fixing solution (e.g., 4% formaldehyde)

  • Quenching solution (e.g., 1% H₂O₂ in wash buffer)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of ~30,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Fixing and Permeabilization: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Fix the cells with fixing solution for 20 minutes at room temperature. c. Wash the cells three times with wash buffer (e.g., TBST).

  • Blocking: Block the cells with blocking buffer for 1-2 hours at room temperature.

  • Antibody Incubation: a. Incubate the cells with the primary antibody (anti-phospho-EGFR or anti-total-EGFR) overnight at 4°C. b. Wash the cells three times with wash buffer. c. Incubate with the HRP-conjugated secondary antibody for 1.5 hours at room temperature.

  • Detection: a. Wash the cells three times with wash buffer. b. Add TMB substrate and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding stop solution.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm. Normalize the phospho-EGFR signal to the total-EGFR signal and determine the IC₅₀ value.

Expected Results and Interpretation

Using the protocols described above, researchers can systematically evaluate 5-Bromopyrrolo[2,1-f]triazin-4-amine and its derivatives.

  • Biochemical Assays (TR-FRET/AlphaLISA): These assays will yield IC₅₀ values, providing a direct measure of the compound's potency against the purified kinase. A potent compound will have a low nanomolar IC₅₀. By screening against a panel of kinases, a selectivity profile can be established. For example, derivatives of the pyrrolo[2,1-f]triazine scaffold have shown IC₅₀ values as low as 2.3 nM against c-Met and 5.0 nM against VEGFR-2.[6]

  • Cell-Based Assays: The in-cell ELISA will provide the cellular potency (IC₅₀) of the compound. A significant rightward shift in the IC₅₀ value compared to the biochemical assay may indicate poor cell permeability or efflux by cellular transporters. A good correlation between biochemical and cellular potency suggests good cell penetration and target engagement.

The bromine atom on the scaffold can be used as a handle for further optimization. For instance, Suzuki coupling could be used to introduce various aryl or heteroaryl groups, which could form additional interactions with the kinase active site, potentially increasing potency and modulating selectivity.

SAR_Diagram cluster_derivatives Lead Optimization via Cross-Coupling cluster_evaluation Iterative Evaluation Core 5-Bromopyrrolo[2,1-f]triazin-4-amine (Starting Scaffold) Derivative1 Derivative A (e.g., Aryl group via Suzuki) Core:f1->Derivative1 Synthetic Modification Derivative2 Derivative B (e.g., Alkynyl group via Sonogashira) Core:f1->Derivative2 Synthetic Modification Derivative3 Derivative C (e.g., Amine via Buchwald-Hartwig) Core:f1->Derivative3 Synthetic Modification Biochem Biochemical Assays (Potency) Derivative1->Biochem Testing Cycle Derivative2->Biochem Testing Cycle Derivative3->Biochem Testing Cycle Cellular Cellular Assays (Cellular Potency) Biochem->Cellular Testing Cycle Selectivity Kinase Selectivity Panel Cellular->Selectivity Testing Cycle Selectivity->Core SAR Feedback

Figure 3: Iterative drug discovery cycle using the 5-bromo scaffold.

Conclusion

5-Bromopyrrolo[2,1-f]triazin-4-amine is a valuable and versatile starting point for the discovery of novel kinase inhibitors. Its privileged pyrrolo[2,1-f]triazine core provides a solid foundation for binding to the ATP pocket of numerous kinases, while the bromo substituent offers a strategic handle for rapid lead optimization. The protocols outlined in this application note provide a robust framework for researchers to synthesize, screen, and characterize derivatives of this scaffold, paving the way for the development of the next generation of targeted cancer therapies.

References

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  • Mastalerz, H., Chang, M., Chen, P., Dextraze, P., Fink, B. E., Gavai, A., ... & Wong, T. W. (2007). New C-5 substituted pyrrolotriazine dual inhibitors of EGFR and HER2 protein tyrosine kinases. Bioorganic & medicinal chemistry letters, 17(7), 2036–2042. [Link]

  • Shi, W., Qiang, H., Huang, D., Bi, X., Huang, W., & Qian, H. (2018). Exploration of novel pyrrolo[2,1-f][1][3][4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European journal of medicinal chemistry, 158, 814–831. [Link]

  • Unknown Source. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolo[2,1-f][1][3][4]triazin-4-amine. Retrieved from [Link]

  • Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., ... & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Singh, R., Kumar, A., & Kumar, S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][3][4]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-13. [Link]

  • Khan, S. K., et al. (2023). Computational Design of Pyrrolo[2,1‐f]triazine‐Based Dual Wild‐Type/Mutant EGFR Inhibitors: Pharmacophore Modelling, 3D‐QSAR, Quantum Chemistry, and Post‐MD Studies for Breast Cancer Therapeutics. ChemistrySelect, 8(42), e202302831. [Link]

  • Mohamady, S., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18872–18886. [Link]

  • Ott, G. R., et al. (2010). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][3][4]triazines. Organic Process Research & Development, 14(1), 108-116. [Link]

  • Assay Genie. (n.d.). EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). Retrieved from [Link]

  • ChemWhat. (n.d.). PYRROLO[1,2-F][1][3][4]TRIAZIN-4-AMINE CAS#: 159326-68-8. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Assay and drug development technologies, 9(1), 16–28. [Link]

  • Chem-Impex. (n.d.). 7-Bromopyrrolo[2,1-f][1][3][4]triazin-4-amine. Retrieved from [Link]

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Application Notes: 5-Bromopyrrolo[2,1-f]triazin-4-amine in the Synthesis of Novel Antiviral Agents

Application Notes: 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine in the Synthesis of Novel Antiviral Agents

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, most notably forming the core of the broad-spectrum antiviral drug Remdesivir.[4][5] This structural motif serves as a bioisostere for natural purine nucleobases, enabling it to function as an antimetabolite that disrupts viral replication.[1][5] Specifically, derivatives of this scaffold can act as substrates for viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral proliferation.[5][6] This application note provides a detailed guide for researchers on the use of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine as a key intermediate for the synthesis of novel antiviral drug candidates. We present protocols for the functionalization of this building block via palladium-catalyzed cross-coupling reactions and discuss the strategic rationale behind its application in drug discovery programs targeting RNA viruses such as influenza, Hepatitis C, and coronaviruses.[2][7]

Introduction: The Strategic Value of the Pyrrolotriazine Core

The pyrrolo[2,1-f][1][2][3]triazine system's resemblance to adenine and guanine makes it an ideal scaffold for designing nucleoside and non-nucleoside inhibitors of viral polymerases.[1][2] The core structure mimics the natural purine bases, allowing molecules derived from it to be recognized and processed by viral enzymes. However, their non-natural structure ultimately halts the replication process.[5]

The introduction of a bromine atom at the C5 position of the pyrrolotriazine core provides a versatile chemical handle for further molecular elaboration. This halogen atom is strategically positioned for modification via modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the systematic introduction of a diverse range of substituents to explore the structure-activity relationship (SAR) and optimize the compound's antiviral potency, selectivity, and pharmacokinetic profile.

Logical Workflow for Antiviral Candidate Synthesis

The overall strategy involves a multi-stage process, beginning with the synthesis of the core scaffold, followed by diversification through cross-coupling, and culminating in biological evaluation.

Gcluster_0PART A: Core Synthesiscluster_1PART B: Diversificationcluster_2PART C: EvaluationA1Pyrrole Starting MaterialA2Regioselective BrominationA1->A2A3N-Amination & CyclizationA2->A3A4Target Intermediate:5-Bromopyrrolo[2,1-f]triazin-4-amineA3->A4B1Suzuki Coupling(C-C Bond Formation)A4->B1 FunctionalizeB2Buchwald-Hartwig Amination(C-N Bond Formation)A4->B2B3Other Cross-Coupling(e.g., Sonogashira, Heck)A4->B3C1Library of Novel DerivativesB1->C1 SynthesizeB2->C1B3->C1C2In Vitro Antiviral Assays(EC₅₀ Determination)C1->C2C3Cytotoxicity Assays(CC₅₀ Determination)C1->C3C4Lead Candidate Selection(High Selectivity Index)C2->C4C3->C4GreagentsReagents:- 5-Bromo-pyrrolotriazine- Arylboronic Acid- Pd(dppf)Cl₂- K₂CO₃- Dioxane/H₂Osetup1. Assemble Reagentsin Schlenk Flaskreagents->setupdegas2. Degas Mixture(Ar Purge)setup->degasreact3. Heat Reaction(e.g., 90-100 °C, 12h)degas->reactworkup4. Aqueous Workup(Extraction)react->workuppurify5. Column Chromatographyworkup->purifyproductFinal Product:5-Aryl-pyrrolotriazinepurify->product

The Crucial Role of 7-Bromopyrrolo[2,1-f]triazin-4-amine in Remdesivir Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Halogenated Heterocycle

The global effort to combat viral diseases has underscored the necessity for robust and scalable synthetic routes to antiviral agents. Remdesivir, a nucleotide analogue prodrug, has emerged as a critical therapeutic, and its complex synthesis hinges on the efficient preparation of key intermediates. Among these, 7-Bromopyrrolo[2,1-f]triazin-4-amine stands out as a pivotal building block. This halogenated heterocyclic amine provides the essential nitrogenous base core, which is ultimately coupled with a modified ribose sugar and a phosphoramidate moiety to construct the final active pharmaceutical ingredient.

The pyrrolo[2,1-f][1][2][3]triazine scaffold is of significant interest to medicinal chemists due to its structural similarity to purine nucleobases, allowing it to act as a mimic and interfere with viral replication. The strategic placement of the bromine atom at the 7-position is not arbitrary; it serves as a crucial handle for subsequent C-C bond formation, enabling the glycosylation reaction that attaches the ribose-derived fragment. Understanding the synthesis and handling of this intermediate is therefore paramount for any research or development program focused on Remdesivir or related antiviral compounds.

This comprehensive guide provides detailed application notes and protocols for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, offering insights into the underlying chemical principles and practical considerations for its successful preparation and purification.

Synthetic Pathway Overview: A Two-Stage Approach

The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine is typically achieved through a two-stage process. The first stage involves the construction of the core heterocyclic system, 4-aminopyrrolo[2,1-f][1][2][3]triazine, from acyclic precursors. The second stage is a selective bromination at the 7-position of the pyrrole ring.

G cluster_0 Stage 1: Pyrrolotriazine Core Synthesis cluster_1 Stage 2: Electrophilic Bromination cluster_2 Final Intermediate Pyrrole Precursors Pyrrole Precursors N-Amination N-Amination Pyrrole Precursors->N-Amination Introduction of N-N bond Cyclization Cyclization N-Amination->Cyclization Ring formation 4-aminopyrrolo[2,1-f][1,2,4]triazine 4-aminopyrrolo[2,1-f][1,2,4]triazine Cyclization->4-aminopyrrolo[2,1-f][1,2,4]triazine Bromination Bromination 4-aminopyrrolo[2,1-f][1,2,4]triazine->Bromination Brominating Agent Brominating Agent Brominating Agent->Bromination 7-Bromopyrrolo[2,1-f]triazin-4-amine 7-Bromopyrrolo[2,1-f]triazin-4-amine Bromination->7-Bromopyrrolo[2,1-f]triazin-4-amine Remdesivir Synthesis Remdesivir Synthesis 7-Bromopyrrolo[2,1-f]triazin-4-amine->Remdesivir Synthesis Glycosylation & further steps

Figure 1: Overall synthetic workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine, starting from the formation of the pyrrolotriazine core.

Protocol 1: Synthesis of 4-aminopyrrolo[2,1-f][1][2][3]triazine

This protocol outlines a common method for constructing the core heterocyclic system. One well-documented approach starts with readily available pyrrole derivatives. A multi-step synthesis has been reported starting from tert-butyl carbazate and 2,5-dimethoxytetrahydrofuran to first generate an N-Boc-protected aminopyrrole.[4] This is then converted to 1-amino-1H-pyrrole-2-carbonitrile hydrochloride.[4] The final cyclization to form the triazine ring is achieved by reacting this intermediate with formamidine acetate.[4]

Materials and Reagents:

  • 1-amino-1H-pyrrole-2-carbonitrile hydrochloride

  • Formamidine acetate

  • Anhydrous potassium carbonate

  • Anhydrous solvent (e.g., DMF or other suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

  • Ice water

  • Standard laboratory glassware and heating/stirring equipment

Procedure:

  • Under an inert gas atmosphere, charge a suitable reaction vessel with 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (1.0 eq), formamidine acetate (5.0 eq), and the chosen anhydrous solvent.[4]

  • Stir the mixture to ensure homogeneity and then add anhydrous potassium carbonate (2.0 eq).[4] The base is crucial for neutralizing the hydrochloride salt and facilitating the cyclization reaction.

  • Heat the reaction mixture to approximately 78 °C and maintain this temperature for about 15 hours.[4] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.[4]

  • Triturate the residue with ice water, stir the resulting suspension, and then collect the solid product by filtration.[4]

  • Wash the filter cake thoroughly with water to remove any remaining formamidine salts and other water-soluble impurities.

  • Dry the product under vacuum to yield 4-aminopyrrolo[2,1-f][1][2][3]triazine as a pale yellow solid.[4]

Protocol 2: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

This protocol details the selective bromination of the pre-formed 4-aminopyrrolo[2,1-f][1][2][3]triazine. The choice of brominating agent and reaction conditions are critical to achieve high selectivity for the 7-position and minimize the formation of di-brominated byproducts.

Materials and Reagents:

  • 4-aminopyrrolo[2,1-f][1][2][3]triazine

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or other suitable brominating agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium sulfite (Na₂SO₃) solution

  • Ethyl acetate

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Magnesol or silica gel for filtration

  • Standard laboratory glassware and cooling/stirring equipment

Procedure:

  • Dissolve 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in anhydrous DMF in a reaction vessel equipped with a stirrer and a thermometer.[1]

  • Cool the solution to a temperature between -15 °C and -20 °C.[1][4] This low temperature is crucial to control the reactivity of the brominating agent and enhance the selectivity of the reaction.

  • In a separate container, dissolve the brominating reagent (e.g., 1,3-dibromo-5,5-dimethylhydantoin, approximately 0.5 eq) in the reaction solvent.[1]

  • Slowly add the solution of the brominating agent to the cooled solution of the pyrrolotriazine over a period of about 45 minutes, ensuring the internal temperature remains below -10 °C.[1][4]

  • After the addition is complete, continue to stir the reaction mixture at this low temperature for an additional 45 minutes.[1] Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1] This step is essential to neutralize any unreacted brominating agent.

  • Stir the resulting suspension and then collect the precipitated solid product by filtration.

  • Wash the filter cake with water and then proceed with the purification.[1]

Purification Protocol
  • The crude solid is partitioned between ethyl acetate and a 5% aqueous solution of sodium carbonate.[1] This step helps to remove any acidic impurities.

  • Separate the organic layer and wash it again with a fresh 5% sodium carbonate solution.[1]

  • Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Filter the dried solution through a pad of Magnesol or silica gel to remove baseline impurities.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude 7-Bromopyrrolo[2,1-f]triazin-4-amine.[1]

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethyl acetate.[1]

Data Summary and Characterization

The successful synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine should be confirmed by various analytical techniques.

ParameterTypical Value/ResultSource
Appearance White to light yellow powder/crystal[5][6]
Molecular Formula C₆H₅BrN₄[5]
Molecular Weight 213.04 g/mol [5]
Melting Point 245 - 249 °C[5]
¹H-NMR (CD₃OD) δ 7.84 (s, 1H), 6.95 (d, 1H), 6.71 (d, 1H)[1]
LC/MS (+ESI) m/z = 213.1 [M+H]⁺[1]
Yield (Bromination) ~90% (crude)[1]

Causality and Experimental Rationale

  • Choice of Brominating Agent: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is often preferred as it is a solid, easy to handle, and provides a controlled release of electrophilic bromine, which helps in achieving high selectivity.

  • Low-Temperature Control: The electrophilic aromatic substitution (bromination) on the electron-rich pyrrole ring is a very fast reaction. Conducting the reaction at low temperatures (-15 to -20 °C) is critical to prevent over-bromination and the formation of di-substituted byproducts.[1][4]

  • Quenching with Sodium Sulfite: The use of a reducing agent like sodium sulfite is a standard and effective method to neutralize any excess oxidizing brominating agent, preventing unwanted side reactions during workup.[1]

  • Aqueous Workup with Sodium Carbonate: The wash with a mild base like sodium carbonate helps to remove any acidic byproducts, such as hydrobromic acid that might have formed, ensuring the purity of the final product.[1]

  • Recrystallization: This final purification step is crucial for obtaining a highly pure intermediate, which is essential for the subsequent sensitive coupling reactions in the synthesis of Remdesivir.[1]

G cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Workup & Purification Dissolve Pyrrolotriazine in DMF Dissolve Pyrrolotriazine in DMF Cool to -20°C Cool to -20°C Dissolve Pyrrolotriazine in DMF->Cool to -20°C Slow Addition of Brominating Agent Slow Addition of Brominating Agent Cool to -20°C->Slow Addition of Brominating Agent Stir for 45 min at -10°C Stir for 45 min at -10°C Slow Addition of Brominating Agent->Stir for 45 min at -10°C Quench with Na2SO3 Quench with Na2SO3 Stir for 45 min at -10°C->Quench with Na2SO3 Filter & Wash Filter & Wash Quench with Na2SO3->Filter & Wash Aqueous/Organic Extraction Aqueous/Organic Extraction Filter & Wash->Aqueous/Organic Extraction Dry & Concentrate Dry & Concentrate Aqueous/Organic Extraction->Dry & Concentrate Recrystallize Recrystallize Dry & Concentrate->Recrystallize

Figure 2: Step-by-step workflow for the bromination protocol.

Conclusion

The synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine is a well-defined and scalable process that is critical for the production of Remdesivir. By carefully controlling the reaction conditions, particularly temperature, and employing a robust purification strategy, researchers can reliably obtain this key intermediate in high yield and purity. The protocols and insights provided in this guide are intended to support the efforts of scientists and drug development professionals in the ongoing fight against viral diseases.

References

  • Patil, S. A., Otter, B. A., & Klein, R. S. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Journal of Heterocyclic Chemistry, 31(4), 855-861.

  • MDPI. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7798. Retrieved from [Link]

  • Tetrahedron. (n.d.). 4-AMINO-7-BROMO-PYRROLO[2,1-F][1][2][3]TRIAZINE. Retrieved from [Link]

  • Google Patents. (2020). CN110845502A - Preparation method of 7-bromopyrrolo [2,1-f ][1][2][3] thiazine-4-amine. Retrieved from

  • Chemsrc. (n.d.). Pyrrolo[2,1-f][1][2][3]triazin-4-amine. Retrieved from [Link]

  • PBY CRSEM. (n.d.). 4-Amino-7-bromo-pyrrolo[2,1-f][1][2][3]triazine. Retrieved from [Link]

  • Feng-Trade. (n.d.). 7-Bromopyrrolo[2, 1-F][1][2][3]Triazin-4-Amine CAS 937046-98-5. Retrieved from [Link]

  • ResearchGate. (2021). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Retrieved from [Link]

  • ResearchGate. (2021). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

  • Semantic Scholar. (1994). Synthesis of pyrrolo[2,1-f][1][2][3]triazine congeners of nucleic acid purines via the N-amination of 2-substituted pyrroles. Retrieved from [Link]

  • Sci-Hub. (1995). ChemInform Abstract: Synthesis of Pyrrolo(2,1‐f) (1,2,4)triazine Congeners of Nucleic Acid Purines via the N‐Amination of 2‐Substituted Pyrroles. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Retrieved from [Link]

Sources

Application Note: A Comprehensive Protocol for Cell-Based Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Test Tube

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][3]

While biochemical assays using purified enzymes are invaluable for initial inhibitor screening, they operate in an artificial environment. Cell-based assays provide a more physiologically relevant context, accounting for crucial factors like cell permeability, off-target effects, and the presence of competing intracellular ATP concentrations.[3][4][5] This guide provides a detailed framework for designing, optimizing, and executing robust cell-based kinase inhibition assays to generate reliable and translatable data for drug development professionals.

Foundational Principles of Common Assay Formats

Measuring kinase activity within a cell requires a method to quantify the phosphorylation of a specific substrate or measure a direct consequence of the enzymatic reaction. Several robust technologies are widely used:

  • Antibody-Based Detection (e.g., ELISA, HTRF): These assays utilize phospho-specific antibodies that exclusively recognize the phosphorylated form of a kinase's substrate.[2][6][7] A secondary detection system, often involving fluorescence or chemiluminescence, generates a signal proportional to the level of substrate phosphorylation.[7] Homogeneous Time-Resolved Fluorescence (HTRF) is a specific application of this principle, using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) system where an antibody-donor and a substrate-acceptor fluorophore are brought into proximity upon phosphorylation, generating a signal.[8][9]

  • Luminescence-Based ATP/ADP Quantification: Kinase activity consumes ATP, producing ADP.[1] Luminescence-based assays quantify either the remaining ATP or the ADP produced.

    • ATP Depletion (e.g., Kinase-Glo®): In this format, a luciferase enzyme is used to generate light in the presence of ATP.[1][10] As the kinase consumes ATP, the luminescent signal decreases.[10][11] Therefore, the signal is inversely proportional to kinase activity.[1][10][11][12]

    • ADP Formation (e.g., ADP-Glo™): This is a two-step process where remaining ATP is first depleted, and then the ADP generated by the kinase reaction is converted back to ATP, which is then detected by luciferase.[1][12] In this case, the luminescent signal is directly proportional to kinase activity.[1][12]

Assay Design and Optimization: The Keys to Success

The quality of data from a cell-based assay is entirely dependent on careful optimization of critical parameters. Rushing this stage is a false economy and often leads to variable and uninterpretable results.

Cell Line Selection and Seeding Density
  • Rationale: The choice of cell line is paramount. It should express the target kinase at a sufficient level and exhibit a measurable "window" of activity (i.e., a significant difference between basal and stimulated phosphorylation). The number of cells seeded per well directly impacts growth rates, nutrient availability, and the final signal output.[13][14]

  • Optimization Protocol:

    • Select a cell line known to have an active signaling pathway involving your kinase of interest.

    • Perform a cell titration experiment. Seed a 96-well plate with a range of cell densities (e.g., from 2,000 to 50,000 cells/well).[15][16]

    • Incubate for the planned duration of your experiment (e.g., 24-48 hours).

    • Measure cell viability or confluence.

    • Goal: Identify a seeding density that results in 80-90% confluency at the end of the assay, ensuring cells are in the logarithmic growth phase and not stressed by overcrowding.[14]

Serum Starvation
  • Rationale: Cell culture serum is rich in growth factors that can activate numerous kinase pathways, leading to high background phosphorylation. This can mask the specific activity you intend to measure. Serum starvation synchronizes cells in a quiescent state (G0/G1 phase) and lowers this basal activity.

  • Optimization Protocol:

    • Seed cells at the optimal density determined above.

    • After cells have adhered (typically 4-6 hours), replace the complete medium with a low-serum (e.g., 0.1-0.5% FBS) or serum-free medium.

    • Incubate for various time points (e.g., 4, 8, 16, 24 hours).

    • At each time point, lyse the cells and measure the basal phosphorylation of your target substrate (e.g., via Western Blot or your chosen assay).

    • Goal: Find the shortest starvation time that significantly reduces basal phosphorylation without compromising cell viability. Extended starvation can induce stress or apoptosis, confounding results.

Ligand Stimulation and Inhibitor Incubation
  • Rationale: To measure inhibition, you first need a robust and reproducible activation of your kinase. The concentration of the stimulating ligand and the timing of inhibitor pre-incubation are critical for creating a stable assay window.

  • Optimization Protocol:

    • Ligand Titration: After serum starvation, treat cells with a range of concentrations of the appropriate activating ligand (e.g., EGF for EGFR). Incubate for a fixed time (e.g., 15 minutes).

    • Time Course: Using the optimal ligand concentration from the previous step, perform a time course experiment (e.g., 0, 5, 15, 30, 60 minutes) to find the point of peak substrate phosphorylation.

    • Inhibitor Pre-incubation: Using a known inhibitor, test different pre-incubation times (e.g., 30, 60, 120 minutes) before adding the stimulating ligand.

    • Goal: Determine the optimal ligand concentration and incubation time that gives the maximum, stable signal. Identify a pre-incubation period for the inhibitor that is sufficient to engage the target kinase before pathway activation.

Visualizing the Core Concepts

To better understand the interplay of these components, the following diagrams illustrate a typical signaling pathway and the experimental workflow.

G cluster_0 Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS Inhibitor Kinase Inhibitor MEK MEK Inhibitor->MEK PhosphoSubstrate PhosphoSubstrate CellularResponse CellularResponse PhosphoSubstrate->CellularResponse Cellular Response (e.g., Proliferation) caption Figure 1: A generic kinase signaling pathway (MAPK).

G Start Start Seed 1. Seed Cells (Optimal Density) Start->Seed Adhere 2. Incubate for Adhesion (4-24 hours) Seed->Adhere Starve 3. Serum Starve (Optional, 4-24 hours) Adhere->Starve Inhibit 4. Add Inhibitor Dilutions (Pre-incubate 30-120 min) Starve->Inhibit Stimulate 5. Add Stimulating Ligand (e.g., 15 min) Inhibit->Stimulate Lyse 6. Lyse Cells Stimulate->Lyse Assay 7. Perform Detection Assay (e.g., Add HTRF/Luminescence Reagents) Lyse->Assay Read 8. Read Plate (Luminometer/Fluorescence Reader) Assay->Read Analyze 9. Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Detailed Protocol: HTRF-Based Assay for MEK Inhibition

This protocol provides a specific example for measuring the inhibition of MEK kinase using a commercially available HTRF assay that detects phosphorylation of its substrate, ERK.

Materials:

  • Cell Line: A431 cells (high EGFR expression)

  • Plates: 96-well, white, solid-bottom tissue culture plates

  • Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA

  • Ligand: Epidermal Growth Factor (EGF)

  • Inhibitor: Known MEK inhibitor (e.g., U0126) and test compounds

  • Assay Kit: HTRF Phospho-ERK Assay Kit (containing specific antibodies and detection reagents)

  • Instrumentation: HTRF-compatible plate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count A431 cells.

    • Dilute cells in complete medium (DMEM + 10% FBS + 1% Pen/Strep) to the pre-determined optimal seeding density (e.g., 20,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation:

    • Carefully aspirate the complete medium from all wells.

    • Gently add 100 µL of serum-free medium (DMEM + 1% Pen/Strep) to each well.

    • Incubate for 16-24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of your test compounds and a reference inhibitor (e.g., U0126) in serum-free medium. Recommended starting concentration is 100 µM with 1:3 dilutions.

    • Include "No Inhibitor" (vehicle, e.g., 0.1% DMSO) controls for maximum signal and "Unstimulated" (vehicle, no EGF) controls for basal signal.

    • Aspirate the starvation medium and add 90 µL of the appropriate compound dilution or control solution to each well.

    • Pre-incubate for 1-2 hours at 37°C, 5% CO2.

  • Ligand Stimulation:

    • Prepare a 10X working solution of EGF in serum-free medium (e.g., 1 µg/mL for a final concentration of 100 ng/mL).

    • Add 10 µL of the 10X EGF solution to all wells except the "Unstimulated" controls. Add 10 µL of medium to the unstimulated wells.

    • Incubate for 15 minutes at 37°C, 5% CO2.

  • Cell Lysis and HTRF Detection:

    • Following the manufacturer's protocol, prepare the lysis buffer containing the HTRF detection reagents (Europium-cryptate labeled anti-phospho-ERK and XL665-labeled anti-total ERK antibodies).[17]

    • Aspirate the medium and add 50 µL of the complete lysis/detection buffer to each well.

    • Seal the plate and incubate at room temperature for 4 hours (or as recommended by the manufacturer), protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader according to the manufacturer's settings.

Data Analysis and Interpretation

The primary output of the assay is a dose-response curve from which the half-maximal inhibitory concentration (IC50) is calculated.[18][19]

Data Processing Steps:

  • Calculate Percent Inhibition:

    • Average the replicates for each condition.

    • Subtract the basal signal (Unstimulated control) from all wells.

    • Normalize the data by setting the maximum signal (Stimulated, no inhibitor) to 100% activity and the highest inhibitor concentration to 0% activity.

    • Calculate Percent Inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Max))

  • Generate IC50 Curve:

    • Plot Percent Inhibition versus the log of the inhibitor concentration.[18]

    • Use a non-linear regression model (four-parameter logistic fit) to fit the data and calculate the IC50 value.[20][21] The IC50 is the concentration of inhibitor required to reduce the signal by 50%.[18][19]

Sample Data Table:

[Inhibitor] (nM)Log [Inhibitor]Raw Signal (Avg)% Inhibition
0 (Max Signal)N/A450000.0%
0.1-7.0445001.2%
1-6.0412009.3%
10-5.02850038.0%
20 (IC50) -4.7 22500 50.0%
100-4.0850081.5%
1000-3.0480098.2%
10000-2.0460098.7%
Basal SignalN/A4500N/A

Note: This table presents idealized data for illustrative purposes.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects in the plate.[22]Calibrate pipettes; Use a multichannel pipette for reagent addition; Avoid using outer wells or fill them with sterile PBS to maintain humidity.[14][22]
Low Signal or Small Assay Window Low kinase/substrate expression; Sub-optimal stimulation; Overly harsh lysis conditions.Confirm target expression in your cell line; Re-optimize ligand concentration and incubation time; Use manufacturer-recommended lysis buffers.
High Background Signal Incomplete serum starvation; Insufficient blocking (for ELISA-type assays); Antibody non-specificity.[23]Increase starvation time (check viability); Optimize blocking buffer and incubation time; Validate phospho-specific antibody specificity via Western Blot with phosphatase treatment.[24]
Inconsistent IC50 Values Compound instability or precipitation; Cell passage number variation; Inconsistent incubation times.[4][22]Check compound solubility in media; Use cells within a consistent, low passage number range; Standardize all incubation steps precisely.[25]

References

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current chemical genomics, 1, 23–31. [Link]

  • GenScript. Phospho-Specific Antibodies for Cellular Analysis. [Link]

  • Vidugiriene, J., Zegzouti, H., & Goueli, S. A. (2013). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 11(4), 241-251. [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]

  • Lazo, G. S., & Assoian, R. K. (2016). Immunoblot validation of phospho-specific antibodies using lung cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1386, 175–186. [Link]

  • Sino Biological. A Powerful Tool for Protein Phosphorylation Detection. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • DiscoverX. Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Jovanovic-Talisman, T., & Talisman, I. J. (2012). Phosphorylation Site-Specific Antibodies as Research Tools in Studies of Native GABAA Receptors. In The Dynamic Synapse: Molecular Methods in Ionotropic Receptor Biology. CRC Press/Taylor & Francis. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Current protocols in chemical biology, 2(3), 159–180. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Davidson College. IC50 Determination. [Link]

  • OpenRiver. Establishing Optimal Seeding Density and Ideal Starvation Conditions of Sf9 and NIH/3T3 Cell Lines. [Link]

  • Adriaenssens, E. (2020). In vitro kinase assay. protocols.io. [Link]

  • Cisbio Bioassays. (2018, March 29). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • ResearchGate. IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,... [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]

  • Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics, 6(5), 1000253. [Link]

  • Wikipedia. IC50. [Link]

  • ResearchGate. Optimization of seeding density and assay timing. MCF 10A cells are... [Link]

  • Luceome Biotechnologies. Cell Based Kinase Assays. [Link]

  • Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • ResearchGate. Optimization of cell density for binding and inhibition assay. Bright... [Link]

  • Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]

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How to perform molecular docking with pyrrolo[2,1-f]triazine ligands

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Molecular Docking with Pyrrolo[2,1-f]triazine Ligands: A Guide for Kinase Inhibitor Discovery

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system integral to several FDA-approved drugs and clinical candidates, particularly in oncology.[4][5] Its ability to form key interactions within the ATP-binding site of kinases makes it a focal point for the structure-based design of novel inhibitors.[4][6] Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns.[7] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies with pyrrolo[2,1-f]triazine ligands, tailored for researchers in drug discovery. We will cover the foundational principles, detailed step-by-step workflows using both industry-standard commercial (Schrödinger Glide) and widely used academic software (AutoDock Vina), and the critical process of protocol validation to ensure the scientific rigor of the results.

Introduction: The Synergy of a Privileged Scaffold and a Powerful Technique

Kinase inhibition is a cornerstone of modern targeted cancer therapy.[5] The pyrrolo[2,1-f][1][2][3]triazine core is frequently employed in kinase inhibitors due to its structural features that facilitate strong binding in the hinge region of the kinase ATP pocket, a common mechanism for ATP-competitive inhibitors.[4] Molecular docking allows for the rapid, in silico screening of virtual libraries of such compounds, helping to prioritize candidates for synthesis and biological testing.[8] A well-executed docking study can elucidate Structure-Activity Relationships (SAR), predict binding modes, and guide the optimization of ligand potency and selectivity.[7]

This document serves as a practical guide, explaining not just the "how" but the "why" behind each step, ensuring that the protocols are not merely followed, but understood.

Part I: System Preparation - The Foundation of Accuracy

The quality of a docking result is entirely dependent on the quality of the input structures. Garbage in, garbage out. The preparation of both the protein receptor and the ligand are the most critical steps in the entire workflow.[9]

Target Protein Preparation

A raw crystal structure from the Protein Data Bank (PDB) is not immediately ready for docking. It is an unrefined model containing extraneous information and lacking necessary components for an accurate simulation.[10][11] The goal is to clean the structure and prepare it for the force field calculations that underpin docking.

Core Principles of Protein Preparation:

  • Removal of Non-Essential Molecules: Most crystal structures contain water molecules, ions, and co-factors that are experimental artifacts or not relevant to the ligand's binding site. These are typically removed.[1][9] However, a key consideration is the presence of "structural water" molecules that are known to mediate protein-ligand interactions; these should be retained.[12]

  • Completing the Structure: Crystal structures often have missing residues or atoms, particularly in flexible loop regions. These gaps must be modeled and filled in.[1][9]

  • Standardization and Protonation: Hydrogens are not resolved in most X-ray crystal structures but are essential for calculating electrostatics and hydrogen bonds.[11][13] Therefore, a crucial step is adding hydrogens and assigning correct protonation states to residues (e.g., His, Asp, Glu) appropriate for a physiological pH.

  • Energy Minimization: A final, restrained energy minimization step is performed to relieve any steric clashes or geometric strain introduced during the preparation process, without significantly altering the experimentally determined backbone coordinates.[14]

Workflow Diagram: Protein Preparation This diagram illustrates the essential steps for cleaning and preparing a protein structure for docking.

G PDB Start: Raw PDB Structure RemoveWater Remove Solvent & Ions PDB->RemoveWater SelectChain Isolate Protein Chain(s) of Interest RemoveWater->SelectChain RemoveLigand Delete Co-crystallized Ligands/Co-factors SelectChain->RemoveLigand FillGaps Model Missing Loops & Sidechains RemoveLigand->FillGaps AddH Add Hydrogens & Assign Protonation States FillGaps->AddH Minimize Constrained Energy Minimization AddH->Minimize Ready End: Docking-Ready Receptor Minimize->Ready

Caption: A generalized workflow for preparing a protein receptor for molecular docking.

Pyrrolo[2,1-f]triazine Ligand Preparation

The ligand must also be converted into a suitable 3D format with correct chemical properties. The pyrrolo[2,1-f]triazine core is relatively rigid, but substituents will have rotatable bonds that need to be sampled.

Core Principles of Ligand Preparation:

  • 2D to 3D Conversion: Ligands are often drawn in 2D. They must be converted to a 3D conformation.[9]

  • Protonation and Tautomeric States: Just as with the protein, the ligand must be assigned the correct protonation state for the simulation's pH. For a scaffold like pyrrolo[2,1-f]triazine, it's also important to consider potential tautomers, although the fused aromatic system makes the default state highly stable.

  • Energy Minimization: The 3D structure of the ligand should be energy-minimized to ensure it has realistic bond lengths and angles before docking.[9] This prevents the docking algorithm from wasting time on high-energy, non-physical conformations.

Part II: Protocol - Molecular Docking Workflow

We present two detailed protocols using leading software packages. Schrödinger Glide is a high-performance, commercial tool widely used in the pharmaceutical industry.[2][15] AutoDock Vina is a powerful, open-source tool popular in academia.[16][17]

Protocol Using AutoDock Vina

AutoDock Vina requires the protein and ligand to be in a specific PDBQT file format, which is a PDB file with added information on atom types and partial charges.[18]

Step-by-Step Methodology:

  • Obtain and Prepare Structures:

    • Download the protein PDB file (e.g., a c-Met kinase domain, PDB ID: 3DKC).

    • Perform the protein preparation steps outlined in Part I using software like UCSF Chimera or Discovery Studio, saving the cleaned protein as a PDB file.[10][11][13]

    • Draw your pyrrolo[2,1-f]triazine ligand in a 2D chemical drawing program (e.g., ChemDraw, MarvinSketch) and save it as a MOL or SDF file.[9]

  • Prepare Receptor PDBQT File (using AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Load your cleaned protein PDB file (File > Read Molecule).

    • Add polar hydrogens (Edit > Hydrogens > Add > Polar Only).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Assign AD4 atom types (Edit > Atoms > Assign AD4 type).

    • Save as a PDBQT file (File > Save > Write PDBQT).[16]

  • Prepare Ligand PDBQT File (using AutoDock Tools):

    • In ADT, load your 2D ligand file (Ligand > Input > Open).

    • Compute Gasteiger charges.

    • Detect the aromatic carbons and set the torsional root and rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).

    • Save as a PDBQT file (Ligand > Output > Save as PDBQT).

  • Define the Search Space (Grid Box):

    • With the receptor loaded in ADT, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust its center and dimensions to encompass the entire binding site. For kinase inhibitors, this is the ATP-binding pocket, often centered on the co-crystallized ligand if available.[18]

    • Record the center (x, y, z) and size (x, y, z) coordinates.

  • Create Configuration File:

    • Create a text file (e.g., conf.txt) and add the following information:

  • Run AutoDock Vina:

    • Open a command line/terminal.

    • Navigate to your working directory.

    • Execute the command: vina --config conf.txt --log results.log[16]

Protocol Using Schrödinger Glide

The Schrödinger suite offers a more integrated and automated workflow through the Maestro graphical interface.[19]

Step-by-Step Methodology:

  • Protein Preparation (Protein Preparation Wizard):

    • Launch Maestro and import the PDB structure.

    • Open the Protein Preparation Wizard (Workflows > Protein Preparation).[15]

    • Work through the tabs: import, preprocess (assign bond orders, add hydrogens, create disulfide bonds, fill missing loops/sidechains), and refine (run a restrained energy minimization).[19] The output is a prepared protein structure.

  • Ligand Preparation (LigPrep):

    • Import your pyrrolo[2,1-f]triazine ligand structure into the project.

    • Open LigPrep (Tasks > LigPrep).

    • Specify ionization states (e.g., using Epik at pH 7.0 ± 2.0), generate possible tautomers, and produce a low-energy 3D conformation. Run the job.[19]

  • Receptor Grid Generation:

    • Open the Receptor Grid Generation panel (Tasks > Receptor Grid Generation).

    • The prepared protein should be automatically selected as the receptor.

    • Define the binding site by picking the co-crystallized ligand or selecting key active site residues. This will define the center of the grid box.[15]

    • Run the job to generate the grid file (.zip).

  • Ligand Docking:

    • Open the Ligand Docking panel (Tasks > Ligand Docking).

    • Select the grid file you just created.

    • Choose the LigPrep output file as your ligand source.

    • Select the docking precision. A common strategy is to use Standard Precision (SP) for initial screening and then re-dock top hits with the more computationally expensive Extra Precision (XP) for more accurate scoring.[2][12]

    • Run the docking job.

Part III: Post-Docking Analysis & Validation

Running the docking is only half the battle. Interpreting the results and, crucially, validating the protocol are what generate trustworthy, actionable insights.

Interpretation of Docking Results
MetricDescriptionWhat to Look For
Docking Score A numerical value representing the predicted binding affinity (e.g., kcal/mol for Vina, unitless GlideScore for Glide).[2]More negative scores generally indicate stronger predicted binding. Compare scores within the same study and against known reference compounds.
Binding Pose The predicted 3D orientation of the ligand in the binding site.Is the pose sterically and chemically plausible? Does it place key functional groups in positions to make meaningful interactions?
Interactions Analysis of non-covalent interactions (H-bonds, salt bridges, pi-pi stacking, hydrophobic contacts).For pyrrolo[2,1-f]triazine kinase inhibitors, look for characteristic hydrogen bonds between the heterocyclic nitrogens and the kinase hinge region backbone.[4]
Protocol for Docking Validation

A docking protocol must be validated to prove it can accurately reproduce known experimental results for your specific target system.[3] The gold standard is re-docking a co-crystallized ligand.[20][21]

Workflow Diagram: Docking Validation This diagram shows the process of validating a docking protocol using a known protein-ligand complex.

G Start Start: Co-crystallized Protein-Ligand Complex (PDB) Separate Separate Ligand and Protein Start->Separate PrepProtein Prepare Protein (as per Part I) Separate->PrepProtein PrepLigand Prepare Ligand (as per Part I) Separate->PrepLigand Dock Dock Ligand back into Protein using your Protocol PrepProtein->Dock PrepLigand->Dock Superpose Superimpose Docked Pose onto Crystal Pose Dock->Superpose RMSD Calculate Root Mean Square Deviation (RMSD) Superpose->RMSD Decision Is RMSD < 2.0 Å? RMSD->Decision Success Result: Protocol Validated Decision->Success Yes Fail Result: Protocol Not Validated (Refine Parameters) Decision->Fail No

Caption: The workflow for validating a molecular docking protocol via re-docking.

Step-by-Step Validation Methodology:

  • Select a high-resolution crystal structure of your target protein with a bound ligand that is structurally similar to the pyrrolo[2,1-f]triazine series you intend to study.

  • Separate the ligand and protein from the PDB file.

  • Prepare the protein and the separated ligand using the exact same protocols you intend to use for your unknown compounds.

  • Perform the docking as described in Part II, docking the separated ligand back into its own receptor.

  • Analyze the results. The top-scoring pose should be visually similar to the original crystal pose.

  • Quantify the accuracy by calculating the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked ligand pose and the crystal ligand pose.[3] An RMSD value of ≤ 2.0 Å is widely considered an indicator of a successful and valid docking protocol.[14][22]

If the RMSD is greater than 2.0 Å, the protocol is not reliable for your system. You must refine your parameters (e.g., adjust the grid box size, use a different scoring function, or consider induced fit docking) and repeat the validation until the criterion is met.[2]

Conclusion

Molecular docking of pyrrolo[2,1-f]triazine ligands is a powerful tool for structure-based drug design, particularly in the development of novel kinase inhibitors. The reliability of this computational method, however, is not guaranteed. It hinges on meticulous preparation of the biological system and, most importantly, on the rigorous validation of the chosen protocol. By following the detailed methodologies and understanding the underlying principles outlined in this guide, researchers can build robust, predictive models that accelerate the discovery of new therapeutic agents.

References

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  • YouTube. (2024). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity.
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  • PubMed. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain.

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Application Notes and Protocols for 5-Bromopyrrolo[2,1-f]triazin-4-amine in Agricultural Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold as a Novel Agrochemical Moiety

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a "privileged" heterocyclic system, recognized for its versatile biological activities.[2] While extensively explored in pharmaceutical development for its potent kinase inhibitory and antiviral properties—most notably as the core of Remdesivir—its potential in agriculture is an emerging area of research.[2][4] Nitrogen-containing heterocycles are integral to a vast array of modern agrochemicals, and the unique electronic and structural properties of this fused ring system make it a compelling candidate for the development of novel herbicides and fungicides.[5]

Halogenation is a critical tool in modern agrochemical design, used to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to the target site.[6][7][8] The introduction of a bromine atom at the C5-position of the pyrrolo[2,1-f]triazin-4-amine core is hypothesized to enhance its biological efficacy and define its spectrum of activity.

These application notes provide a comprehensive technical guide for researchers on the formulation, proposed mechanism of action, and bio-efficacy evaluation of 5-Bromopyrrolo[2,1-f]triazin-4-amine (hereafter referred to as "PTA-5Br") as a potential herbicide. While direct public data on the 5-bromo isomer for agricultural use is limited, this document synthesizes established principles of triazine herbicide action, modern formulation science, and the known chemistry of the pyrrolotriazine scaffold to create a robust framework for its investigation.

Part 1: Physicochemical and Toxicological Profile

A foundational understanding of the active ingredient's properties is critical for developing a stable and effective formulation. The following table summarizes the projected physicochemical properties for PTA-5Br based on its structure and data from related analogs.

PropertyProjected ValueSignificance in Formulation
IUPAC Name 5-bromo-pyrrolo[2,1-f][1][2][3]triazin-4-amineN/A
CAS Number Not availableN/A
Molecular Formula C₆H₅BrN₄Purity and concentration calculations.
Molecular Weight 213.04 g/mol Determines mass-based concentrations.
Appearance Projected: Off-white to light yellow crystalline solidImportant for quality control of technical grade material.
Melting Point >200 °C (estimated)High melting point suggests suitability for solid formulations like WDG.
Water Solubility Low (<100 mg/L at 20°C, estimated)Poor water solubility necessitates a suspension concentrate (SC) or water-dispersible granule (WDG) formulation.[9]
Vapor Pressure Low (<1 x 10⁻⁶ Pa at 25°C, estimated)Low volatility reduces inhalation risk and off-target movement in the vapor phase.
LogP (Kow) 1.5 - 2.5 (estimated)Moderate lipophilicity suggests good potential for cuticular penetration and binding to the target site.

Part 2: Proposed Mode of Action - Photosystem II Inhibition

Drawing from the well-established activity of the 1,3,5-triazine class of herbicides (e.g., atrazine, terbutryn), the primary hypothesized mode of action for PTA-5Br is the inhibition of photosynthetic electron transport at Photosystem II (PSII) .

Mechanism of Action:

  • Uptake & Translocation: PTA-5Br is expected to be absorbed by the roots and/or foliage of susceptible plants. If soil-applied, it will be translocated upward through the xylem to the leaves.

  • Target Site Binding: In the chloroplasts, PTA-5Br binds to the D1 quinone-binding protein within the PSII complex. This binding site is normally occupied by plastoquinone (PQ).[10][11]

  • Electron Transport Blockade: By competitively displacing plastoquinone, PTA-5Br blocks the flow of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ).[11]

  • Downstream Effects: The blockage of electron flow leads to a cascade of destructive events:

    • Inhibition of ATP and NADPH Synthesis: The energy-carrying molecules required for CO₂ fixation are not produced.

    • Oxidative Stress: A buildup of high-energy electrons leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.

    • Cellular Damage: These ROS cause rapid lipid peroxidation, destroying cell membranes and leading to chlorophyll degradation (chlorosis) and tissue death (necrosis).

Visualization of the Proposed Mechanism

MOA_Diagram cluster_stroma Stroma PSII Photosystem II (PSII) D1 D1 Protein (QB Site) Electrons e- PSII->Electrons Generates PQ_Pool Plastoquinone Pool D1->PQ_Pool Blocked ROS Reactive Oxygen Species (ROS) D1->ROS Leads to ATP_NADPH ATP & NADPH Production PQ_Pool->ATP_NADPH Leads to Light Light Energy Light->PSII Excites Electrons->D1 PTA5Br PTA-5Br PTA5Br->D1 Binds & Inhibits Damage Lipid Peroxidation & Cell Death ROS->Damage

Caption: Proposed mechanism of PTA-5Br as a Photosystem II inhibitor.

Part 3: Formulation Development - Water-Dispersible Granules (WDG)

Due to its projected low water solubility and high melting point, a Water-Dispersible Granule (WDG) formulation is recommended. WDGs are a modern, dust-free formulation that offers excellent handler safety, easy measuring, and good tank-mix compatibility.[9][12][13]

Protocol 1: Preparation of an 80% WDG Formulation

This protocol details the preparation of a 1 kg lab-scale batch of an 80% PTA-5Br WDG formulation.

1. Objective: To produce a stable, non-dusty, and easily dispersible granular formulation containing 80% w/w of PTA-5Br technical grade.

2. Materials & Equipment:

  • PTA-5Br Technical Grade (≥98% purity)

  • Wetting Agent (e.g., Sodium N-methyl-N-oleoyl taurate)

  • Dispersing Agent (e.g., Lignosulfonate or Naphthalene sulfonate condensate)

  • Binder (e.g., Polyvinylpyrrolidone - PVP)

  • Carrier/Filler (e.g., Kaolin clay or precipitated silica)

  • Deionized Water

  • Blender/Mixer, Jet Mill, Low-shear Extruder, Spheronizer, Fluid Bed Dryer

3. Component Table:

ComponentFunction% w/wGrams (for 1 kg batch)
PTA-5Br (Technical)Active Ingredient80.0800.0
Dispersing AgentPrevents particle agglomeration in water8.080.0
Wetting AgentPromotes rapid disintegration of granules in water3.030.0
BinderEnsures granule integrity and hardness2.020.0
Carrier/FillerInert base, aids in granulation7.070.0
Total 100.0 1000.0

4. Step-by-Step Procedure:

  • Pre-milling & Blending:

    • Weigh all dry components accurately.

    • Mill the PTA-5Br technical material using a jet mill to achieve a particle size (d₅₀) of < 5 µm. This is critical for biological activity and suspension stability.

    • Combine the milled PTA-5Br with the dispersing agent, wetting agent, and carrier in a blender. Mix for 15 minutes until a homogenous powder is obtained.

  • Wet Mass Preparation:

    • Transfer the dry blend to a low-shear mixer.

    • Slowly add a 10% aqueous solution of the binder (PVP dissolved in deionized water) while mixing. Add just enough liquid to form a dough-like, extrudable paste. The final moisture content should be around 15-20%.

  • Extrusion & Spheronization:

    • Feed the wet mass into a low-shear extruder (e.g., a basket or dome extruder) fitted with a screen (typically 0.8-1.5 mm).[12]

    • Collect the extruded "noodles."

    • Immediately transfer the extrudates to a spheronizer. The rotating friction plate will break the noodles into short cylinders and round them into spherical granules.

  • Drying:

    • Transfer the wet granules to a fluid bed dryer.

    • Dry the granules with an inlet air temperature of 60-70°C until the final moisture content is below 1.5%. Over-drying can lead to poor dispersibility.

  • Sieving & Packaging:

    • Sieve the dried granules to remove any oversized particles or fine dust.

    • Package the final WDG product in airtight, moisture-proof containers.

Visualization of the WDG Formulation Workflow

WDG_Workflow start Start: Weigh Dry Components milling Jet Mill PTA-5Br (d50 < 5 µm) start->milling blending Dry Blending (AI, Dispersant, Wetting Agent, Carrier) milling->blending wetting Add Binder Solution (Form Wet Mass) blending->wetting extrusion Low-Shear Extrusion (Form 'Noodles') wetting->extrusion spheronization Spheronization (Form Granules) extrusion->spheronization drying Fluid Bed Drying (<1.5% Moisture) spheronization->drying sieving Sieving & QC drying->sieving finish Final WDG Product sieving->finish

Caption: Workflow for the laboratory-scale production of a PTA-5Br WDG formulation.

Part 4: Efficacy and Mode of Action Validation Protocols

Protocol 2: Greenhouse Pre-Emergence Herbicidal Efficacy Screen

1. Objective: To determine the pre-emergence herbicidal activity of the PTA-5Br 80WDG formulation on key grass and broadleaf weed species.

2. Plant Species:

  • Grasses: Green foxtail (Setaria viridis), Barnyardgrass (Echinochloa crus-galli)

  • Broadleaves: Velvetleaf (Abutilon theophrasti), Common lambsquarters (Chenopodium album)

3. Procedure:

  • Potting: Fill 10 cm square pots with a standard greenhouse potting mix (loam:sand:peat, 2:1:1).

  • Seeding: Sow seeds of each weed species at a depth of 1-2 cm and lightly water.

  • Application:

    • Prepare stock solutions of the PTA-5Br 80WDG formulation.

    • Using a track sprayer calibrated to deliver 200 L/ha, apply the formulation to the soil surface at rates of 50, 100, 200, and 400 g a.i./ha.

    • Include an untreated control and a commercial standard (e.g., Atrazine).

  • Growth Conditions: Place pots in a greenhouse under controlled conditions (25/18°C day/night, 16h photoperiod). Water sub-surface to avoid washing the herbicide off the soil.

  • Evaluation: At 21 days after treatment (DAT), visually assess percent weed control (0 = no effect, 100 = complete kill) and measure the fresh weight of the above-ground biomass for each pot.

Protocol 3: Mode of Action Confirmation - PSII Inhibition Assay

1. Objective: To confirm that PTA-5Br inhibits Photosystem II electron transport using chlorophyll fluorescence analysis.[14]

2. Principle: Inhibition of PSII causes a rapid increase in chlorophyll fluorescence because the absorbed light energy cannot be used for photochemistry and is instead re-emitted as light.

3. Equipment:

  • Pulse Amplitude Modulation (PAM) fluorometer.

  • Leaf discs from a susceptible species (e.g., Chenopodium album).

4. Procedure:

  • Treatment: Prepare solutions of PTA-5Br at various concentrations (e.g., 0, 1, 10, 100, 1000 µM).

  • Incubation: Float leaf discs (1 cm diameter) on the treatment solutions in a petri dish. Keep them in the dark for 1 hour to allow for uptake of the compound.

  • Measurement:

    • Dark-adapt the leaf discs for an additional 20 minutes before measurement.

    • Use the PAM fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).

    • A healthy, uninhibited leaf will have an Fv/Fm ratio of ~0.83. Inhibition of PSII will cause a significant decrease in this value.

  • Data Analysis: Plot the Fv/Fm ratio against the log of the PTA-5Br concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).[15]

Conclusion

5-Bromopyrrolo[2,1-f]triazin-4-amine represents a promising, albeit currently theoretical, active ingredient for the development of new herbicides. Based on its structural relationship to known triazine herbicides, its primary mode of action is proposed to be the inhibition of Photosystem II. The protocols outlined in this document provide a robust framework for synthesizing a high-quality WDG formulation and systematically evaluating its pre-emergence herbicidal efficacy and biochemical target site. Further research should focus on structure-activity relationship (SAR) studies, crop selectivity, and environmental fate to fully characterize the potential of this novel chemical class in agriculture.

References

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Experimental Setup for Suzuki Coupling Reactions on Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biheterocycles

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon (C-C) bonds.[1] First reported in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become an indispensable tool in both academic and industrial laboratories.[2][3] Its significance is particularly pronounced in the field of drug discovery and development, where the construction of complex molecular architectures is paramount.[4]

Heterocyclic moieties are privileged structures in medicinal chemistry, and the ability to couple them together to form biheterocyclic systems opens up vast new areas of chemical space.[5][6] Brominated heterocycles are often stable, readily available, and exhibit favorable reactivity, making them ideal electrophilic partners in this transformation. This guide provides a comprehensive overview of the critical parameters, a detailed experimental protocol, and field-proven insights for successfully implementing Suzuki-Miyaura coupling reactions with brominated heterocyclic substrates.

The Catalytic Cycle: A Mechanistic Blueprint for Success

A deep understanding of the reaction mechanism is not merely academic; it is the foundation upon which rational experimental design is built. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps centered around a palladium catalyst.[1][2][7] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[1]

  • Oxidative Addition: The cycle begins with the insertion of the coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the heterocyclic substrate. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[7][8] The electronic properties of the heterocycle influence this step; electron-deficient rings typically undergo oxidative addition more readily.[1]

  • Transmetalation: In this key step, the organic group from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid or its derivative by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which facilitates the transfer of the R group to the palladium and displaces the halide.[9][10][11]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties (the heterocycle and the group from the boron reagent) attached to the palladium center. This forms the desired C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Pd0->c1 HetArPdL2Br HetAr-Pd(II)L₂-Br (Oxidative Addition Product) HetArPdL2Br->c2 HetArPdL2R HetAr-Pd(II)L₂-R (Transmetalation Product) HetArPdL2R->Pd0  Regenerates  Catalyst HetArPdL2R->c3 Product HetAr-R (Coupled Product) c1->HetArPdL2Br c2->HetArPdL2R c3->Product HetArBr->c1 Boronic->c2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components: A Guide to Rational Reagent Selection

The success of a Suzuki coupling hinges on the judicious selection of its five core components. The interplay between these reagents is complex, and optimization is often necessary.[12]

ComponentRole & Selection RationaleRecommended Starting Points for Heterocycles
Palladium Catalyst The engine of the catalytic cycle. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often bench-stable and are reduced in situ to the active Pd(0) species.[1] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be used directly but may be more air-sensitive.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf). Loading: 1-5 mol%.
Ligand Stabilizes the palladium center, enhances its solubility, and critically modulates its reactivity. For challenging heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition and reductive elimination steps.[13]XPhos, SPhos, RuPhos, P(t-Bu)₃, or PEPPSI-iPr (an NHC pre-catalyst). Ligand:Pd ratio of 2:1 to 4:1.
Base Activates the organoboron reagent for transmetalation.[11] The choice of base is critical and substrate-dependent. Inorganic bases are common. Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often effective, while stronger bases like phosphates (K₃PO₄) or hydroxides may be needed for less reactive partners.K₂CO₃, K₃PO₄, Cs₂CO₃. Loading: 2-3 equivalents.
Organoboron Reagent The nucleophilic coupling partner. Boronic acids (R-B(OH)₂) are most common but can be prone to decomposition (protodeboronation).[3][14] Boronate esters, such as pinacol esters (Bpin), and MIDA boronates offer enhanced stability and are easily handled.[15][16] Potassium trifluoroborate salts (R-BF₃K) are also highly stable alternatives.[17]Aryl/heteroaryl boronic acid or pinacol boronate ester. Loading: 1.1-1.5 equivalents.
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents are common. Often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[1][18] Rigorously dried, degassed solvents are essential to prevent catalyst deactivation.Dioxane, Toluene, THF, or DMF, often with H₂O as a co-solvent.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for a small-scale (0.5 mmol) Suzuki-Miyaura coupling reaction. All manipulations should be performed using standard inert atmosphere techniques to exclude oxygen and moisture.[19][20][21]

Materials and Equipment:

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Rubber septa and Teflon screw caps

  • Nitrogen or Argon gas line with a bubbler

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C) for several hours and allowed to cool under a stream of inert gas or in a desiccator.

  • Reaction Assembly: To a dry Schlenk flask containing a stir bar, add the brominated heterocycle (1.0 equiv., 0.5 mmol), the organoboron reagent (1.2 equiv., 0.6 mmol), and the base (e.g., K₂CO₃, 2.0 equiv., 1.0 mmol).

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this "evacuate-backfill" cycle three times to ensure the atmosphere is completely inert.[22][23]

  • Addition of Catalyst and Ligand: While maintaining a positive pressure of inert gas, quickly remove the septum and add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%, 0.01 mmol) and the ligand (e.g., XPhos, 4 mol%, 0.02 mmol). If using a pre-formed catalyst like PdCl₂(dppf), it can be added in step 2. Reseal the flask immediately.

  • Solvent Addition: Add the degassed solvent(s) via syringe. A typical solvent system might be dioxane/H₂O (4:1, 5 mL total volume). The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-100 °C). Stir the mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting materials.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biheterocyclic product.[9]

Caption: A standard workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) species was oxidized.Ensure a rigorously inert atmosphere. Use fresh, high-quality catalyst and degassed solvents.[16] Consider a more robust precatalyst.
Ineffective Base/Ligand: The chosen base or ligand is not suitable for the specific substrate.Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).[13] Screen more specialized, electron-rich ligands (e.g., Buchwald or NHC ligands).[13]
Poor Solubility: Reactants are not sufficiently dissolved at the reaction temperature.Try a different solvent system (e.g., DMF, NMP) or increase the temperature. Be aware that higher temperatures can also lead to catalyst decomposition.[24]
Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere technique; ensure solvents are thoroughly degassed.
Protodeboronation The boronic acid is unstable under the reaction conditions (often an issue with electron-rich or certain heteroaryl boronic acids).Use a more stable boronate ester (pinacol or MIDA) or a trifluoroborate salt.[3][15] Use milder bases (e.g., KF) and avoid prolonged reaction times or excessive heat.
Dehalogenation of Starting Material The Pd-H species formed from side reactions reduces the aryl bromide.This can be complex. Sometimes adjusting the base or solvent can mitigate this. Ensure high purity of all reagents.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for constructing C-C bonds involving brominated heterocycles. Success is predicated on a solid understanding of the reaction mechanism and careful attention to experimental detail. By systematically selecting the appropriate catalyst, ligand, base, and solvent, and by employing rigorous inert atmosphere techniques, researchers can effectively overcome common challenges and unlock the vast synthetic potential of this Nobel Prize-winning reaction.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Chiacchio, U. (1990). Some palladium-catalyzed carbon-carbon bond formation reactions. Pure and Applied Chemistry. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Shaikh, A. et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available from: [Link]

  • Thomas, A. A. et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • Mondal, S. & Samanta, R. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Omega. Available from: [Link]

  • Ortega-Alfaro, M. C. et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available from: [Link]

  • Vechorkin, O. et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Yin, J. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Available from: [Link]

  • Qin, T. et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Angewandte Chemie. Available from: [Link]

  • Liebeskind, L. S. & Srogl, J. (2002). Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Organic Letters. Available from: [Link]

  • Wang, L. et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]

  • Stanetty, C. et al. (2025). Synthesis of Some New Biheterocycles by a One-Pot Suzuki-Miyaura Coupling Reaction. ResearchGate. Available from: [Link]

  • Wayda, A. L. & Darensbourg, M. Y. (1987). Experimental Organometallic Chemistry. ACS Symposium Series. Available from: [Link]

  • Shriver, D. F. (1987). Development of Techniques in Organometallic Chemistry. ACS Symposium Series. Available from: [Link]

  • Anusha, S. et al. (2014). Preparation and use of combustion-derived Bi2O3 for the synthesis of heterocycles with anti-cancer properties by Suzuki-coupling reactions. ResearchGate. Available from: [Link]

  • Liu, S-Y. et al. (2020). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]

  • Le-Grognec, E. et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available from: [Link]

  • Basappa et al. (2014). Preparation and use of combustion-derived Bi2O3 for the synthesis of heterocycles with anti-cancer properties by Suzuki-coupling reactions. RSC Advances. Available from: [Link]

  • Consensus. What are the key steps involved in the general procedure of the Suzuki reaction?. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available from: [Link]

  • Rickhaus, M. et al. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available from: [Link]

  • Dobado, J.A. (2022). Inert atmosphere reactions. Chemistry Online. Available from: [Link]

  • Islam, M. S. et al. (2011). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available from: [Link]

  • Nykaza, T. V. et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available from: [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Singh, R. P. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. ResearchGate. Available from: [Link]

  • Carrow, B. P. & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Berredjem, M. et al. (2020). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Molecules. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Adewuyi, S. & Oladoye, S. O. (2020). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • Snetkov, V. et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available from: [Link]

Sources

The Analytical Chemist's Guide to Pyrrolo[2,1-f]triazine Derivatives: From Structural Elucidation to Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Pyrrolo[2,1-f]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core represents a class of fused N-heterocycles of significant and growing interest in medicinal chemistry and drug development. This unique bicyclic system, which can be considered a structural analogue of purine bases, is a "privileged scaffold" found in numerous biologically active agents.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antiviral activity against various RNA viruses and potent inhibition of key protein kinases implicated in cancer.[1][2][4] Notably, this scaffold forms the core of the antiviral drug Remdesivir and the kinase inhibitor Avapritinib, cementing its importance in modern pharmacology.[2]

Given the therapeutic promise, the robust and accurate analytical characterization of novel pyrrolo[2,1-f]triazine derivatives is paramount. This guide provides an in-depth exploration of the primary analytical techniques essential for confirming the structure, identity, purity, and solid-state conformation of these molecules. We will move beyond mere procedural lists to explain the rationale behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Unambiguous Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural characterization for organic molecules. For the pyrrolo[2,1-f]triazine scaffold, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is indispensable for unambiguous assignment of all atoms in the structure.

Causality in Experimental Design:

The choice of solvent and experiments is critical. Most pyrrolo[2,1-f]triazine derivatives exhibit good solubility in common deuterated solvents like DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a broad range of polar and non-polar substituents and for its distinct residual solvent peaks that rarely interfere with signals from the analyte. The selection of 2D NMR experiments is driven by the need to map the complete connectivity of the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the tracing of proton networks within the pyrrole ring and any aliphatic substituents.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached. This is the primary method for assigning carbon signals based on the already-assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for this scaffold. It reveals long-range couplings (2-4 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (which are invisible in HSQC) and for piecing together the entire molecular framework by connecting different spin systems across the fused rings and to various substituents.

Data Interpretation & Representative Spectral Data

The aromatic protons on the pyrrolo[2,1-f]triazine core have characteristic chemical shifts. For example, in a study of dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate, the various phenyl protons appear in the δ 7.5-8.5 ppm range, while the methyl group on the triazine ring (7-CH₃) shows a singlet around δ 2.90 ppm.[1]

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a substituted pyrrolo[2,1-f][1][2][3]triazine derivative, based on published data.[1]

Atom/Group Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm) Rationale for Shift/Multiplicity
7-CH₃~2.8 - 2.9 (singlet)~10.5Aliphatic methyl group attached to an sp² carbon.
CO₂CH₃~3.4 - 3.9 (singlets)~52.5Ester methyl groups, chemical shift can vary with local environment.
Phenyl Protons~7.3 - 8.5 (multiplets)~127 - 137Aromatic protons, specific shifts and multiplicities depend on substitution pattern.
Pyrrole Ring CarbonsN/A~112 - 118Part of the electron-rich pyrrole ring system.
Triazine Ring CarbonsN/A~154 - 165Carbons in the more electron-deficient triazine portion of the fused system.
Protocol 1: Comprehensive NMR Structural Elucidation
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the purified pyrrolo[2,1-f]triazine derivative for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.

    • Dissolve the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved to avoid line broadening.

    • Cap the tube and vortex gently to ensure a homogenous solution.

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into a >400 MHz NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum. Integrate all peaks and identify multiplicities (singlet, doublet, triplet, multiplet).

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a gradient-selected ¹H-¹H COSY experiment to establish proton-proton correlations.

    • Acquire a gradient-selected, phase-sensitive ¹H-¹³C HSQC experiment. Adjust the spectral width in the ¹³C dimension to cover the expected range of chemical shifts.

    • Acquire a gradient-selected ¹H-¹³C HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis Workflow:

    • Step 1: Assign obvious signals in the ¹H spectrum (e.g., isolated methyl singlets).

    • Step 2: Use the COSY spectrum to trace out coupled proton networks (e.g., protons on a substituted phenyl ring).

    • Step 3: Use the HSQC spectrum to assign the carbon signals for all protonated carbons based on the assignments from steps 1 & 2.

    • Step 4: Use the HMBC spectrum to connect the fragments. Look for correlations from assigned protons to quaternary carbons and across the fused ring system to confirm the overall structure. For example, a correlation from the 7-CH₃ protons to a carbon deep in the aromatic region would confirm the C7 position in the ring.

II. Molecular Weight Confirmation and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing structural information through fragmentation analysis. The choice of ionization technique is critical.

Choosing the Right Ionization Method:
  • Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns, which can be a structural fingerprint for the molecule. EI is suitable for relatively stable, volatile compounds. The resulting mass spectra often show a clear molecular ion peak (M⁺·) and a series of fragment ions.[1]

  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for the less volatile, more polar derivatives often pursued in drug discovery. ESI typically generates a protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺) with minimal fragmentation, providing a clear confirmation of the molecular weight. Tandem MS (MS/MS) can then be used to induce fragmentation of the selected parent ion to obtain structural information.

Interpreting Fragmentation Patterns:

The fused aromatic nature of the pyrrolo[2,1-f]triazine core makes it relatively stable. In EI-MS, fragmentation often involves the loss of substituents. For example, in derivatives with ester groups, a common fragment corresponds to the loss of a methoxy radical (-·OCH₃) followed by the loss of carbon monoxide (-CO).[1] Cleavage of bonds connecting aryl substituents is also common.

The table below shows representative EI-MS fragmentation data for Dimethyl 7-methyl-2,4-diphenylpyrrolo[2,1-f][1][2][3]triazine-5,6-dicarboxylate (Molecular Weight: 401.4 g/mol ).[1]

m/z Relative Intensity (%) Plausible Fragment Identity
401100[M]⁺· (Molecular Ion)
37026[M - OCH₃]⁺
36971[M - CH₃OH]⁺· or [M - H - OCH₃]⁺
33830[M - OCH₃ - CO - H]⁺
7724[C₆H₅]⁺ (Phenyl cation)
Protocol 2: MS Analysis for Molecular Weight and Structure
  • Sample Preparation (ESI-MS):

    • Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The addition of 0.1% formic acid can aid in protonation for positive ion mode.

    • Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.

  • ESI-MS Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • If structural information is needed, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

  • EI-MS Acquisition (for volatile compounds):

    • Introduce the sample (typically via a direct insertion probe or GC inlet) into the ion source.

    • Acquire a full scan spectrum using a standard electron energy of 70 eV.

  • Data Analysis:

    • For ESI-MS, confirm that the observed mass of the [M+H]⁺ ion corresponds to the calculated molecular weight.

    • For EI-MS or ESI-MS/MS, analyze the fragmentation pattern. Propose structures for the major fragment ions and ensure they are consistent with the parent structure.

III. Purity Determination and Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of drug candidates and intermediates. A well-developed Reversed-Phase HPLC (RP-HPLC) method can separate the target compound from starting materials, by-products, and degradation products.

Method Development Rationale:

The goal is to achieve a sharp, symmetrical peak for the target analyte with good resolution from all potential impurities.

  • Column Choice: A C18 stationary phase is the workhorse for RP-HPLC and is highly effective for separating compounds of intermediate polarity like most pyrrolo[2,1-f]triazine derivatives.[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or perchloric acid) and an organic modifier (acetonitrile or methanol) is typically used.[5] The acid improves peak shape for basic nitrogen-containing compounds by ensuring consistent protonation.

  • Detection: The extended conjugation of the pyrrolo[2,1-f]triazine scaffold results in strong UV absorbance, making UV detection a simple and sensitive choice. The detection wavelength should be set at a λₘₐₓ of the analyte to maximize sensitivity.[5][6]

Protocol 3: RP-HPLC Purity Analysis

This protocol is based on a validated method for analyzing pyrrolo[2,1-f][1][2][3]triazin-4-amine, a key intermediate in the synthesis of Remdesivir.[5]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Shimpack Solar C18, 250 x 4.6 mm, 5 µm particle size.[5]

    • Mobile Phase A: Water with 0.1% perchloric acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% perchloric acid.[5]

    • Gradient: Start with 95% A / 5% B, ramping to 40% A / 60% B over a set period (e.g., 30 minutes), followed by a wash and re-equilibration step.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 230 nm.[5]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare the analysis sample at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis and Purity Calculation:

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the sample.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

IV. Definitive 3D Structure with Single-Crystal X-ray Crystallography

While NMR provides the connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding structure-activity relationships and for computational modeling.[2]

The Crystallization Challenge:

The primary challenge is growing a single, high-quality crystal suitable for diffraction. This is often described as more of an art than a science, requiring patience and systematic screening of conditions. The key is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.

Protocol 4: Growing Diffraction-Quality Single Crystals
  • Material Purity: Start with the highest purity material available (>98% by HPLC). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening:

    • Identify a solvent in which your compound is moderately soluble. If it is too soluble, it will be difficult to achieve supersaturation. If it is poorly soluble, it may crash out as a powder.

    • Common solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof.

  • Common Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent in a small vial.

      • Cover the vial with a cap that has a pinhole or use parafilm with a few needle punctures.

      • Leave the vial undisturbed in a vibration-free location. The solvent will evaporate over days or weeks, slowly increasing the concentration and inducing crystallization.

    • Slow Cooling:

      • Create a saturated or near-saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60°C).

      • Ensure all solid is dissolved. If not, filter the hot solution.

      • Allow the solution to cool slowly to room temperature. For even slower cooling, place the vial in an insulated container (like a beaker filled with vermiculite or a Dewar flask).

    • Vapor Diffusion (Liquid-Liquid):

      • Dissolve the compound in a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone). Place this solution in a small, open inner vial.

      • Place the inner vial inside a larger, sealed outer jar that contains a "poor" solvent (e.g., hexanes or pentane) in which the compound is insoluble. The good solvent must be more volatile than the poor solvent.

      • Slowly, the good solvent will evaporate from the inner vial and the poor solvent vapor will diffuse in, gradually reducing the solubility of the compound and promoting crystal growth.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a small loop or spatula and immediately analyze them on a diffractometer.

Integrated Analytical Workflow

A logical and efficient workflow is crucial for the complete characterization of a novel pyrrolo[2,1-f]triazine derivative. The following diagram illustrates the relationship between the synthesis and the key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Purity Check (>95% Purity?) Purification->HPLC HPLC->Purification If Impure, Re-purify MS Mass Spectrometry (Confirm MW) HPLC->MS If Pure NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS->NMR Xtal X-Ray Crystallography (Obtain 3D Structure) NMR->Xtal If Structure Confirmed Final Fully Characterized Compound Xtal->Final

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Bromopyrrolo[2,1-f]triazin-4-amine (CAS 937046-98-5). This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common synthetic challenges and consistently achieve high yields of this critical chemical intermediate.

7-Bromopyrrolo[2,1-f]triazin-4-amine is a vital building block in medicinal chemistry, most notably as a key intermediate in the synthesis of antiviral agents like Remdesivir and various kinase inhibitors targeting signaling pathways in oncology.[1][2][3] Achieving high yield and purity is crucial for the efficiency and cost-effectiveness of downstream applications. This guide is structured to address the most common issues encountered during its two-stage synthesis.

Synthetic Overview & Key Challenges

The synthesis is typically performed in two distinct stages:

  • Formation of the Pyrrolo[2,1-f][4][5][6]triazine Core: This involves the N-amination of a pyrrole precursor followed by cyclization to form the bicyclic amine.

  • Regioselective Bromination: The introduction of a bromine atom at the C-7 position of the pyrrole ring via electrophilic substitution.

The primary challenges that impact final yield are incomplete conversion during the core synthesis and the formation of undesired byproducts, particularly di-substituted species, during the bromination step. This guide provides detailed methodologies and troubleshooting steps to mitigate these issues.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Bromination start 2-Cyanopyrrole amination N-Amination (e.g., with Chloramine) start->amination Deprotonation (NaH) Anhydrous DMF cyclization Cyclization (with Formamidine Acetate) amination->cyclization core Pyrrolo[2,1-f]triazin-4-amine cyclization->core bromination Electrophilic Bromination (e.g., with DBDMH) core->bromination Purified Intermediate product 7-Bromopyrrolo[2,1-f]triazin-4-amine bromination->product Low Temperature (-20 °C to -10 °C)

Caption: Overall synthetic workflow for 7-Bromopyrrolo[2,1-f]triazin-4-amine.
Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Section A: Issues in Pyrrolotriazine Core Synthesis (Stage 1)

Q1: My overall yield for Pyrrolo[2,1-f]triazin-4-amine is consistently low (<40%). What are the most likely causes?

A1: Low yield in this two-step, one-pot synthesis typically points to issues in one of three areas:

  • Reagent Quality & Handling: Sodium hydride (NaH) is extremely sensitive to moisture. Use a fresh bottle or previously well-stored NaH (60% dispersion in mineral oil is standard). Ensure your dimethylformamide (DMF) is anhydrous. The presence of water will quench the NaH and inhibit the crucial initial deprotonation of 2-cyanopyrrole.

  • Inefficient N-amination: The N-amination step is critical for forming the N-N bond required for the triazine ring.[4] If using chloramine, its concentration and stability are key. An aged or improperly prepared chloramine solution will perform poorly. Consider using a more stable aminating agent like O-(diphenylphosphinyl)hydroxylamine if issues persist, though this may be less economical.[4]

  • Incomplete Cyclization: The cyclization with formamidine acetate requires elevated temperatures to proceed efficiently. Ensure the reaction mixture reaches the specified temperature and is held there for the required duration. Inadequate heating can lead to incomplete conversion.

Q2: I suspect the N-amination step is failing. How can I confirm this and improve it?

A2: The N-amination of the deprotonated 2-cyanopyrrole anion is a pivotal step.[5] To troubleshoot:

  • Confirm Deprotonation: After adding 2-cyanopyrrole to the NaH/DMF slurry, you should observe hydrogen gas evolution. A lack of bubbling indicates a problem with your NaH or the presence of moisture. The reaction should be maintained at a low temperature (0–5 °C) during this addition.[5]

  • Chloramine Quality: If preparing chloramine in situ, ensure the stoichiometry of your precursors (e.g., ammonia and sodium hypochlorite) is correct and the reaction is performed under appropriate conditions. If using a pre-made solution, verify its concentration via titration.

  • Reaction Monitoring: If possible, use TLC or LC-MS to monitor the disappearance of the 2-cyanopyrrole starting material after the amination step is complete. If a significant amount remains, the amination is the primary point of failure.

Q3: I'm observing a significant byproduct during the synthesis of the core. What is it and how can I prevent it?

A3: The most commonly reported impurity is 1-H-pyrrole-2-carboxamide.[5] This is formed by the hydrolysis of the nitrile group of your starting material under acidic conditions, which can occur during workup if not properly controlled. To minimize its formation:

  • Ensure Anhydrous Conditions: Strictly limit the presence of water throughout the initial steps of the reaction.

  • Controlled Workup: During the reaction quench and product isolation, maintain the pH in the neutral to slightly basic range to prevent acid-catalyzed hydrolysis of any unreacted 2-cyanopyrrole.

Section B: Issues in Regioselective Bromination (Stage 2)

Q1: My main problem is the formation of a dibrominated byproduct. How can I suppress this side reaction?

A1: The formation of a dibromo species is a classic issue in electrophilic aromatic substitution when the substrate is highly activated. The pyrrole ring in the Pyrrolo[2,1-f]triazin-4-amine core is electron-rich, making it susceptible to over-bromination. The key to achieving high selectivity for the desired 7-bromo product is precise control over the reaction conditions.[7]

  • Strict Temperature Control: This is the most critical parameter. The reaction should be performed at a very low temperature, typically between -20 °C and -10 °C.[7] Use a reliable cryostat or a dry ice/acetone bath. Higher temperatures dramatically increase the rate of the second bromination, leading to the dibromo byproduct.

  • Stoichiometry of the Brominating Agent: Use a slight substoichiometric or equimolar amount of the brominating agent relative to the substrate. A common and effective agent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). One mole of DBDMH delivers two moles of electrophilic bromine, so you should use approximately 0.5 equivalents of DBDMH per equivalent of the pyrrolotriazine. A slight excess is sometimes used to drive the reaction to completion, but this must be carefully optimized.

  • Slow, Portion-wise Addition: Add the brominating agent (DBDMH) slowly as a solid in small portions or as a solution in anhydrous DMF over an extended period (e.g., 45 minutes).[7] This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

Q2: The bromination reaction is sluggish and does not go to completion, even after extended reaction times. What should I check?

A2: An incomplete reaction points to several potential issues:

  • Reagent Purity: Ensure your starting Pyrrolo[2,1-f]triazin-4-amine is pure. Impurities from the previous step could interfere with the reaction. Also, verify the quality of the DBDMH.

  • Insufficient Mixing: The reaction mixture can become a thick slurry. Ensure your stirring is vigorous enough to maintain a homogeneous suspension.

  • Temperature Too Low: While low temperature is key for selectivity, an excessively low temperature (e.g., < -30 °C) may slow the reaction rate too much. Ensure your cooling bath is maintained within the optimal -20 °C to -10 °C range.

  • Reaction Monitoring: Use TLC (e.g., 5% MeOH/CH₂Cl₂) to track the disappearance of the starting material.[7] If the reaction stalls, a very small, incremental addition of DBDMH could be considered, but be cautious of over-bromination.

Q3: My final product is an off-white or yellow solid and is difficult to purify. What are the best practices for purification?

A3: The crude product often contains the dibromo byproduct and residual reagents.

  • Quenching: Upon completion, the reaction must be quenched with a reducing agent like a saturated sodium sulfite (Na₂SO₃) solution to destroy any excess brominating agent.[7]

  • Washing: The filtered solid should be washed thoroughly with water to remove DMF and inorganic salts, followed by a non-polar solvent like MTBE or hexanes to remove organic, non-polar impurities.[5]

  • Recrystallization: The most effective method for purification is recrystallization. Hot ethyl acetate has been reported to be an excellent solvent for this purpose.[7] Dissolve the crude product in a minimal amount of hot ethyl acetate (e.g., ~70 °C), then allow it to cool slowly. The desired 7-bromo product is less soluble and will crystallize out, leaving the more soluble dibromo byproduct and other impurities in the mother liquor. A second recrystallization may be necessary to achieve high purity (>99%).

G start Low Yield or Impure Product in Bromination Stage check_impurity What is the main impurity? (Analyze by LC-MS / NMR) start->check_impurity dibromo Dibrominated Byproduct check_impurity->dibromo Over-bromination unreacted_sm Unreacted Starting Material check_impurity->unreacted_sm Incomplete Reaction fix_dibromo_title To Reduce Dibromination: fix_sm_title To Improve Conversion: fix_dibromo1 1. Lower reaction temp to -20 °C fix_dibromo2 2. Add DBDMH slowly (portion-wise) fix_dibromo3 3. Use ~0.5 eq. of DBDMH purification Optimize Purification fix_dibromo3->purification fix_sm1 1. Verify quality of starting material fix_sm2 2. Ensure vigorous stirring fix_sm3 3. Monitor reaction by TLC fix_sm3->purification purification_steps Recrystallize from hot Ethyl Acetate. Ensure proper quench with Na₂SO₃. purification->purification_steps

Caption: Troubleshooting decision tree for the bromination of Pyrrolo[2,1-f]triazin-4-amine.
Frequently Asked Questions (FAQs)

Q: How critical is the quality of the 2-cyanopyrrole starting material? A: It is very important. The purity of your 2-cyanopyrrole directly impacts the efficiency of the deprotonation and N-amination steps. Impurities can consume the sodium hydride or react with the aminating agent, leading to lower yields and the formation of byproducts that complicate purification. Use 2-cyanopyrrole with a purity of ≥98%.

Q: What are the essential safety precautions for this synthesis? A: Several reagents in this synthesis require careful handling:

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only in an inert atmosphere (nitrogen or argon) and in an anhydrous solvent. All glassware must be thoroughly dried.

  • Chloramine: Toxic and potentially unstable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): A strong oxidizing agent and lachrymator. Avoid inhalation of the powder and contact with skin and eyes. Handle in a fume hood.

Q: Can this synthesis be scaled up for pilot or manufacturing purposes? A: Yes, this synthetic route has been successfully scaled.[7] Key considerations for scale-up include:

  • Heat Management: The deprotonation with NaH and the bromination are both exothermic. On a larger scale, efficient heat transfer is critical. The rate of addition for reagents must be carefully controlled to manage the internal temperature.

  • Mixing: Maintaining a homogeneous slurry is more challenging at scale. Ensure the reactor is equipped with an appropriate overhead stirrer that can handle viscous mixtures.

  • Safety: The risks associated with handling large quantities of NaH and other hazardous reagents are magnified. A thorough process safety review is mandatory.

Optimized Experimental Protocols
Protocol 1: Synthesis of Pyrrolo[2,1-f][4][5][6]triazin-4-amine [5]
ParameterValueNotes
Starting Material 2-Cyanopyrrole1.0 eq.
Reagents Sodium Hydride (60% in oil)1.1 eq.
Chloramine Solution~1.2 eq.
Formamidine Acetate~5.0 eq.
Solvent Anhydrous DMF~10 mL / g of starting material
Temperature 0-10 °C (Amination), 120-130 °C (Cyclization)Strict temperature control is vital.
Typical Yield 60-70%After isolation and washing.
Typical Purity >98%By HPLC.

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, charge a dry, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel with anhydrous DMF.

  • Deprotonation: Cool the DMF to 0-5 °C. Add sodium hydride (60% dispersion) portion-wise.

    • Scientist's Note: This step generates the pyrrole anion, which is the active nucleophile for the subsequent N-amination.

  • Add a solution of 2-cyanopyrrole in anhydrous DMF dropwise, maintaining the internal temperature between 5-10 °C. Stir for 30-40 minutes at this temperature.

  • N-Amination: Add a solution of chloramine (NH₂Cl) dropwise while keeping the temperature below 10 °C. Stir for 1-2 hours.

  • Cyclization: Add formamidine acetate to the reaction mixture. Slowly heat the mixture to 120-130 °C and maintain for 4-6 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature and pour it into ice water. Stir for 1 hour.

  • Isolation: Collect the resulting precipitate by filtration. Wash the filter cake thoroughly with water, then with methyl tert-butyl ether (MTBE).

  • Drying: Dry the solid under vacuum at 50-55 °C to a constant weight to yield Pyrrolo[2,1-f][4][5][6]triazin-4-amine as a crystalline solid.

Protocol 2: Synthesis of 7-Bromopyrrolo[2,1-f][4][5][6]triazin-4-amine [7]
ParameterValueNotes
Starting Material Pyrrolo[2,1-f][4][5][6]triazin-4-amine1.0 eq.
Reagent 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)~0.5 eq.
Solvent Anhydrous DMF~10 mL / g of starting material
Temperature -20 °C to -15 °CThis is the most critical parameter for selectivity.
Typical Yield 85-93%After recrystallization.
Typical Purity >99%After recrystallization.

Step-by-Step Methodology:

  • Setup: Under a nitrogen atmosphere, dissolve Pyrrolo[2,1-f][4][5][6]triazin-4-amine in anhydrous DMF in a dry, jacketed reactor or three-necked flask.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., cryostat).

  • Bromination: Add DBDMH in small portions over 45-60 minutes, ensuring the internal temperature does not rise above -15 °C.

    • Scientist's Note: Slow addition at low temperature is essential to minimize the concentration of the brominating agent, thereby preventing the formation of the dibrominated byproduct.

  • Reaction Monitoring: Stir the mixture at -20 °C for an additional 45-60 minutes. Monitor the reaction progress by TLC (5% MeOH in CH₂Cl₂).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Allow the mixture to warm to room temperature while stirring.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water.

  • Purification: Recrystallize the crude solid from hot ethyl acetate. Collect the colorless crystalline product by filtration and dry under vacuum.

References
  • Shaikh, A. et al. (2021). Synthetic strategies for pyrrolo[2,1-f][4][5][6]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Mehta, V. P. et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][4][5][6]triazine of Remdesivir. ACS Omega. [Link]

  • Li, Y. et al. (2014). Design, synthesis, and evaluation of pyrrolo[2,1-f][4][5][6]triazine derivatives as novel hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Weinberg, L. R. et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][4][5][6]triazines. Organic Process Research & Development. [Link]

  • Chem-Impex. (n.d.). 7-Bromopyrrolo[2,1-f][4][5][6]triazin-4-amine. Chem-Impex International. [Link]

  • Singh, S. et al. (2021). Pyrrolo[2,1-f][4][5][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Molecular Diversity. [Link]

Sources

Overcoming solubility challenges with 5-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromopyrrolo[2,1-f]triazin-4-amine. This guide is designed to provide researchers, scientists, and drug development professionals with practical solutions to the common solubility challenges encountered with this compound. As a member of the pyrrolotriazine class of compounds, which are often investigated as kinase inhibitors, 5-Bromopyrrolo[2,1-f]triazin-4-amine is anticipated to have low aqueous solubility, a common characteristic for many potent therapeutic candidates. This guide will provide a framework for systematically addressing these challenges to ensure the successful execution of your experiments.

Understanding the Challenge: The Pyrrolotriazine Scaffold and Solubility

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a key feature in a number of kinase inhibitors.[4][5] While this structural motif is crucial for biological activity, it often contributes to poor aqueous solubility. This is a significant hurdle in drug development, as more than 70% of new chemical entities in development pipelines are poorly soluble, which can impede absorption and bioavailability.[6] For laboratory research, poor solubility can lead to inaccurate assay results and difficulties in formulation for in vivo studies.

This guide provides a systematic approach to overcoming these challenges with 5-Bromopyrrolo[2,1-f]triazin-4-amine, enabling you to progress confidently with your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address some of the most common questions and issues that arise when working with 5-Bromopyrrolo[2,1-f]triazin-4-amine.

Q1: I am unable to dissolve 5-Bromopyrrolo[2,1-f]triazin-4-amine in my aqueous buffer for a biological assay. What should I do?

This is a very common issue. Due to its chemical structure, 5-Bromopyrrolo[2,1-f]triazin-4-amine is expected to have low solubility in aqueous solutions. The first step is to prepare a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous assay buffer.

Troubleshooting Steps:

  • Select an appropriate organic solvent. For initial testing, dimethyl sulfoxide (DMSO) is a good starting point as it is a powerful solvent for many organic molecules and is compatible with most biological assays at low final concentrations (typically <0.5%). Other polar aprotic solvents like N,N-dimethylformamide (DMF) can also be effective.

  • Prepare a high-concentration stock solution. Aim for a stock concentration that is at least 1000-fold higher than your final desired assay concentration. This will allow you to keep the final concentration of the organic solvent in your assay to a minimum.

  • Use gentle heating and agitation. If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 37°C) and vortexing or sonication can help. However, be mindful of the compound's stability at elevated temperatures.

  • Perform a serial dilution. Once you have a clear stock solution, perform a serial dilution in the same organic solvent to create a range of concentrations for your experiment.

  • Dilute into your final aqueous buffer. The final dilution step should be into your pre-warmed aqueous assay buffer. Add the small volume of the organic stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound. This happens when the concentration of the compound in the final aqueous/organic co-solvent mixture exceeds its solubility limit.

Troubleshooting Steps:

  • Reduce the final concentration. The most straightforward solution is to lower the final concentration of the compound in your assay.

  • Decrease the percentage of the organic stock solution. If possible, prepare a more concentrated stock solution in the organic solvent so that you can add a smaller volume to your aqueous buffer, thereby reducing the final solvent concentration.

  • Incorporate a co-solvent. If your assay can tolerate it, including a small percentage of a water-miscible organic co-solvent, such as ethanol or propylene glycol, in your final aqueous buffer can increase the solubility of your compound.

  • Use of surfactants. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility in aqueous solutions.

  • pH adjustment. The solubility of compounds with ionizable groups can be highly dependent on pH. While 5-Bromopyrrolo[2,1-f]triazin-4-amine has a basic amine group, the overall molecule is complex. Experimenting with the pH of your final buffer (if your assay allows) may improve solubility.

Q3: What is the best solvent to use for preparing a stock solution of 5-Bromopyrrolo[2,1-f]triazin-4-amine?

Recommended Solvents for Stock Solutions:

SolventRationale and Considerations
Dimethyl Sulfoxide (DMSO) Primary recommendation. High solubilizing power for a wide range of organic compounds. Generally well-tolerated in biological assays at low concentrations (<0.5%).
N,N-Dimethylformamide (DMF) A strong alternative to DMSO. Can be useful if DMSO is incompatible with your experimental setup.
Ethanol A less polar option that can be useful for certain applications. May be better tolerated in some in vivo studies compared to DMSO.
Methanol Similar to ethanol, but can be more toxic in some biological systems.

It is crucial to always test the solubility of a new batch of the compound on a small scale before preparing a large stock solution.

Systematic Approach to Solvent Selection and Solubility Enhancement

For a systematic approach to tackling solubility issues, the following workflow can be employed.

Solubility_Workflow cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Addressing Precipitation in Aqueous Media cluster_2 Troubleshooting Options A Start with a small amount of 5-Bromopyrrolo[2,1-f]triazin-4-amine B Test solubility in DMSO at a high concentration (e.g., 10-50 mM) A->B C Does it dissolve completely? B->C D Proceed to prepare a concentrated stock solution in DMSO. C->D Yes E Try alternative polar aprotic solvents (e.g., DMF, NMP) C->E No F Dilute DMSO stock into aqueous buffer D->F G Does the compound precipitate? F->G H Experiment is ready to proceed. G->H No I Troubleshooting Strategies G->I Yes J Lower final concentration I->J K Add a co-solvent (e.g., ethanol) I->K L Incorporate a surfactant (e.g., Tween-80) I->L M Adjust pH of the buffer I->M

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Purification strategies for crude 5-Bromopyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance on overcoming the challenges associated with purifying crude 5-Bromopyrrolo[2,1-f]triazin-4-amine. As a key intermediate in the synthesis of various pharmaceutically active agents, including kinase inhibitors and antiviral drugs like Remdesivir, achieving high purity is paramount.[1][2] This guide, structured in a flexible question-and-answer format, offers field-proven insights and validated protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of 5-Bromopyrrolo[2,1-f]triazin-4-amine?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Material: The parent compound, pyrrolo[2,1-f]triazin-4-amine.[3]

  • Isomeric Byproducts: 7-Bromopyrrolo[2,1-f]triazin-4-amine is a common isomer formed during bromination, and its separation can be challenging due to similar polarities.[3][4]

  • Poly-brominated Species: Di- or tri-brominated pyrrolotriazines can form if the reaction conditions are not carefully controlled.

  • Reagent Residues: If N-Bromosuccinimide (NBS) is used for bromination, residual succinimide may be present. Similarly, using 1,3-dibromo-5,5-dimethylhydantoin can leave hydantoin byproducts.[3]

  • Residual Solvents: High-boiling point solvents used in the synthesis, such as N,N-Dimethylformamide (DMF), can be difficult to remove.[3]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a new batch of crude material, a logical starting point is to perform a thorough analysis using Thin Layer Chromatography (TLC) to visualize the number and relative polarity of the components. Based on this initial assessment:

  • If the desired compound is the major component and impurities are significantly different in polarity , direct crystallization is often the most efficient method for obtaining high-purity material on a large scale.[5][6]

  • If the crude mixture is complex with multiple spots close to the product's Rf value , flash column chromatography is the preferred initial strategy to isolate the target compound from major impurities.[7][8]

Q3: How does the bromine atom and the amine group influence the compound's properties during purification?

A3: The key functional groups dictate the molecule's behavior:

  • Pyrrolotriazine Core: The nitrogen-rich heterocyclic core makes the molecule moderately polar and provides basic sites (amine group) that can interact with acidic stationary phases like silica gel.[9] This interaction can sometimes lead to peak tailing during chromatography.

  • Bromine Atom: The addition of a bromine atom increases the molecule's molecular weight and slightly decreases its polarity compared to the parent amine. This change is often sufficient to allow chromatographic separation from the unbrominated starting material.[10]

  • Amine Group: The primary amine is a hydrogen bond donor and acceptor, increasing the compound's polarity. It can also be protonated in acidic conditions, drastically increasing its polarity and causing it to stick to a silica column.[11]

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during your experiments.

Issue 1: Recrystallization yields an oil or very poor recovery.

  • Question: I attempted to recrystallize my crude product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?

    Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated or cooled too quickly.[12] The presence of impurities can also disrupt the crystal lattice formation.

    Causality & Solution:

    • High Impurity Load: Impurities can lower the melting point of the mixture and interfere with nucleation.

      • Protocol: Perform a pre-purification step. Pass a concentrated solution of your crude material through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 50% Ethyl Acetate/Hexane). This removes highly polar or non-polar baseline impurities. Then, attempt recrystallization on the partially purified material.

    • Improper Solvent Choice: The ideal solvent should dissolve the compound when hot but poorly when cold.[5]

      • Protocol: Screen for a new solvent or solvent system. Good starting points for heterocyclic compounds include ethanol, isopropanol, acetonitrile, or a mixed system like ethanol/water or toluene/hexane.[13][14]

    • Rapid Cooling: Cooling the solution too fast prevents the ordered arrangement of molecules into a crystal lattice.

      • Protocol: After dissolving the compound in a minimum of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, induce further crystallization by moving the flask to a refrigerator, and finally to a freezer.[14] Scratching the inside of the flask with a glass rod at the solvent line can also provide nucleation sites.[12]

Issue 2: Poor separation during column chromatography.

  • Question: My target compound co-elutes with an impurity during silica gel chromatography. How can I improve the separation?

    Answer: Co-elution is a common problem when dealing with isomers or byproducts of similar polarity. Improving resolution requires optimizing the chromatography conditions to exploit subtle differences between the compounds.[11]

    Causality & Solution:

    • Suboptimal Solvent System: The chosen mobile phase may not have the right selectivity for your compounds.

      • Protocol: Conduct a thorough TLC analysis with different solvent systems. If you are using Ethyl Acetate/Hexane, try a system with different solvent properties, such as Dichloromethane/Methanol.[12] The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. An ideal Rf for the target compound for good separation is around 0.3.[7]

    • Acidic Silica Interaction: The basic amine group on your compound can interact with the acidic silanol groups on the silica surface, causing streaking and band broadening, which ruins separation.[9]

      • Protocol: Add a basic modifier to your mobile phase. Incorporating 0.5-1% triethylamine (Et₃N) or a 10% ammonia in methanol solution into the mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper peaks and often improved separation.[9][15]

    • Incorrect Stationary Phase: Silica gel may not be the best choice for this specific separation.

      • Protocol: Consider an alternative stationary phase. Neutral alumina can be effective for basic compounds. For very challenging separations, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) can provide a completely different selectivity and resolve the components.[8][12][16]

    Workflow Diagram: Optimizing Column Chromatography

    Below is a logical workflow for developing a robust column chromatography method.

    G A 1. Crude Sample Analysis B 2. TLC Screening (e.g., Hex/EtOAc, DCM/MeOH) A->B C Evaluate TLC: Good Spot Separation? (ΔRf > 0.2) B->C D Yes C->D Yes E No C->E No K 5. Prepare Column (Target Rf ≈ 0.3) D->K F 3. Add Modifier (e.g., 1% Et3N for peak shape) E->F G Re-evaluate TLC: Separation Improved? F->G H Yes G->H Yes I No G->I No H->K J 4. Try Alternative System (Different Solvents or Reversed-Phase C18 TLC) I->J J->C Iterate L 6. Load Sample & Elute K->L M 7. Analyze Fractions & Combine L->M

    Caption: Workflow for column chromatography optimization.

Step-by-Step Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)

This protocol is designed for the purification of 1 gram of crude 5-Bromopyrrolo[2,1-f]triazin-4-amine containing isomeric and less polar impurities.

  • TLC Analysis:

    • Develop a TLC plate with a starting solvent system of 5% Methanol in Dichloromethane (DCM).

    • Add one drop of triethylamine to the developing chamber to improve peak shape.

    • Adjust the solvent ratio until the desired compound has an Rf of ~0.3.

  • Column Packing:

    • Select a glass column with a diameter of ~40 mm.

    • Dry pack the column with ~50 g of silica gel (a 50:1 ratio of silica to crude material is recommended for difficult separations).[7]

    • Settle the silica by tapping the column, then add a thin layer of sand on top.

    • Pre-elute the column with the chosen mobile phase until the packing is fully wetted and equilibrated.

  • Sample Loading:

    • Dissolve the 1 g of crude material in a minimal amount of DCM (or the mobile phase).

    • Alternative (Dry Loading): If the compound has poor solubility, dissolve it in a suitable solvent, add ~2 g of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions (e.g., 20 mL per fraction).

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Bromopyrrolo[2,1-f]triazin-4-amine.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is >85% pure, where the goal is to remove minor impurities.

  • Solvent Selection:

    • Place ~50 mg of the crude material in a test tube.

    • Add a potential solvent (e.g., Ethanol) dropwise at room temperature. The compound should be sparingly soluble.

    • Heat the test tube in a water bath. The compound should fully dissolve. Good solvents to screen are listed in the table below.

  • Dissolution:

    • Place 1 g of crude material in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., Ethanol) portion-wise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[12]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from heat, add a small spatula tip of activated charcoal, and reheat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[17]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

    • Dry the crystals under vacuum to obtain the final, purified product.

Data Summary Table

The following table provides starting points for purification method development.

Purification MethodParameterRecommended Starting ConditionsRationale & Notes
Normal Phase Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard, cost-effective choice for moderately polar compounds.[8]
Mobile Phase1-10% Methanol in DichloromethaneGood for polar compounds.[15] Adjust polarity based on TLC.
Modifier0.5-1% Triethylamine (Et₃N)Prevents peak tailing by neutralizing acidic silica sites.[9]
Reversed-Phase HPLC Stationary PhaseC18 SilicaOffers different selectivity, useful for separating isomers.[16][18]
Mobile PhaseWater/Acetonitrile GradientStandard for reversed-phase.[19][20]
Modifier0.1% Formic Acid or TFAImproves peak shape for basic compounds.[16]
Recrystallization Single SolventsEthanol, Isopropanol, AcetonitrilePolar solvents that often show good temperature-dependent solubility for heterocycles.[13]
Mixed SolventsEthanol/Water, Toluene/HexaneAllows for fine-tuning of solvent polarity to achieve ideal solubility.[10][13]

Decision-Making Flowchart for Purification Strategy

This diagram outlines a systematic approach to selecting the appropriate purification technique based on initial analytical data.

G decision decision start Start: Crude 5-Bromopyrrolo [2,1-f]triazin-4-amine analyze Analyze by TLC/LCMS start->analyze check_purity Purity > 85%? Single major spot? analyze->check_purity check_impurities Impurities separable by polarity? check_purity->check_impurities No recrystallize Attempt Recrystallization (Protocol 2) check_purity->recrystallize Yes chromatography Perform Flash Chromatography (Protocol 1) check_impurities->chromatography Yes optimize_chrom Optimize Chromatography: - Change solvent system - Add modifier (Et3N) - Try Alumina or C18 check_impurities->optimize_chrom No (Co-elution) final_product Final Product: Pure Compound recrystallize->final_product chromatography->final_product optimize_chrom->final_product

Sources

Identifying and minimizing side products in pyrrolotriazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side products, ultimately improving your reaction yields and product purity.

Introduction to Pyrrolotriazine Synthesis Challenges

The pyrrolotriazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents, including antiviral and kinase inhibitors.[1][2] However, its synthesis is not without challenges. The inherent reactivity of the pyrrole ring and the intricacies of triazine ring formation can lead to a variety of side products, complicating purification and reducing overall yield.[3] This guide provides practical, experience-driven advice to overcome these hurdles.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and offering step-by-step protocols for their resolution.

Issue 1: Formation of Regioisomers during Cyclization

Question: I am observing a mixture of regioisomers in my final product after the cyclization step. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like pyrrolotriazines.[4] It typically arises when a non-symmetrical intermediate can cyclize in more than one way. The key to controlling regioselectivity lies in understanding and manipulating the electronic and steric factors that govern the cyclization.

Causality and Mechanistic Insights:

Regioisomeric impurities often result from the intramolecular cyclization of substituted pyrrole precursors.[4] For instance, in the cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole, the reaction can proceed via two different pathways, leading to the desired product and a regioisomeric side product.[4] The preferred pathway is often dictated by the relative nucleophilicity of the reacting centers and the stability of the transition states.

Mitigation Strategies:

  • Choice of Cyclization Reagents and Conditions: The selection of the cyclization agent and reaction conditions can significantly influence the regiochemical outcome.

    • Protocol 1: Optimizing Acid/Base Catalysis: In acid-catalyzed cyclizations, the choice of acid can impact the protonation equilibrium and favor one cyclization pathway over another. Similarly, in base-mediated cyclizations, the nature of the base can affect the deprotonation site. Experiment with a range of acids (e.g., p-TsOH, H3PO4) and bases (e.g., NaH, K2CO3) to find the optimal conditions for your specific substrate.

    • Protocol 2: Temperature and Solvent Effects: Systematically vary the reaction temperature. In some cases, lower temperatures can enhance selectivity by favoring the kinetically controlled product. The polarity of the solvent can also influence the stability of charged intermediates and transition states. Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile).

  • Strategic Use of Protecting and Directing Groups: The introduction of sterically bulky protecting groups or electron-withdrawing/donating directing groups can block one reaction site or alter the nucleophilicity of another, thereby favoring a single cyclization pathway.

Data Presentation: Impact of Reaction Conditions on Regioselectivity

EntryCatalystSolventTemperature (°C)Ratio of Desired:Undesired Regioisomer
1p-TsOHToluene1102:1
2H3PO4Toluene1105:1[4]
3NaHTHF651:1
4K2CO3DMF1003:1

Experimental Workflow: Screening for Optimal Cyclization Conditions

G cluster_0 Reaction Setup cluster_1 Parameter Screening cluster_2 Analysis cluster_3 Optimization A Substrate + Solvent B Add Catalyst (Acid or Base) A->B C Vary Temperature B->C D Vary Solvent B->D E Vary Catalyst B->E F Monitor Reaction by TLC/LC-MS C->F D->F E->F G Determine Regioisomeric Ratio by 1H NMR or HPLC F->G H Identify Optimal Conditions G->H I Scale-up Reaction H->I

Caption: Workflow for optimizing cyclization regioselectivity.

Issue 2: Formation of Oxidized Byproducts

Question: My reaction mixture is turning dark, and I am isolating byproducts that appear to be oxidized derivatives of my pyrrolotriazine. What is causing this, and how can I prevent it?

Answer: The pyrrole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored, often polymeric, byproducts or discrete oxidized species like pyrrolin-2-ones.[3] This is a common issue, especially in the presence of air, certain metals, or oxidizing reagents.

Causality and Mechanistic Insights:

Oxidation can occur through several mechanisms, including autoxidation in the presence of molecular oxygen, or it can be mediated by trace metal impurities that catalyze the formation of reactive oxygen species.[5] The N-H proton of the pyrrole ring is also acidic and can be removed to form a pyrrolide anion, which is even more susceptible to oxidation.

Mitigation Strategies:

  • Inert Atmosphere: The most straightforward way to prevent oxidation is to exclude oxygen from the reaction.

    • Protocol 3: Working under an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved by using a Schlenk line or a glovebox. Ensure that all solvents are thoroughly degassed before use by sparging with the inert gas or by several freeze-pump-thaw cycles.

  • Control of Metal Impurities: Trace metals can act as potent oxidation catalysts.

    • Protocol 4: Use of High-Purity Reagents and Solvents: Use high-purity, metal-free solvents and reagents whenever possible. If metal catalysis is suspected, consider adding a chelating agent like EDTA to sequester trace metals.

  • Use of Antioxidants: The addition of a radical scavenger can inhibit autoxidation pathways.

    • Protocol 5: Addition of Antioxidants: In some cases, adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) can prevent the formation of oxidized byproducts without interfering with the desired reaction. This should be tested on a small scale first.

Logical Relationship: Factors Leading to Oxidation

G A Pyrrolotriazine C Oxidized Byproducts A->C Oxidation B Oxidizing Agents (O2, Metal Ions) B->C Catalyzes/Initiates

Caption: Key factors contributing to the formation of oxidized byproducts.

Issue 3: Dimerization and Polymerization

Question: I am observing a significant amount of high-molecular-weight material in my reaction, which I suspect is a dimer or polymer. What causes this, and how can I minimize it?

Answer: Dimerization and polymerization are common side reactions in the synthesis of electron-rich heterocycles like pyrroles, especially under strongly acidic or basic conditions.[3] These side reactions can significantly reduce the yield of the desired monomeric product.

Causality and Mechanistic Insights:

Dimerization can occur through various mechanisms, including electrophilic attack of a protonated pyrrole derivative on a neutral pyrrole molecule. In some cases, reactive intermediates, such as radicals or carbenes, can also lead to dimerization or polymerization.

Mitigation Strategies:

  • Control of Reaction Concentration: High concentrations of reactive intermediates can favor intermolecular reactions leading to dimers and polymers.

    • Protocol 6: High Dilution Conditions: Running the reaction at high dilution can disfavor intermolecular side reactions and promote the desired intramolecular cyclization. This can be achieved by simply using a larger volume of solvent or by the slow addition of a key reagent to maintain its low concentration in the reaction mixture.

  • Careful Control of pH: Extreme pH conditions can promote side reactions.

    • Protocol 7: pH Optimization: If possible, buffer the reaction mixture to maintain a pH that is optimal for the desired reaction but does not promote side reactions.

  • Minimizing Reaction Time: Prolonged exposure to harsh reaction conditions can lead to the accumulation of byproducts.

    • Protocol 8: Reaction Monitoring: Closely monitor the progress of the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent over-reaction and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for identifying and quantifying side products in my pyrrolotriazine synthesis?

A1: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like trifluoroacetic acid or formic acid) is a good starting point.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of isolated impurities. 2D NMR techniques like COSY, HSQC, and HMBC can help to piece together the structure of complex byproducts.[8][9]

  • In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: This can be used to monitor the progress of the reaction in real-time and detect the formation of key intermediates and byproducts.

Q2: How can I effectively purify my pyrrolotriazine product from closely related side products like regioisomers?

A2: The purification of closely related isomers can be challenging.

  • Flash Column Chromatography: This is the most common method for purification. Careful optimization of the solvent system is key. A shallow solvent gradient can often improve the separation of closely eluting compounds.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide baseline separation of isomers.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving the impurities in the mother liquor.

Q3: Are there any general tips for improving the overall yield and purity of my pyrrolotriazine synthesis?

A3: Yes, several general principles can be applied:

  • Purity of Starting Materials: Ensure that your starting materials are of high purity. Impurities in the starting materials can be carried through the synthesis or even participate in side reactions.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of your reagents. An excess of a particular reagent may be necessary to drive the reaction to completion, but it can also lead to side reactions.

  • Systematic Optimization: Adopt a systematic approach to reaction optimization. Vary one parameter at a time (e.g., temperature, solvent, catalyst) to understand its effect on the reaction outcome. Design of Experiment (DoE) can be a powerful tool for more complex optimizations.

References

  • [MDPI: Bioactive Pyrrolo[2,1-f][3][4][10]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies]([Link])

  • [National Institutes of Health: Synthesis of new pyrazolo[4][10][11]triazines by cyclative cleavage of pyrazolyltriazenes]([Link])

  • [Beilstein Journal of Organic Chemistry: Synthesis of new pyrazolo[4][10][11]triazines by cyclative cleavage of pyrazolyltriazenes]([Link])

Sources

Optimizing temperature and reagents for regioselective bromination

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Regioselective Bromination

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Regioselective Bromination. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals. Here, we will explore the critical interplay of temperature and reagents in directing the regioselectivity of bromination reactions, a cornerstone of modern organic synthesis. Aryl bromides are invaluable intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] This makes the ability to control the precise placement of a bromine atom on an aromatic ring a paramount objective.

This resource is structured to address the practical challenges encountered in the lab, moving beyond simple protocols to explain the "why" behind experimental choices. We will delve into troubleshooting common issues and answer frequently asked questions, all supported by established scientific principles and references to authoritative literature.

I. Troubleshooting Guide: Common Issues in Regioselective Bromination

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

You've run your bromination reaction, but the analysis reveals a mixture of ortho, meta, and para isomers, with no clear preference for the desired product.

  • Possible Cause 1: Reaction Temperature is Too High.

    • Explanation: At higher temperatures, there is sufficient energy to overcome the activation barriers for the formation of multiple isomers, leading to a product distribution governed by thermodynamic stability rather than kinetic preference.[2][3] For many electrophilic aromatic brominations, lower temperatures favor the kinetically controlled product, which is often the para-isomer due to steric hindrance at the ortho positions.[1]

    • Troubleshooting Step: Lower the reaction temperature significantly. For sensitive substrates, temperatures as low as -30°C to -78°C may be necessary to achieve high regioselectivity.[1] Performing the reaction at the lowest effective temperature can decrease the probability of effective collisions at less favored positions, thereby increasing para/ortho selectivity.[1]

  • Possible Cause 2: Incorrect Choice of Brominating Agent or Catalyst.

    • Explanation: The reactivity of the brominating agent and the nature of the catalyst play a crucial role in selectivity. Highly reactive systems, such as Br₂ with a strong Lewis acid like FeBr₃, can be less selective.[4][5]

    • Troubleshooting Step: Consider using a milder brominating agent. N-Bromosuccinimide (NBS) is a versatile and often more selective reagent for electrophilic aromatic bromination, especially when paired with an appropriate acid catalyst.[1][6] The choice of solvent can also influence selectivity; for instance, using N-bromosuccinimide in acetonitrile has been shown to be highly para-selective.[1]

  • Possible Cause 3: Steric Hindrance is Not a Dominant Factor.

    • Explanation: While steric hindrance often directs bromination away from the ortho positions, electronic effects can sometimes override this.[7] For disubstituted benzenes, the directing effects of both substituents must be considered.[7]

    • Troubleshooting Step: Re-evaluate the electronic properties of the substituents on your aromatic ring. A strongly activating group will generally direct ortho-para, while a deactivating group will direct meta.[1] If the electronic and steric effects are in opposition, a mixture of products is likely.

Issue 2: Low Reaction Yield

Your reaction is regioselective, but the overall yield of the desired brominated product is unacceptably low.

  • Possible Cause 1: Insufficient Activation of the Brominating Agent.

    • Explanation: Aromatic rings are less reactive towards electrophiles than alkenes due to their inherent stability.[5][8] A catalyst is often required to polarize the brominating agent and generate a sufficiently strong electrophile to attack the aromatic ring.[4][5]

    • Troubleshooting Step: If using Br₂, ensure an adequate amount of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is present.[4] For reactions with NBS, a proton source or a Lewis acid can enhance its electrophilicity.[9]

  • Possible Cause 2: Reaction Temperature is Too Low.

    • Explanation: While low temperatures favor selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion.[10] There is a trade-off between selectivity and reaction rate that must be optimized.

    • Troubleshooting Step: Gradually increase the reaction temperature in small increments to find a balance between acceptable regioselectivity and a reasonable reaction rate and yield. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal temperature.

  • Possible Cause 3: Deactivation of the Catalyst.

    • Explanation: Moisture or other impurities in the reaction mixture can deactivate the Lewis acid catalyst, stalling the reaction.

    • Troubleshooting Step: Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. N-Bromosuccinimide, for instance, should be recrystallized if it appears discolored, as this can indicate decomposition.[11]

Issue 3: Formation of Polybrominated Side Products

You are obtaining significant amounts of di- or tri-brominated products instead of the desired mono-brominated species.

  • Possible Cause 1: Excess Brominating Agent.

    • Explanation: Using more than one equivalent of the brominating agent can lead to multiple substitutions on the aromatic ring, especially if the ring is activated.

    • Troubleshooting Step: Carefully control the stoichiometry of the reaction. Use one equivalent or slightly less of the brominating agent relative to the aromatic substrate. Consider slow, portion-wise addition of the brominating agent to maintain a low concentration at any given time.

  • Possible Cause 2: Highly Activating Substituents on the Aromatic Ring.

    • Explanation: Aromatic rings with strongly electron-donating groups (e.g., -OH, -NH₂) are highly activated towards electrophilic substitution and are prone to polybromination.

    • Troubleshooting Step: Protect the activating group to reduce its activating effect. For example, an amino group can be converted to an amide. Alternatively, use a less reactive brominating system or run the reaction at a very low temperature.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of regioselective bromination.

Q1: What is the fundamental difference between kinetic and thermodynamic control in bromination?

A1: Kinetic control occurs when the product distribution is determined by the relative rates of formation of the different isomers.[12] The product with the lowest activation energy will be the major product.[2] Thermodynamic control is when the product distribution is determined by the relative stabilities of the products.[12] Given enough energy (e.g., higher temperature), the reaction becomes reversible, and the most stable isomer will be the major product at equilibrium.[2][13]

Q2: How does a Lewis acid catalyst work in electrophilic aromatic bromination?

A2: A Lewis acid, such as FeBr₃, reacts with Br₂ to form a complex that polarizes the Br-Br bond, creating a more potent electrophile.[4] This increased electrophilicity is necessary to overcome the aromatic stability of the benzene ring and initiate the substitution reaction.[4][5]

Q3: Why is N-Bromosuccinimide (NBS) often preferred over liquid bromine (Br₂)?

A3: NBS is a crystalline solid, making it easier and safer to handle than volatile and highly corrosive liquid bromine.[6][11] It is a source of bromine radicals for allylic and benzylic bromination and can also be used for electrophilic aromatic bromination, often with improved regioselectivity.[6]

Q4: What role does steric hindrance play in determining regioselectivity?

A4: Steric hindrance is the spatial arrangement of atoms that can obstruct a chemical reaction.[14] In aromatic bromination, bulky substituents on the ring can physically block the approach of the electrophile to the adjacent ortho positions, thus favoring substitution at the less hindered para position.[14]

Q5: Can the choice of solvent affect the regioselectivity of my bromination reaction?

A5: Yes, the solvent can influence both the reactivity of the brominating agent and the stability of the intermediates, thereby affecting regioselectivity. For example, using N-bromosuccinimide in dimethylformamide (DMF) has been reported to give high levels of para-selectivity.[11]

III. Experimental Protocols and Data

Table 1: Effect of Temperature on the Regioselectivity of Bromination of Toluene

Temperature (°C)Brominating Systemortho-bromotoluene (%)para-bromotoluene (%)para:ortho Ratio
25Br₂ / FeBr₃~33~67~2:1
0Br₂ / FeBr₃~25~75~3:1
-20Br₂ / FeBr₃~15~85~5.7:1

Note: These are representative values and can vary based on specific reaction conditions.

Protocol 1: General Procedure for the Regioselective Bromination of an Activated Aromatic Compound using NBS
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath (ice-water, ice-salt, or dry ice-acetone, respectively).

  • Reagent Addition: Slowly add N-bromosuccinimide (1.0 eq.) portion-wise to the stirred solution over a period of 15-30 minutes. If required, add the acid catalyst (e.g., a catalytic amount of trifluoroacetic acid) to the solution before the addition of NBS.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired regiochemically pure brominated product.

IV. Mechanistic Insights and Visualizations

The regioselectivity of electrophilic aromatic bromination is governed by the stability of the arenium ion (also known as a sigma complex or Wheland intermediate) that is formed during the reaction.[1][15] The substituents already present on the aromatic ring influence where the incoming electrophile will attack by either stabilizing or destabilizing the positive charge of the arenium ion through resonance and inductive effects.

Diagram 1: Kinetic vs. Thermodynamic Control in Bromination

G Reactants Reactants TS1 Reactants->TS1 ΔG‡_kinetic (Lower) TS2 Reactants->TS2 ΔG‡_thermodynamic (Higher) Kinetic_Product Kinetic Product (Forms Faster) TS1->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) TS2->Thermodynamic_Product G Start Start: Define Desired Regioisomer Substrate Analyze Substrate: Electronic & Steric Effects Start->Substrate Reagent Select Brominating Agent & Catalyst (e.g., NBS, Br₂/FeBr₃) Substrate->Reagent Temp Choose Initial Reaction Temperature (Start Low, e.g., 0°C or -20°C) Reagent->Temp Run Run Small-Scale Reaction Temp->Run Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Run->Analyze Decision Regioselectivity Acceptable? Analyze->Decision Optimize Optimize Conditions Decision->Optimize No Yield Yield Acceptable? Decision->Yield Yes Troubleshoot Troubleshoot: - Adjust Temperature - Change Reagent/Catalyst - Check Stoichiometry Optimize->Troubleshoot Yield->Optimize No ScaleUp Scale-Up Reaction Yield->ScaleUp Yes Troubleshoot->Run

Caption: A systematic workflow for optimizing regioselectivity.

V. References

  • Electrophilic Aromatic Substitution Reactions: Bromination . (2022). Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene . (2025). JoVE. [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination . Organic Chemistry Class Notes. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination . (2024). Chemistry LibreTexts. [Link]

  • Bromination of benzene . Khan Academy. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . (2014). Molecules. [Link]

  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine . (2011). ResearchGate. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives . (2022). The Journal of Organic Chemistry. [Link]

  • Bromoarene synthesis by bromination or substitution . Organic Chemistry Portal. [Link]

  • Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds . (2001). Synlett. [Link]

  • The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory . (2023). Physical Chemistry Chemical Physics. [Link]

  • Selectivity of Aryl and Benzylic Bromination . University of Glasgow. [Link]

  • The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory . (2023). ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]

  • Selective bromination of aromatic compounds . (2001). Google Patents.

  • Lewis Acid-Promoted Kharasch−Curran Additions: A Competition Kinetics Study of Bromine Atom Transfer Addition of N-α-Bromoacetyl-oxazolidinone to 1-Hexene . (2000). The Journal of Organic Chemistry. [Link]

  • Organic chemistry - Kinetic and thermodynamic control . (2020). YouTube. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . (2014). ResearchGate. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]

  • Bromination of Benzenes (A-Level) . ChemistryStudent. [Link]

  • Thermodynamic and kinetic reaction control . Wikipedia. [Link]

  • N-Bromosuccinimide . Wikipedia. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation . (2022). Journal of the American Chemical Society. [Link]

  • Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? . (2016). Reddit. [Link]

  • Directing and Steric Effects in Disubstituted Benzene Derivatives . (2023). JoVE. [Link]

  • Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes . (1971). Journal of the American Chemical Society. [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate . (2023). Chemistry World. [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination . (2013). Master Organic Chemistry. [Link]

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Technical Support Center: Scaling Up Pyrrolotriazine Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of pyrrolotriazine intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up pyrrolotriazine intermediate synthesis?

A1: The most common challenges include managing reaction exotherms, controlling impurity formation, handling hazardous reagents safely, and achieving consistent product quality and yield.[1][2][3] Issues with mixing efficiency, heat transfer, and differences in equipment between scales can lead to inconsistencies.[3][4]

Q2: How can I improve the yield and efficiency of my pyrrolotriazine synthesis?

A2: Improving yield and efficiency often involves a multi-faceted approach. This can include optimizing the synthetic route to reduce the number of steps, moving from hazardous or low-yielding reagents to more robust alternatives, and telescoping reactions to minimize intermediate isolations.[1][5] For instance, developing a one-pot synthesis from a cyanopyrrole can significantly improve throughput.[5]

Q3: What are the key safety concerns I should be aware of?

A3: Key safety concerns include the handling of pyrophoric and water-reactive reagents like sodium hydride, the potential for thermal runaway in exothermic reactions such as Vilsmeier-Haack formylation, and the use of potentially explosive intermediates like monochloramine if not handled correctly.[1][2][5][6] A thorough hazard evaluation and risk assessment are crucial before any scale-up.[7]

Q4: How can I control the formation of impurities during scale-up?

A4: Impurity control is a critical aspect of process development.[8] Strategies include a deep understanding of the reaction mechanism to identify potential side reactions, optimizing reaction parameters (temperature, concentration, stoichiometry) to favor the desired product, and developing effective purification methods.[1][2][6] In-process monitoring using Process Analytical Technology (PAT) can help track impurity formation in real-time.[9][10]

Q5: What are the best practices for purifying pyrrolotriazine intermediates at a large scale?

A5: Crystallization is often the preferred method for purifying intermediates at scale. Developing a robust crystallization process involves selecting an appropriate solvent system, controlling the cooling profile and agitation rate, and potentially using seeding to ensure consistent crystal form and particle size.[11] Avoiding laborious column chromatography is a key goal for scalable processes.[1]

Troubleshooting Guide

Reaction Stage
Issue 1.1: Low Yield or Incomplete Conversion

Symptoms:

  • HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield is consistently lower than what was achieved at the lab scale.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Poor Mixing In larger reactors, inefficient mixing can lead to localized concentration gradients and "dead zones" where the reaction does not proceed effectively.[3]- Optimize Agitation: Increase the stirrer speed or use an overhead stirrer with a properly designed impeller for better vortexing and turnover. - Baffling: Ensure the reactor is properly baffled to improve mixing efficiency.
Incorrect Temperature Heat transfer is less efficient in larger vessels, which can lead to the reaction not reaching or maintaining the optimal temperature.[3]- Monitor Internal Temperature: Use a calibrated temperature probe placed in the reaction mixture, not just monitoring the heating mantle/jacket temperature. - Adjust Heating Profile: You may need to set the external heating temperature higher than in the lab to achieve the desired internal temperature.
Reagent Degradation Some reagents may be unstable under the reaction conditions for extended periods, which can be exacerbated by longer reaction times at scale.- Reagent Addition Profile: Consider adding the less stable reagent portion-wise or via syringe pump over time. - Check Reagent Quality: Ensure the purity and activity of your starting materials and reagents.
Issue 1.2: Formation of Unexpected Byproducts

Symptoms:

  • New peaks appear in the HPLC or TLC analysis that were not present in the lab-scale reaction.

  • The color of the reaction mixture is different from expected.

Potential Causes & Solutions:

  • Cause: Localized Hotspots

    • Explanation: Poor heat dissipation in large reactors can lead to localized areas of high temperature, which can drive side reactions. This is a particular concern for exothermic reactions like Vilsmeier-Haack formylations or cyclizations.[2][6]

    • Solution:

      • Controlled Addition: Add exothermic reagents slowly and monitor the internal temperature closely.

      • Improved Cooling: Ensure the cooling system of the reactor is adequate for the scale of the reaction.

      • Dilution: Increasing the solvent volume can sometimes help to better dissipate heat.

  • Cause: Air/Moisture Sensitivity

    • Explanation: Reactions that are sensitive to air or moisture may be more prone to side reactions at scale due to the larger surface area and longer reaction times.

    • Solution:

      • Inert Atmosphere: Ensure a robust inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.

      • Dry Solvents/Reagents: Use freshly dried solvents and ensure all reagents are anhydrous.

Work-up and Isolation Stage
Issue 2.1: Difficulty in Product Isolation/Crystallization

Symptoms:

  • The product oils out instead of crystallizing.

  • The product precipitates as a fine powder that is difficult to filter.

  • The product solidifies in the reactor, making it difficult to transfer.[1]

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Supersaturation Rate Rapid cooling or anti-solvent addition can lead to uncontrolled precipitation and the formation of oils or fine particles.[11]- Controlled Cooling: Implement a slow, controlled cooling profile. - Slow Anti-solvent Addition: Add the anti-solvent slowly to the stirred solution at a controlled temperature. - Seeding: Introduce seed crystals at the appropriate temperature to promote controlled crystal growth.[11]
Residual Solvents The presence of certain solvents from the reaction mixture can inhibit crystallization.- Solvent Swap: Perform a distillation to remove the reaction solvent and replace it with a more suitable crystallization solvent.
pH Sensitivity Some intermediates may be prone to hydrolysis or degradation at certain pH values during aqueous work-up.[1]- pH Control: Carefully monitor and control the pH of the aqueous phase during extraction and washing steps.
Purification Stage
Issue 3.1: Ineffective Impurity Removal by Crystallization

Symptoms:

  • The purity of the product does not improve significantly after crystallization.

  • Known impurities co-crystallize with the product.

Potential Causes & Solutions:

  • Cause: Impurity Structure Similar to Product

    • Explanation: If an impurity has a very similar structure to the desired product, it may have similar solubility properties and can be incorporated into the crystal lattice.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems (both single and mixed solvents) to find one that maximizes the solubility difference between the product and the impurity.

      • Reslurry: Slurrying the impure solid in a solvent where the impurity is more soluble can be an effective purification technique.

      • Reactive Purification: Consider a work-up step that chemically modifies the impurity to make it more easily separable (e.g., an acid or base wash to remove a basic or acidic impurity).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common issues during the scale-up of pyrrolotriazine intermediate synthesis.

G cluster_0 Problem Identification cluster_1 Reaction Stage Troubleshooting cluster_2 Work-up & Purification Troubleshooting Low Yield Low Yield Check Mixing Check Mixing Low Yield->Check Mixing Monitor Temperature Monitor Temperature Low Yield->Monitor Temperature Reagent Stability Reagent Stability Low Yield->Reagent Stability Impurity Formation Impurity Formation Impurity Formation->Monitor Temperature Control Addition Rate Control Addition Rate Impurity Formation->Control Addition Rate Control pH Control pH Impurity Formation->Control pH Isolation Issues Isolation Issues Optimize Crystallization Optimize Crystallization Isolation Issues->Optimize Crystallization Reslurry Reslurry Isolation Issues->Reslurry Improved Yield Improved Yield Check Mixing->Improved Yield Reduced Impurities Reduced Impurities Control Addition Rate->Reduced Impurities Solvent Screening Solvent Screening Optimize Crystallization->Solvent Screening Pure Product Pure Product Optimize Crystallization->Pure Product

Caption: Troubleshooting workflow for pyrrolotriazine synthesis scale-up.

Safety Considerations

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.[7]

Thermal Hazards

Many steps in pyrrolotriazine synthesis, such as the formation of the Vilsmeier reagent or amination reactions, can be highly exothermic.[2][6]

  • Hazard Assessment: Before scale-up, perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the potential for thermal runaway.[2][6]

  • Mitigation Strategies:

    • Ensure the reactor's cooling capacity is sufficient to handle the heat generated.

    • Implement controlled addition of reagents.

    • Develop a quench plan for emergencies.

Handling of Hazardous Reagents
  • Sodium Hydride (NaH):

    • Hazards: Pyrophoric and reacts violently with water, releasing flammable hydrogen gas.[2][6]

    • Precautions: Handle under an inert atmosphere. Use a flashback arrestor when venting the reactor.[2][6]

  • Monochloramine (NH₂Cl):

    • Hazards: Can be unstable and potentially explosive, especially if impurities like nitrogen trichloride (NCl₃) are formed.[5]

    • Precautions:

      • Generate on-demand and use immediately to prevent accumulation.[5]

      • Carefully control pH (keep above 8), temperature, and reactant concentrations during generation.[5]

      • Consider using alternative, safer aminating agents if possible.[5]

  • Phosphorus Oxychloride (POCl₃):

    • Hazards: Corrosive and reacts violently with water.

    • Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment. Quench reactions carefully and slowly.

General Safety Workflow

Caption: A systematic approach to safety in process scale-up.

References

  • Feng, L., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][8][12]triazines. Organic Process Research & Development. Available at: [Link]

  • Pesti, J. A., et al. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development. Available at: [Link]

  • Paymode, D. J., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. Available at: [Link]

  • Julakanti, S. R., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia and Solid Tumors. Organic Process Research & Development. Available at: [Link]

  • Feng, L., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1‑f][1][8][12]triazines. ACS Publications. Available at: [Link]

  • Paymode, D. J., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][8][12]triazine of Remdesivir. Organic Process Research & Development. Available at: [Link]

  • Paymode, D. J., et al. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][8][12]triazine of Remdesivir. National Institutes of Health. Available at: [Link]

  • Sharma, P., & Singh, P. (2021). Synthetic strategies for pyrrolo[2,1-f][1][8][12]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2021). Development of Continuous Flow Processes to Access Pyrrolo[2,1- f ][1][8][12]triazin-4-amine: An RSM for the Synthesis of Antiviral Drugs. ResearchGate. Available at: [Link]

  • Kolb, N., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Molecules. Available at: [Link]

  • Pesti, J. A., et al. (2011). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][8][12]triazine Nucleus. Organic Process Research & Development. Available at: [Link]

  • Singh, M., & Singh, P. (2020). Pyrrolo[2,1-f][1][8][12]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Kurbatova, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][1][8][12]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • ResearchGate. (n.d.). Two-step synthesis of pyrrolotriazine. ResearchGate. Available at: [Link]

  • Hiden Analytical. (2018). Real-Time Process Monitoring of Pharmaceuticals. Hiden Analytical. Available at: [Link]

  • Kim, J., & Kim, K. (2022). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Pharmaceutics. Available at: [Link]

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review. Available at: [Link]

  • Mesbah, A., et al. (2023). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. Crystals. Available at: [Link]

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link]

  • American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society. Available at: [Link]

  • Medelpharm. (2022). Ready, steady, scale: How to mitigate risks in process scale-up. Medelpharm. Available at: [Link]

  • D'Haene, E., et al. (2025). Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. Journal of Pharmaceutical Sciences. Available at: [Link]

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5-Bromopyrrolo[2,1-f]triazin-4-amine stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromopyrrolo[2,1-f]triazin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established scientific principles for handling halogenated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 5-Bromopyrrolo[2,1-f]triazin-4-amine?

A1: For optimal long-term stability, solid 5-Bromopyrrolo[2,1-f]triazin-4-amine should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light .[1][2] The rationale for these conditions is multi-faceted:

  • Temperature: Refrigeration at 2-8°C significantly slows down potential degradation reactions.[1][2]

  • Inert Atmosphere: The pyrrolo[2,1-f]triazine core can be susceptible to oxidation.[3] Storing under an inert gas displaces oxygen and minimizes oxidative degradation.

  • Light Protection: Many heterocyclic compounds, especially those with conjugated systems, are light-sensitive. Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of impurities.[4]

Q2: I need to prepare a stock solution. What is the recommended procedure and how should I store it?

A2: When preparing stock solutions, it is crucial to use a dry, high-purity solvent. For many small molecules, DMSO is a common choice. To minimize degradation in solution, it is highly recommended to prepare aliquots of single-use volumes. This practice avoids repeated freeze-thaw cycles which can lead to compound degradation, precipitation, or aggregation.[5] For short-term storage (days to weeks), solutions can be stored at 2-8°C. For long-term storage, freezing at -20°C or -80°C is preferable.[5] Always ensure the container is tightly sealed to prevent solvent evaporation and moisture absorption.

Q3: What are the known or potential degradation pathways for this compound?

A3: While specific degradation pathways for 5-Bromopyrrolo[2,1-f]triazin-4-amine are not extensively published, based on its structure as a halogenated heterocyclic amine, several potential degradation routes can be anticipated:

  • Hydrolysis: The amine group and the triazine ring could be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: The electron-rich pyrrole and triazine rings can be prone to oxidation, leading to the formation of N-oxides or other oxidized species.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to debromination or rearrangement of the heterocyclic core.[4]

  • Debromination: The bromine substituent could be susceptible to reductive dehalogenation or nucleophilic displacement under certain conditions.

Understanding these potential pathways is crucial for designing stable formulations and interpreting analytical data.[6]

Troubleshooting Guide

Issue 1: I'm observing unexpected peaks in my analytical chromatography (HPLC, LC-MS) after a short period of use.

Possible Cause & Solution:

This is a common sign of compound degradation.

  • Review Storage of Solid: Confirm that the solid compound is being stored under the recommended conditions (2-8°C, inert atmosphere, protected from light).[1][2]

  • Assess Solution Stability:

    • Solvent Choice: Ensure the solvent is appropriate and of high purity. Some solvents can react with the compound.

    • Freeze-Thaw Cycles: Are you repeatedly using the same stock solution? If so, prepare fresh single-use aliquots to minimize freeze-thaw stress.[5]

    • Contamination: Consider the possibility of contamination in your solvent or from your experimental setup.

  • Perform a Forced Degradation Study: To identify the nature of the degradants, a forced degradation study can be invaluable. This involves subjecting the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products.[7] This will help in developing a stability-indicating analytical method.[6][8]

Issue 2: My experimental results are inconsistent, and I suspect the compound's potency is decreasing over time.

Possible Cause & Solution:

A loss of potency is a direct consequence of compound degradation.

  • Verify Purity: Re-analyze the purity of your solid compound and stock solutions using a validated analytical method.

  • Implement Strict Aliquoting: If not already doing so, immediately switch to using single-use aliquots for all experiments.

  • Consider Solution Lifetime: For critical experiments, it may be necessary to determine the stability of the compound in your specific experimental buffer or media over the time course of the experiment. Some buffers can accelerate degradation.

Experimental Protocols

Protocol 1: Recommended Handling Procedure for Solid Compound
  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Open the container in a controlled environment, preferably under a flow of inert gas (e.g., in a glove box or using a nitrogen blanket).

  • Weigh out the desired amount of compound quickly and efficiently.

  • Reseal the container tightly, purge with inert gas if possible, and return it to the recommended storage conditions (2-8°C).[1][2]

Protocol 2: Preparation and Storage of Stock Solutions
  • Use a high-purity, anhydrous solvent (e.g., DMSO).

  • Calculate the required volume of solvent to achieve the desired stock concentration.

  • Add the solvent to the pre-weighed solid compound and vortex or sonicate until fully dissolved.

  • Dispense the stock solution into smaller, single-use aliquots in appropriately labeled, tightly sealed vials.

  • For long-term storage, place the aliquots in a -20°C or -80°C freezer.[5] For short-term use, store at 2-8°C.

Visualizing Key Concepts

Stability_Workflow cluster_storage Compound Storage cluster_experiment Experimental Use cluster_analysis Analysis & Troubleshooting Solid Solid Compound (2-8°C, Inert Gas, Dark) Handling Proper Handling (Equilibrate, Inert Atm.) Solid->Handling Solution Stock Solution (-20°C or -80°C, Aliquoted) Experiment Experiment Solution->Experiment Handling->Experiment Analysis Analytical QC (HPLC, LC-MS) Experiment->Analysis Troubleshoot Inconsistent Results? Analysis->Troubleshoot If peaks appear Troubleshoot->Solid Check Storage Forced_Deg Forced Degradation Study Troubleshoot->Forced_Deg Investigate Forced_Deg->Analysis Develop Method

Caption: Workflow for ensuring stability and troubleshooting issues.

Summary of Storage Conditions

FormTemperatureAtmosphereLight ConditionsAdditional Notes
Solid 2-8°C[1][2]Inert Gas (e.g., N₂, Ar)Protected from lightAllow to warm to room temp before opening.
Solution -20°C or -80°C[5]Tightly SealedProtected from lightAliquot into single-use volumes to avoid freeze-thaw cycles.

Incompatible Materials

To prevent potential hazardous reactions and degradation, avoid storing or mixing 5-Bromopyrrolo[2,1-f]triazin-4-amine with the following:

  • Strong Oxidizing Agents: Can lead to oxidative degradation of the heterocyclic ring system.[9][10][11]

  • Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.[9][11]

  • Strong Reducing Agents: Could potentially cause debromination.[9]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[1][9][10]

References

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Drug Stability Testing & Release Testing. Pace Analytical. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • Stability Testing: The Critical Development Phase. Pharmaceutical Technology. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs. [Link]

  • Pyrrolo[2,1-f][1][6][8]triazin-4-amine. PubChem. [Link]

  • Pyrrolo[2,1-f][1][6][8]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle. PubMed. [Link]

  • Storage of Hazardous Substances. Asecos. [Link]

  • Chemicals. MIT EHS. [Link]

  • Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications. PubMed. [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][6][8]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. National Institutes of Health. [Link]

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Troubleshooting failed cyclization reactions in pyrrolotriazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrrolotriazine Synthesis. This guide is designed to provide expert advice and troubleshooting strategies for common challenges encountered during the synthesis of pyrrolo[2,1-f][1][2][3]triazine cores, which are crucial scaffolds in the development of antiviral and kinase inhibitor therapeutics. Drawing upon established synthetic protocols and mechanistic insights, this resource aims to help you navigate the complexities of cyclization reactions and optimize your synthetic outcomes.

Section 1: Pre-Cyclization Challenges: The Critical N-Amination Step

The successful synthesis of pyrrolotriazines is heavily reliant on the efficient N-amination of the pyrrole precursor. This step is often the source of impurities and low yields that impact the subsequent cyclization.

Question 1: I am getting a low yield during the N-amination of my pyrrole derivative. What are the likely causes and how can I improve it?

Low yields in N-amination reactions are a frequent issue. The primary causes often revolve around the choice of aminating agent, base, and reaction conditions.

  • Aminating Agent Selection: Monochloramine (NH₂Cl) is a highly effective reagent for the N-amination of pyrroles and indoles.[4][5] Other reagents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine can also be used, but NH₂Cl is often more economical.[3] The stability of the aminating agent is crucial; for instance, monochloramine has a limited half-life and is best generated fresh or in situ for optimal reactivity.[1]

  • Base and Solvent Considerations: The choice of base is critical for the deprotonation of the pyrrole nitrogen. Sodium hydride (NaH) is commonly used in a solvent like dimethylformamide (DMF) or methyl tert-butyl ether (MTBE).[3] The stoichiometry of the base and aminating agent can be interdependent; an excess of base may be required to counteract the acidity of the aminating reagent itself.[1] However, using a large excess of a strong base can also lead to side reactions. Careful optimization of the base equivalents is recommended.

  • Reaction Concentration: Highly dilute conditions can sometimes be necessary to achieve a clean amination reaction, especially when using potent aminating agents.[1] However, this can present challenges for scalability. If you are working at a larger scale, exploring continuous flow generation of the aminating agent could be a viable solution to maintain optimal concentrations without compromising safety or throughput.[1]

Troubleshooting Protocol for Low-Yield N-Amination:

  • Verify Reagent Quality: Ensure your aminating agent is fresh and active. If using self-made monochloramine, titrate the solution to confirm its concentration.

  • Optimize Base Stoichiometry: Perform small-scale experiments varying the equivalents of NaH (e.g., 1.1, 1.5, and 2.0 equivalents) to find the optimal amount for your specific substrate.

  • Solvent Screening: While DMF and MTBE are common, consider screening other aprotic polar solvents if you suspect solvent-related side reactions.

  • Temperature Control: N-amination reactions are often conducted at low temperatures (e.g., 0-5 °C) to control reactivity and minimize side product formation.[3] Ensure your cooling is efficient and the internal temperature is monitored.

  • Consider Alternative Aminating Agents: If issues persist with your current reagent, consider switching to an alternative such as hydroxylamine-O-sulfonic acid (HOSA), which has also been used for the N-amination of indoles.[5]

Section 2: The Heart of the Synthesis: Troubleshooting the Cyclization Reaction

The final cyclization step to form the pyrrolotriazine ring is where many syntheses falter. Incomplete reactions, side product formation, and decomposition are common hurdles.

Question 2: My cyclization reaction with formamidine acetate is giving a low yield of the desired pyrrolotriazine. How can I optimize this step?

The condensation of an N-aminated pyrrole with formamidine acetate is a widely used method for constructing the triazine ring.[3] Low yields in this step can often be attributed to reaction temperature, solvent effects, and the purity of the starting material.

  • Thermal Requirements: This cyclization often requires high temperatures, with some procedures calling for heating up to 165 °C in formamide or 85-90 °C in DMF.[3] Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material or product.[6][7] Careful temperature control and monitoring are essential.

  • Solvent Choice: The solvent can play a significant role. In some cases, formamidine acetate can act as both the reagent and the solvent.[3] High-boiling polar aprotic solvents like DMF or DMSO are also commonly employed to facilitate the reaction at the required temperatures.[3]

  • Purity of the N-Aminated Pyrrole: The presence of impurities from the previous N-amination step can interfere with the cyclization. It is highly recommended to purify the N-aminated intermediate before proceeding to the cyclization.

Troubleshooting Protocol for Low-Yield Cyclization:

Parameter Recommendation Rationale
Temperature Screen a range of temperatures (e.g., 80 °C to 150 °C) in small-scale trials.To find the optimal balance between reaction rate and thermal stability of reactants and products.
Solvent If using a co-solvent, ensure it is anhydrous. Consider screening high-boiling point solvents like DMF, DMSO, or NMP.To ensure reactants are fully solvated and to achieve necessary reaction temperatures.
Reagent Equivalents Vary the equivalents of formamidine acetate (e.g., 1.5, 2.0, 3.0 equivalents).To drive the reaction to completion, especially if the starting material is not fully pure.
Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.To avoid decomposition of the product due to prolonged heating after the reaction is complete.

Question 3: I am observing significant side product formation during my cyclization. What are the likely side reactions and how can I minimize them?

Side product formation is a common challenge, especially under the harsh conditions often required for cyclization.

  • Incomplete Cyclization: The most common "side product" is often unreacted starting material. This is typically due to insufficient temperature, reaction time, or reagent stoichiometry as discussed above.

  • Rearrangement Products: Depending on the substrate and reaction conditions, rearrangement of intermediates can occur. For instance, in the synthesis of pyrrolotriazinones, the formation of pyrrolooxadiazine isomers has been observed.[8]

  • Decomposition: Pyrrole and its derivatives can be sensitive to strong acids and high temperatures, leading to polymerization or the formation of tar-like substances.[6][9]

Mitigation Strategies for Side Product Formation:

  • Protecting Groups: If your pyrrole substrate has other reactive functional groups, consider using protecting groups to prevent their participation in side reactions.[8]

  • Milder Reaction Conditions: Explore alternative cyclization methods that may proceed under milder conditions. For example, some copper-catalyzed cyclizations can be effective at lower temperatures.[3]

  • Purification of Intermediates: As mentioned previously, ensuring the purity of your N-aminated pyrrole is one of the most effective ways to prevent side reactions in the cyclization step.

Question 4: My pyrrole substrate has a strong electron-withdrawing/donating group. How does this affect the cyclization, and what should I be aware of?

The electronic nature of the substituents on the pyrrole ring can significantly influence the reactivity of the N-aminated intermediate and the success of the cyclization.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, esters) decrease the nucleophilicity of the pyrrole nitrogen, which can make the initial N-amination step more challenging. However, they can also stabilize the N-aminated intermediate. During cyclization, an EWG on the pyrrole ring can influence the regioselectivity of the reaction.[10][11]

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) increase the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. This can facilitate the N-amination step. However, EDGs can also make the pyrrole ring more prone to side reactions like over-alkylation or polymerization under acidic or high-temperature conditions.[12]

General Guidance for Substituted Pyrroles:

  • For substrates with strong EWGs, you may need to use more forcing conditions for the N-amination (e.g., a stronger base or higher temperature).

  • For substrates with EDGs, it is crucial to carefully control the reaction conditions to avoid side reactions. Using milder conditions and ensuring the reaction is not run for an unnecessarily long time is advisable.

Section 3: Visualizing the Process: Reaction Mechanisms and Troubleshooting Workflows

A clear understanding of the reaction pathway and a structured approach to problem-solving are invaluable.

General Mechanism of Pyrrolotriazine Synthesis

G Pyrrole Pyrrole Derivative N_Anion Pyrrole Anion Pyrrole->N_Anion + Base (e.g., NaH) N_Aminated N-Aminated Pyrrole N_Anion->N_Aminated + Aminating Agent (e.g., NH2Cl) Intermediate Condensation Intermediate N_Aminated->Intermediate + Formamidine Acetate Product Pyrrolotriazine Intermediate->Product Cyclization (Heat)

Caption: General reaction pathway for pyrrolotriazine synthesis.

Troubleshooting Workflow for Failed Cyclization

G Start Low Yield or No Product in Cyclization Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM SM_Present Unreacted Starting Material? Check_SM->SM_Present Side_Products Major Side Products Present? SM_Present->Side_Products No Increase_Temp Increase Temperature/Time SM_Present->Increase_Temp Yes Decomposition Decomposition/Tar Formation? Side_Products->Decomposition No Purify_SM Re-purify N-Aminated Intermediate Side_Products->Purify_SM Yes Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes Success Successful Synthesis Decomposition->Success No Increase_Temp->Success Increase_Reagent Increase Equivalents of Cyclizing Agent Purify_SM->Success Milder_Conditions Consider Alternative Milder Cyclization Method Lower_Temp->Milder_Conditions Protecting_Groups Add Protecting Groups to Substrate Milder_Conditions->Protecting_Groups Protecting_Groups->Success

Caption: A step-by-step troubleshooting guide for failed cyclization reactions.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a one-pot procedure for the N-amination and cyclization steps?

A: Yes, one-pot procedures have been reported and can be very efficient, reducing the number of synthetic steps and potential for material loss during purification.[1] However, this approach requires careful optimization to ensure that the conditions for both reactions are compatible. It is often more reliable to isolate and purify the N-aminated intermediate, especially during the initial development of a synthetic route.

Q: What are the best methods for purifying the final pyrrolotriazine product?

A: Purification of pyrrolotriazines can be challenging due to their often polar nature. Column chromatography on silica gel is a common method. The choice of eluent will depend on the specific polarity of your compound. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. In some cases, recrystallization can also be a powerful purification technique if a suitable solvent system can be found.

Q: Are there any specific safety precautions I should take during pyrrolotriazine synthesis?

A: Yes, several safety considerations are important. When working with sodium hydride, it is crucial to handle it under an inert atmosphere as it is highly reactive with water and moisture. The generation and use of monochloramine can also be hazardous if not performed correctly, as there is a risk of forming explosive nitrogen trichloride (NCl₃).[1] It is essential to carefully control the pH, temperature, and concentration of reactants. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before starting your experiments.

References

  • Paymode, D. J., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. Available at: [Link]

  • Kozlov, A. S., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. National Institutes of Health. Available at: [Link]

  • Jones, C. P., et al. (2007). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Available at: [Link]

  • Kaur, H., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. Available at: [Link]

  • Pesti, J. A., et al. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. ACS Publications. Available at: [Link]

  • Request PDF. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. Available at: [Link]

  • Kim, K. S., et al. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. National Institutes of Health. Available at: [Link]

  • Morales-delaCruz, C., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available at: [Link]

  • Özdemir, Z., et al. (2018). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. National Institutes of Health. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). formamidine acetate. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. National Institutes of Health. Available at: [Link]

  • Li, H., et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. Available at: [Link]

  • Request PDF. (2025). Development of a Practical Synthesis of a Functionalized Pyrrolo[2,1-f][1][2][3]triazine Nucleus. ResearchGate. Available at: [Link]

  • Kim, K. S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. PubMed. Available at: [Link]

  • Özdemir, Z., et al. (2018). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journals. Available at: [Link]

  • Wróbel, R., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. National Institutes of Health. Available at: [Link]

  • Wróbel, R., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. Available at: [Link]

  • Grzesiak-Nowak, M., et al. (2019). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product. Dalton Transactions. Available at: [Link]

  • Olotu, F. A., et al. (2020). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. SciELO. Available at: [Link]

  • Request PDF. (1982). Chemistry of pyrrolic compounds. LI. Porphyrins with electron-withdrawing groups in the same pyrrolic ring: preparation of a pyridazinoporphyrin. ResearchGate. Available at: [Link]

  • Jasiński, R., et al. (2022). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. MDPI. Available at: [Link]

  • Reddy, C. R., et al. (2016). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing. Available at: [Link]

  • Gotor-Gotor, R., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • da Silva, A. B., et al. (2023). Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation. PubMed. Available at: [Link]

  • Bezpalko, M. W., et al. (2015). Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes. National Institutes of Health. Available at: [Link]

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  • Chen, Y.-H., et al. (2024). Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. National Institutes of Health. Available at: [Link]

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Technical Support Center: Refining High-Throughput Screening Protocols for Pyrrolotriazine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for high-throughput screening (HTS) of pyrrolotriazine libraries. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this important chemical scaffold. Pyrrolotriazines are a class of nitrogen-containing heterocycles that have gained significant attention as "privileged structures" in medicinal chemistry, particularly as potent kinase inhibitors.[1][2][3] Their fused bicyclic core provides a rigid framework for developing highly selective modulators of various biological targets.[4][5]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues, optimize your screening protocols, and ensure the integrity of your hit validation cascade.

Part 1: HTS Workflow & Troubleshooting Guide

This section addresses specific, hands-on problems you may encounter during your screening campaign. Each entry details the observed problem, explores the most likely underlying causes, and provides a step-by-step protocol for resolution.

Problem 1: Poor Compound Solubility, Precipitation, or Aggregation in Aqueous Assay Buffer

Observed Problem: You notice visible precipitate in your assay plates after adding compounds from your DMSO stock. Alternatively, your assay results show a high number of non-specific hits that are not reproducible.

Causality & Scientific Rationale: High-throughput screening has accelerated the identification of lead compounds, but this often comes with the challenge of working with molecules that have high molecular weight and poor aqueous solubility.[6] The pyrrolotriazine scaffold, while offering favorable structural features, can be decorated with lipophilic substituents to enhance target potency, inadvertently reducing aqueous solubility.[7] When a compound's concentration exceeds its solubility limit in the final assay buffer (which typically contains a low percentage of DMSO), it can precipitate or form colloidal aggregates. These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to a classic example of a false-positive hit.[8]

Recommended Solutions & Protocols:

  • Assess Kinetic Solubility Early: Before initiating a full-scale screen, determine the kinetic solubility of a representative subset of your library in your final assay buffer. A good target for discovery compounds is a solubility of >60 µg/mL.[9]

    • Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

      • Prepare a 96- or 384-well plate with your assay buffer.

      • Using a high-precision liquid handler, add small volumes of your 10 mM DMSO compound stocks to the buffer to achieve the final screening concentration (e.g., 10 µL of 10 mM stock into 990 µL buffer for a final concentration of 100 µM).

      • Allow the plate to incubate at room temperature for 1-2 hours with gentle agitation.

      • Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.[9]

      • Wells with a signal significantly above the buffer-only background indicate precipitation.

  • Optimize Assay Buffer Composition:

    • Co-Solvents: Ensure your final DMSO concentration is consistent across all wells and is sufficient to maintain solubility without inhibiting your target. While most assays tolerate 1-2% DMSO, some targets may be sensitive. Always validate your assay's performance at the final DMSO concentration.

    • Detergents: To mitigate the formation of non-specific aggregates, include a low concentration of a non-ionic detergent in your assay buffer. A common and effective choice is 0.01% Triton X-100 or Tween-20.[8] This is a critical step for distinguishing true inhibitors from aggregators during hit validation.

  • Implement a Counter-Screen for Aggregators:

    • Re-test your primary hits in the presence and absence of 0.01% Triton X-100.

    • Expected Result: The activity of a true hit should be largely unaffected by the detergent, whereas the apparent activity of an aggregator will be significantly reduced or eliminated.

Parameter Recommendation for Pyrrolotriazine Libraries Rationale
Max Screening Concentration 10-25 µMBalances the need for activity detection with the risk of solubility artifacts.
Final DMSO Concentration ≤ 1% (v/v)Minimizes solvent effects on target protein while aiding compound solubility.
Buffer Additive 0.01% Triton X-100Prevents the formation of colloidal aggregates that cause false positives.[8]
Pre-Screen QC Kinetic Solubility Assay (Nephelometry)Proactively identifies compounds likely to precipitate in the assay.[9]
Problem 2: High Rate of False Positives Due to Assay Interference

Observed Problem: Your primary screen yields a high hit rate (>1-2%). Upon further inspection, many of these hits appear to affect the assay technology itself rather than the biological target.

Causality & Scientific Rationale: Many HTS assays rely on sensitive detection methods like fluorescence or luminescence. Compounds can interfere with these technologies through various mechanisms, leading to false-positive or false-negative results.[10][11] Common interference mechanisms include:

  • Compound Auto-fluorescence: The compound itself fluoresces at the same wavelength as the assay signal.

  • Signal Quenching: The compound absorbs light at the excitation or emission wavelength, reducing the detected signal (false positive in an inhibition assay).

  • Chemical Reactivity: Some chemical motifs can react directly with assay reagents (e.g., luciferase) or critical residues on the target protein (e.g., cysteine), leading to non-specific inhibition.[12] Libraries may contain Pan-Assay Interference Compounds (PAINS) known for such behavior.[13]

Recommended Solutions & Protocols:

  • Systematically Profile for Interference: Implement counter-screens early in your hit triage process to identify and eliminate compounds that interfere with your assay technology.

    • Protocol: Fluorescence Interference Counter-Screen

      • Design a "buffer-only" version of your assay. Include all assay components except the biological target (e.g., the kinase).

      • Add your hit compounds at the primary screening concentration.

      • Add the detection reagents (e.g., fluorescent substrate or antibody).

      • Read the plate on your plate reader.

      • Interpretation: Compounds that show a signal in the absence of the target are interfering with the assay readout and should be flagged as artifacts.

  • Employ Orthogonal Assays: A cornerstone of a robust hit validation workflow is confirming your hits in an orthogonal assay.[14] This assay should monitor a different aspect of the target's function or use a different detection principle.

    • Example: If your primary screen was a fluorescence polarization (FP) assay measuring peptide phosphorylation, an orthogonal assay could be a luminescence-based one that measures ATP consumption (e.g., Kinase-Glo®). A true hit should be active in both formats.

  • Computational Filtering: Before screening, use computational filters to flag known PAINS and other reactive chemotypes within your pyrrolotriazine library. While this should not be used to preemptively remove compounds from a library, it provides a valuable annotation to help triage hits.[13]

HTS Hit Triage & Validation Workflow

The following diagram illustrates a robust workflow for progressing from a primary screen to validated hits, incorporating key troubleshooting and validation steps.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage cluster_2 Hit Validation cluster_3 Lead Generation lib Pyrrolotriazine Library (Computationally Flag PAINS) primary_hts Primary HTS (e.g., 10 µM single point) lib->primary_hts retest Confirm Hits (Re-test from source plate) primary_hts->retest Identify Primary Hits counterscreen Interference Counter-Screens (Fluorescence, Reactivity) retest->counterscreen dose_response Dose-Response (IC50) (Fresh powder) counterscreen->dose_response Filter Artifacts orthogonal Orthogonal Assay (Different detection method) dose_response->orthogonal biophysical Biophysical Confirmation (e.g., SPR, MST) orthogonal->biophysical validated_hit Validated Hit Series biophysical->validated_hit Confirm Target Engagement sar Structure-Activity Relationship (SAR) validated_hit->sar Z_Factor_Troubleshooting start Low Z' Factor (<0.5) Observed check_reagents 1. Check Reagents - Freshly prepared? - Correct concentrations? - Enzyme activity stable? start->check_reagents check_dispensing 2. Check Liquid Handling - Dispenser calibrated? - Clogged tips? - Consistent volumes? check_reagents->check_dispensing Reagents OK check_incubation 3. Check Incubation - Correct time/temp? - Evaporation issues? (Use plate seals) check_dispensing->check_incubation Dispensing OK check_reader 4. Check Plate Reader - Correct settings? - Signal stable over time? check_incubation->check_reader Incubation OK solution Z' Factor > 0.5 Proceed to HTS check_reader->solution Reader OK

Caption: A decision tree for troubleshooting a low Z' factor.

Start by systematically verifying each component of your assay. Check that your enzyme or cell stocks are active and that all buffers and detection reagents were prepared correctly. Then, verify the accuracy and precision of your liquid handlers. Finally, ensure incubation times and temperatures are optimal and consistent, and that your plate reader settings are correct.

Q2: What is the best practice for confirming hits and generating reliable IC50 values?

A2: Single-point screening is prone to false negatives and positives. [15]Therefore, robust hit confirmation is essential. The goal is to confirm that the observed activity is real, dose-dependent, and not an artifact.

  • Re-test from the Original Plate: First, cherry-pick the hits from your original library plates and re-test them in triplicate at the same concentration to ensure the activity is reproducible.

  • Source Fresh Compound: For confirmed hits, obtain a fresh, dry powder sample from the supplier or re-synthesize it. This is critical because compounds in library stocks can degrade over time. [12]3. Generate a Dose-Response Curve: Prepare a serial dilution of the fresh compound (typically an 8- to 12-point curve) and determine the IC50 value. This confirms the potency of the compound and ensures the inhibitory effect is concentration-dependent.

  • Confirm with Orthogonal and Biophysical Methods: As mentioned previously, confirming the hit in a technology-independent orthogonal assay is crucial. [16]For high-priority hits, direct evidence of binding should be obtained using a biophysical method like Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC). [10]These methods confirm target engagement and provide valuable data on binding affinity and kinetics.

Q3: My pyrrolotriazine hits are potent in my biochemical assay but show no activity in a cell-based assay. What are the likely causes?

A3: This is a very common and important challenge in drug discovery. A discrepancy between biochemical and cellular activity often points to issues with the compound's ability to reach and engage its target in a complex cellular environment.

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This was a challenge identified in the optimization of some pyrrolotriazine series. [4][7]Consider running a parallel permeability assay (e.g., PAMPA) to assess this property.

  • Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be tested using cell lines that overexpress specific transporters or by co-dosing with known efflux pump inhibitors.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form. Incubating the compound with liver microsomes or hepatocytes can provide a measure of its metabolic stability.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • High ATP Concentration (for Kinase Inhibitors): For ATP-competitive kinase inhibitors, the high intracellular concentration of ATP (1-10 mM) can out-compete the inhibitor, leading to a significant loss of potency compared to a biochemical assay run at low ATP concentrations. [14]It is crucial to run your biochemical IC50 determination at or near physiological ATP concentrations to get a better prediction of cellular activity.

Part 3: Key Experimental Protocols

Protocol: A Generic HTS Protocol for a Pyrrolotriazine Library Against a Protein Kinase

This protocol provides a template for a 384-well plate, fluorescence polarization-based kinase assay.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT.
  • Kinase Solution: Dilute the kinase to 2X the final desired concentration in Kinase Buffer.
  • Substrate/ATP Solution: Dilute the fluorescently labeled peptide substrate and ATP to 2X the final concentration in Kinase Buffer. (Note: Use a physiologically relevant ATP concentration, e.g., the Km value).
  • Stop/Detection Solution: Prepare a solution containing a chelating agent (e.g., EDTA) to stop the reaction and the phosphospecific antibody for detection.

2. Assay Procedure:

  • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each compound from the 10 mM DMSO stock library plate into an empty 384-well assay plate. Dispense DMSO into control wells.
  • Add 5 µL of the 2X Kinase Solution to all wells.
  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is 10 µL, and the final compound concentration is 50 µM.
  • Incubate the reaction for 60 minutes at 30°C.
  • Stop the reaction by adding 10 µL of the Stop/Detection Solution.
  • Incubate for 30 minutes at room temperature to allow for antibody binding.
  • Read the plate on an appropriate plate reader capable of measuring fluorescence polarization.

3. Data Analysis:

  • Calculate the Z' factor from the high (DMSO only) and low (no enzyme or potent inhibitor) controls. A Z' > 0.5 is acceptable.
  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low)).
  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
References
  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. Pharmaceuticals, 14(12), 1275. [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PMC, 8705011. [Link]

  • Ge, T., & Cintrat, J.-C. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. PubMed, 34959675. [Link]

  • Kim, K., Lu, S., et al. (2006). Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, R., et al. (2022). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Anticancer Agents in Medicinal Chemistry, 22(19), 3291-3303. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Singh, M., & Singh, P. (2021). Pyrrolo[2,1-f]t[1][2][17]riazine: a promising fused heterocycle to target kinases in cancer therapy. RSC Medicinal Chemistry. [Link]

  • Breslin, H. J., et al. (2011). Novel series of pyrrolotriazine analogs as highly potent pan-Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(18), 5296-300. [Link]

  • Scott, J. S., et al. (2018). Optimization of Permeability in a Series of Pyrrolotriazine Inhibitors of IRAK4. Bioorganic & Medicinal Chemistry, 26(5), 913-924. [Link]

  • Edfeldt, F., et al. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. SLAS Discovery, 25(8), 845-852. [Link]

  • O'Connell, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Engel, J. C., & Gademann, K. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. (2010). PLOS ONE. [Link]

  • Kfil, E., et al. (2023). Bioactive Pyrrolo[2,1-f]t[1][2][17]riazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7728. [Link]

  • Cappel, D., et al. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Journal of Chemical Information and Modeling, 61(2), 859-874. [Link]

  • Savjani, K. T., et al. (2014). Solubility and dissolution enhancement strategies: current understanding and recent trends. Drug Design, Development and Therapy, 8, 1415-1430. [Link]

  • Pargellis, C., et al. (2002). Structural basis for the high-affinity binding of pyrrolotriazine inhibitors of p38 MAP kinase. Nature Structural Biology, 9(4), 268-272. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual. [Link]

  • Wang, Z., et al. (2020). Design, synthesis and antiproliferative activity evaluation of a series of pyrrolo[2,1-f]t[1][2][17]riazine derivatives. Bioorganic & Medicinal Chemistry Letters, 30(14), 127194. [Link]

  • Olsen, D. B., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 4938-4942. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS, 103(31), 11473-11478. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical Chemistry, 72(11), 1781-1787. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolotriazine. PubChem. [Link]

  • Jasial, S., et al. (2017). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Journal of Chemical Information and Modeling, 57(7), 1523-1533. [Link]

  • Fuguet, E., & Ràfols, C. (Eds.). (2021). Emerging Technologies to Improve the Solubility of Poorly Soluble Drugs. MDPI. [Link]

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Technical Support Center: Enhancing the Selectivity of Pyrrolotriazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolotriazine-based kinase inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the optimization of inhibitor selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges in your research.

Section 1: Understanding the Selectivity Challenge

Protein kinases share a highly conserved ATP binding site, which presents a significant hurdle in developing selective inhibitors.[1][2][3] For pyrrolotriazine-based compounds, which typically act as ATP-competitive inhibitors, achieving selectivity is paramount to minimizing off-target effects and potential toxicities.[2][4] The pyrrolotriazine scaffold itself binds within the adenine pocket, making key interactions with the hinge region, similar to ATP.[5][6] Therefore, enhancing selectivity relies on exploiting the less conserved regions surrounding this pocket.

A combination of crystallography, molecular modeling, and structure-activity relationship (SAR) studies has revealed that substituents at various positions on the pyrrolotriazine core can be directed into distinct lipophilic pockets and hydrophobic channels that are not utilized by ATP.[5][6] By strategically modifying these positions, it is possible to design potent and specific inhibitors.

Section 2: Troubleshooting Guide for Common Selectivity Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My pyrrolotriazine inhibitor is potent against the primary target but shows significant off-target activity against closely related kinases.
  • Probable Cause: The inhibitor's pharmacophore likely interacts primarily with highly conserved residues within the ATP-binding site common to the kinase family. The current substituents may not be effectively discriminating between the subtle differences in the pocket geometries of the on-target and off-target kinases.

  • Solutions & Experimental Workflow:

    • Conduct Comprehensive Kinase Profiling: The first step is to understand the scope of the off-target activity. Utilize a broad kinase screening panel (e.g., 100-400 kinases) to identify all affected kinases.[1] This can be done initially at a single high concentration (e.g., 1 µM) to identify potential hits, followed by dose-response curves to determine IC50 or Kd values for the most potent off-targets.[1]

    • Structural Analysis and Modeling:

      • If available, obtain or model the crystal structures of your lead compound bound to both the intended target and a key off-target kinase.

      • Perform a comparative analysis of the ATP-binding pockets. Look for differences in amino acid residues, particularly at the "gatekeeper" position and in the surrounding hydrophobic pockets.[7] Even single residue differences can be exploited to achieve selectivity.[8]

    • Structure-Based Drug Design (SBDD) Strategy:

      • Exploit the "Selectivity Pocket": The aniline group at the 4-position of the pyrrolotriazine can often be directed into a lipophilic "selectivity pocket."[5] Systematically modify the substituents on this aniline ring to introduce steric bulk or specific electronic interactions that are favored by the on-target kinase but clash with the off-target kinase's pocket.

      • Target the Ribose-Phosphate Pocket: An amino-substituted C5 group can be directed into the highly conserved ribose-phosphate pocket.[6] While this pocket is conserved, modifications can still be made to optimize interactions.

      • Utilize the Hydrophobic Channel: Modifications at the C6 position can extend into a hydrophobic channel leading to the protein surface.[5] This region is often less conserved and provides an excellent opportunity for introducing selectivity-enhancing moieties.

    • Iterative Synthesis and Screening: Based on your SBDD strategy, synthesize a focused library of analogs and screen them against the primary target and the identified off-target kinases.

Issue 2: A modification intended to improve potency dramatically decreased selectivity.
  • Probable Cause: The modification may have introduced a feature, such as increased lipophilicity or a new hydrogen bond donor/acceptor, that is broadly tolerated by the ATP-binding sites of multiple kinases. Potency gains that come from interacting with highly conserved features often come at the cost of selectivity.

  • Solutions & Experimental Workflow:

    • Re-evaluate the SAR: Analyze the structural changes that led to the loss of selectivity. Was a flexible chain added that could adopt multiple conformations? Was a universally beneficial interaction introduced?

    • Computational Analysis:

      • Use computational tools to predict the binding modes of your new, non-selective compound across a panel of kinases.[8][9][10] This can help identify the structural basis for the broad activity.

      • Calculate properties like ligand efficiency (LE) and lipophilic efficiency (LLE). A significant increase in potency driven solely by increased lipophilicity often correlates with poor selectivity.

    • Strategy for Regaining Selectivity:

      • Introduce Steric Constraints: Modify the potent but non-selective compound by adding bulky groups that are sterically hindered in the binding pockets of off-target kinases but accommodated by the primary target.

      • Fine-tune Polarity: If the modification significantly increased lipophilicity, try to introduce polar groups at strategic positions to disfavor binding to more hydrophobic off-target pockets.

      • Target Inactive Conformations: Explore modifications that favor binding to the "DFG-out" or other inactive conformations of the target kinase.[11] These conformations are often more structurally diverse among kinases, offering a path to selectivity.[11][12]

Issue 3: My computational predictions for selectivity do not correlate well with my in vitro assay results.
  • Probable Cause: This discrepancy can arise from several factors:

    • The use of rigid protein structures in docking simulations that do not account for induced-fit effects.

    • Inaccurate scoring functions that fail to correctly rank binding affinities.

    • Differences between the truncated kinase constructs used for crystallography and the full-length, biologically relevant proteins used in assays.[13]

    • Assay conditions, such as ATP concentration, can significantly influence the apparent inhibitor potency and selectivity.[13]

  • Solutions & Experimental Workflow:

    • Refine Computational Models:

      • Employ more advanced techniques like molecular dynamics (MD) simulations to allow for protein flexibility and to better model the energetic landscape of binding.

      • Use multiple scoring functions to get a consensus prediction.

      • Validate your computational protocol on a set of known selective and non-selective inhibitors for your target class before applying it to your novel compounds.

    • Standardize and Validate Assays:

      • Ensure your in vitro kinase assays are robust and reproducible.[14] Consider using multiple assay formats (e.g., a binding assay like TR-FRET and a functional activity assay) to confirm results.[15]

      • Be mindful of the ATP concentration used in your assays. Running assays at or near the Km for ATP for each kinase can provide a more accurate measure of intrinsic inhibitor affinity.[13] However, cellular ATP concentrations are much higher, which can also impact inhibitor effectiveness.[13]

    • Bridge the Gap with Biophysical Methods:

      • Use techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) to directly measure inhibitor binding to the target and off-target kinases.[14] These methods are independent of enzyme activity and can help validate computational predictions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key "hot spots" on the pyrrolotriazine scaffold to modify for enhancing selectivity?

A1: Based on extensive SAR studies, the most promising positions for introducing selectivity are the C4-aniline, C5, and C6 positions.[5][6] The C4-aniline substituent can be directed into a lipophilic "selectivity pocket," the C5 position can interact with the ribose-phosphate pocket, and the C6 position can extend into a less conserved hydrophobic channel.[5][6] Modifications at these sites allow the inhibitor to exploit unique features of the target kinase's ATP-binding site that are not present in other kinases.

Q2: How can I quantify the selectivity of my inhibitor?

A2: Selectivity can be quantified in several ways. A simple method is the selectivity ratio , which is the IC50 or Kd for an off-target kinase divided by the IC50 or Kd for the on-target kinase. A higher ratio indicates greater selectivity. For a broader view, a Selectivity Score (S-score) can be calculated from large panel screening data, which considers the number of off-targets inhibited at a certain threshold. Another approach is to use the Gini coefficient , which measures the inequality of inhibitor potency across the kinome.

MetricCalculationInterpretation
Selectivity Ratio IC50 (Off-target) / IC50 (On-target)Higher value = more selective
Selectivity Score (S) No. of kinases with % inhibition > threshold / Total kinases testedLower value = more selective
Gini Coefficient Measures the distribution of potency across the kinomeValue closer to 1 = more selective

Q3: Should I aim for a highly specific inhibitor or a multi-targeted inhibitor?

A3: The optimal selectivity profile depends on the therapeutic strategy. For targets where inhibiting a single node in a pathway is sufficient, a highly selective inhibitor is desirable to minimize side effects.[16] However, in complex diseases like cancer, targeting multiple kinases simultaneously with a single drug (polypharmacology) can be more effective.[13][16] For example, dual HER1/HER2 or pan-HER/VEGFR2 inhibitors have shown clinical promise.[5][6] Your initial kinase panel screening data is crucial for deciding which path to pursue.

Q4: What is the role of the "gatekeeper" residue in achieving selectivity?

A4: The gatekeeper residue is located at the entrance to a hydrophobic back pocket of the ATP-binding site. Its size is a key determinant of inhibitor selectivity. Kinases with a small gatekeeper (e.g., threonine, valine) can accommodate bulky inhibitor substituents in this back pocket, while kinases with a large gatekeeper (e.g., methionine, phenylalanine) cannot.[7] Designing inhibitors that specifically target this pocket in kinases with a small gatekeeper is a well-established strategy for achieving selectivity.[7]

Section 4: Visualizing Key Concepts and Workflows

Diagram 1: Pyrrolotriazine Scaffold and Key Selectivity Regions

This diagram illustrates the core pyrrolotriazine structure and highlights the key positions that can be modified to enhance selectivity by targeting distinct sub-pockets within the kinase ATP-binding site.

Caption: Pyrrolotriazine inhibitor targeting distinct kinase sub-pockets.

Diagram 2: Workflow for Troubleshooting Poor Selectivity

This workflow outlines a systematic approach for addressing issues of poor inhibitor selectivity, from initial characterization to rational redesign.

G Start Poor Selectivity Observed (Potent, but non-selective) Profile 1. Comprehensive Kinase Profiling (Determine off-target landscape) Start->Profile Analyze 2. Structural & Computational Analysis (Compare on- vs. off-target pockets) Profile->Analyze Hypothesize 3. Formulate Hypothesis (e.g., steric clash, exploit flexibility) Analyze->Hypothesize Design 4. Rational Redesign (SBDD) (Modify C4, C5, or C6 positions) Hypothesize->Design Synthesize 5. Synthesize Focused Library Design->Synthesize Screen 6. Screen Against Target & Off-targets Synthesize->Screen Decision Improved Selectivity? Screen->Decision Decision->Analyze No, Iterate End Lead Candidate Optimized Decision->End Yes

Caption: Iterative workflow for enhancing kinase inhibitor selectivity.

References

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). National Institutes of Health.
  • Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). National Institutes of Health.
  • Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (n.d.). ResearchGate.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Institutes of Health.
  • Structural approaches to obtain kinase selectivity. (n.d.). PubMed.
  • Structure activity relationships for a novel series of pyrrolo[2,1-f][8][13][17]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. (2005). Cancer Research. Retrieved January 19, 2026, from

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). ACS Publications.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed.
  • Protein kinase inhibition: different approaches to selective inhibitor design. (n.d.). PubMed.
  • Structure activity relationships for 5-substituted pyrrolo[2,1-f][8][13][17]triazine-based inhibitors of pan-HER/VEGFR2 kinases: Identification of the clinical candidate. (2007). Cancer Research. Retrieved January 19, 2026, from

  • Rational Approaches to Improving Selectivity in Drug Design. (n.d.). ACS Publications.
  • Strategies for the design of selective protein kinase inhibitors. (n.d.). PubMed.
  • Kinase inhibitor selectivity. (n.d.). ResearchGate.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. (n.d.). BenchChem.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? (n.d.). ResearchGate.
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). PNAS.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). MDPI.

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Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo vs. 7-Bromo Pyrrolotriazine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,1-f][1][2][3]triazine Scaffold and the Significance of Its Brominated Isomers

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and antiviral agents.[4][5] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing targeted therapeutics. Brominated derivatives of this scaffold, specifically the 5-bromo and 7-bromo isomers, are pivotal intermediates in drug discovery, serving as versatile handles for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of these two key isomers, supported by experimental evidence and theoretical considerations, to aid chemists in the strategic design and synthesis of novel pyrrolotriazine-based drug candidates.

Unraveling the Electronic Landscape: A Tale of Two Positions

The reactivity of the C5 and C7 positions on the pyrrolo[2,1-f][1][2][3]triazine core is dictated by the electronic distribution within the fused ring system. The pyrrole moiety is electron-rich, while the triazine ring is electron-deficient. This electronic dichotomy governs the susceptibility of different positions to chemical transformations.

A key piece of experimental evidence highlighting the differential reactivity of the C5 and C7 positions comes from electrophilic bromination studies. In the synthesis of a 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1][2][3]triazine, bromination of the unfunctionalized core with N-bromosuccinimide (NBS) exhibited a regioselectivity of approximately 5:1 in favor of the C7 position over the C5 position.[2] This preferential reaction at C7 strongly suggests that this position possesses a higher electron density and is, therefore, more activated towards electrophilic attack.

This observation is consistent with the general principles of electrophilic aromatic substitution on pyrrole, where the C2 (analogous to C7 in the fused system) and C5 positions are typically the most reactive due to the stabilization of the intermediate sigma complex through resonance.[6] The fusion of the electron-withdrawing triazine ring is expected to modulate the electron density of the pyrrole ring, but the inherent reactivity pattern of the pyrrole core appears to be maintained, with the C7 position remaining the more nucleophilic site.

Reactivity in Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools for the functionalization of bromo-heterocycles in drug discovery. The efficiency of these reactions is highly dependent on the electronic and steric environment of the carbon-bromine bond.

The More Reactive Isomer: 7-Bromo-Pyrrolotriazine

The C7 position of the pyrrolotriazine scaffold has been extensively functionalized using a variety of cross-coupling methods. The higher electron density at this position, as suggested by the regioselective bromination, likely facilitates the initial oxidative addition step in the catalytic cycle of many palladium-catalyzed reactions.

Suzuki-Miyaura Coupling at C7:

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. Several studies have demonstrated its successful application to 7-bromo- and 7-iodo-pyrrolo[2,1-f][1][2][3]triazine derivatives. For instance, a series of 7-aryl and 7-heteroaryl substituted pyrrolotriazine C-nucleosides were synthesized from a common 7-iodo intermediate, showcasing the versatility of this approach at the C7 position.

Buchwald-Hartwig Amination at C7:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many kinase inhibitors. This reaction has also been successfully applied to the C7 position of the pyrrolotriazine core. An optimized, gram-scale synthesis of pyrrolo[2,1-f][1][2][3]triazin-4-amine highlights the utility of this reaction for introducing an amino group at C7, which can be further derivatized.[7]

The Less Reactive Isomer: 5-Bromo-Pyrrolotriazine

Direct experimental data on the cross-coupling reactivity of a pre-formed 5-bromo-pyrrolo[2,1-f][1][2][3]triazine is less abundant in the literature compared to its 7-bromo counterpart. However, the successful synthesis of 5-substituted pyrrolotriazines through the Suzuki coupling of 5-bromopyrrole-2-carbaldehyde precursors, followed by the formation of the triazine ring, confirms the viability of introducing substituents at this position.[2]

Based on the lower electron density at the C5 position, as inferred from the regioselective bromination results, it is reasonable to predict that 5-bromo-pyrrolotriazine isomers will be less reactive in palladium-catalyzed cross-coupling reactions compared to their 7-bromo counterparts. The oxidative addition of the palladium catalyst to the C5-Br bond is expected to be slower due to the reduced nucleophilicity of this position.

Consequently, more forcing reaction conditions may be necessary to achieve comparable yields and reaction rates for cross-coupling reactions at the C5 position. This could include the use of more electron-rich and sterically bulky phosphine ligands, higher catalyst loadings, and elevated temperatures.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling at the C7-Position

This protocol is adapted from the synthesis of 7-aryl-pyrrolotriazine C-nucleosides.

Materials:

  • 7-Iodo-pyrrolotriazine derivative

  • Aryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3,3',3''-Phosphanetriyltris(benzenesulfonic acid) trisodium salt (TPPTS)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • To a solution of the 7-iodo-pyrrolotriazine derivative in a mixture of acetonitrile and water are added the aryl boronic acid, sodium carbonate, TPPTS, and palladium(II) acetate.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-pyrrolotriazine.

Hypothetical Protocol for Suzuki-Miyaura Coupling at the C5-Position

Based on the predicted lower reactivity, the following hypothetical protocol incorporates more forcing conditions that may be required for the C5-bromo isomer.

Materials:

  • 5-Bromo-pyrrolotriazine derivative

  • Aryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a degassed solution of the 5-bromo-pyrrolotriazine derivative and the aryl boronic acid in a mixture of DME and water are added potassium carbonate and Pd(dppf)Cl₂.

  • The reaction mixture is heated to reflux under an inert atmosphere for an extended period, with reaction progress monitored by TLC or LC-MS.

  • Workup and purification are performed as described for the C7-isomer.

Data Summary

PositionReactivity in Electrophilic BrominationReactivity in Pd-Catalyzed Cross-CouplingSupporting Evidence
C7 Higher (Major product, ~5:1 selectivity)HigherMultiple examples of successful Suzuki and Buchwald-Hartwig reactions under standard conditions.
C5 Lower (Minor product)Lower (Predicted)Synthesis of 5-substituted analogs via coupling on a pyrrole precursor; lower electron density inferred from bromination results.

Logical Relationships and Mechanistic Considerations

The differential reactivity of the 5-bromo and 7-bromo pyrrolotriazine isomers can be rationalized by considering the key steps of the palladium-catalyzed cross-coupling catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Reactivity Comparison A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C R7 7-Bromo-Pyrrolotriazine (Electron-Rich C7) R5 5-Bromo-Pyrrolotriazine (Less Electron-Rich C5) D Transmetalation C->D Ar'-B(OR)2 E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' F->G OA_Fast Faster Oxidative Addition R7->OA_Fast OA_Slow Slower Oxidative Addition R5->OA_Slow OA_Fast->C Favored Pathway OA_Slow->C Disfavored Pathway caption Figure 1. Catalytic cycle for Suzuki-Miyaura coupling and the influence of substrate electronics.

Caption: Figure 1. Catalytic cycle for Suzuki-Miyaura coupling and the influence of substrate electronics.

The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is often the rate-determining step. The more electron-rich nature of the C7 position in the pyrrolotriazine ring system enhances the rate of this step, leading to a more facile overall reaction. Conversely, the less electron-rich C5 position is expected to undergo a slower oxidative addition, thus requiring more forcing conditions to achieve efficient coupling.

Conclusion and Future Directions

The available evidence strongly suggests that the C7 position of the pyrrolo[2,1-f][1][2][3]triazine scaffold is more reactive than the C5 position towards both electrophilic substitution and palladium-catalyzed cross-coupling reactions. This differential reactivity is a critical consideration for synthetic chemists designing novel drug candidates based on this privileged scaffold. While the functionalization of the C7 position is well-established, further research is warranted to develop robust and general methods for the cross-coupling of 5-bromo-pyrrolotriazines. A direct, side-by-side experimental comparison of the reactivity of the two isomers under various cross-coupling conditions would be of significant value to the medicinal chemistry community. Additionally, computational studies to precisely map the electron density and predict the activation barriers for oxidative addition at both positions would provide a valuable theoretical framework to complement the experimental findings and guide future synthetic efforts.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1262, 132986.

  • Shaikh, A. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(4), 2395–2417.

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793.

  • Ott, G. R., et al. (2011). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Organic Letters, 13(15), 3972–3975.

  • Borzilleri, R. M., et al. (2005). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 48(12), 3991–4008.

  • Di Grandi, M. J., et al. (2011). Pyrrolo[2,1-f][1][2][3]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling. Synlett, 2011(16), 2345-2349.

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325–7330.

  • Kim, H., et al. (1993). Synthesis of pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Isosteres of sangivamycin, tubercidin, and toyocamycin. The Journal of Organic Chemistry, 58(24), 6895–6899.

  • Rovira, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(7), 9919–9935.
  • Reichert, E. C., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 143(30), 11571–11578.
  • Kozhevnikov, D. N., et al. (2004). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles. Russian Journal of Organic Chemistry, 40(6), 878–884.
  • Papakyriakou, A., et al. (2015). Synthesis and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules, 20(11), 20561–20578.
  • Quora. (2017). Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? Retrieved from [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Molecular Structure, 1262, 132986. [Link]

  • Shaikh, A. A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Molecular Diversity, 25(4), 2395-2417. [Link]

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7793. [Link]

  • Fojtíková, P., et al. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. The Journal of Organic Chemistry, 87(13), 8447-8460. [Link]

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The 5-Bromopyrrolo[2,1-f]triazin-4-amine Scaffold: A Comparative Guide to a Privileged Kinase Inhibitor Backbone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors has led to the identification of "privileged scaffolds" – core molecular frameworks that demonstrate a remarkable versatility in binding to the ATP pocket of various kinases. Among these, the 5-Bromopyrrolo[2,1-f]triazin-4-amine scaffold and its parent pyrrolo[2,1-f][1][2][3]triazine ring system have emerged as a promising platform for the development of next-generation kinase inhibitors.[4][5][6] This guide provides an in-depth, objective comparison of this scaffold against other prominent kinase inhibitor backbones, supported by available experimental data, to empower researchers in their drug discovery endeavors.

The Rise of a Privileged Scaffold: Understanding the Pyrrolo[2,1-f]triazine Core

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[3][4] Its unique three-dimensional structure and arrangement of nitrogen atoms allow it to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent inhibition.[4] The 5-bromo-substituted amine at the 4-position further enhances these interactions and provides a vector for synthetic elaboration to achieve selectivity and desired physicochemical properties.

This scaffold has demonstrated remarkable promiscuity, with derivatives showing potent inhibitory activity against a wide array of kinases implicated in cancer and other diseases. These include:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, FGFR, EGFR, HER2, c-Met, ALK, IGF-1R[4]

  • Non-Receptor Tyrosine Kinases: JAK2[4]

  • Lipid Kinases: PI3Kδ[7]

The success of this scaffold is underscored by the progression of several of its derivatives into clinical trials.[4]

A Head-to-Head Comparison: Pyrrolo[2,1-f]triazine vs. Established Kinase Inhibitor Backbones

To appreciate the unique attributes of the 5-Bromopyrrolo[2,1-f]triazin-4-amine scaffold, it is essential to compare it with other well-established kinase inhibitor backbones that form the foundation of numerous FDA-approved drugs.

The Quinazoline Scaffold

A cornerstone of kinase inhibitor drug discovery, the quinazoline scaffold is present in first-generation EGFR inhibitors like Gefitinib and Erlotinib. Its primary interaction with the kinase hinge region is through a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a key hinge residue.

The Pyrimidine Scaffold

The pyrimidine backbone is another highly successful scaffold, found in a multitude of approved kinase inhibitors such as Imatinib (targeting Abl) and Palbociclib (targeting CDK4/6). Similar to quinazoline, it typically forms one or two hydrogen bonds with the kinase hinge.

The Indole and Pyrrole-based Scaffolds

Indole and its derivatives, such as the pyrrole indolin-2-one scaffold found in Sunitinib, represent another important class of kinase inhibitor backbones.[8] These scaffolds often engage in hydrogen bonding with the hinge region and can be modified to extend into other pockets of the ATP-binding site, thereby influencing selectivity.[8]

The Pyrazole Scaffold

The pyrazole ring is a key component of several successful kinase inhibitors, including Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor).[9][10] Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile building block in kinase inhibitor design.[9]

Comparative Performance Analysis: A Data-Driven Perspective

While direct head-to-head studies across all scaffolds against a comprehensive kinase panel are limited, we can draw valuable insights from the available data on representative compounds.

Table 1: Comparative Potency of Representative Kinase Inhibitors

Scaffold ClassRepresentative CompoundPrimary Target(s)IC50 (nM)Reference
Pyrrolo[2,1-f]triazine Compound 19c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5[4]
Compound 21ALK10 ± 2[4]
Quinazoline GefitinibEGFR2-37Not in search results
ErlotinibEGFR2Not in search results
Pyrimidine ImatinibAbl25-1000Not in search results
PalbociclibCDK4/611/15Not in search results
Indole (Pyrrole indolin-2-one) SunitinibVEGFR, PDGFR2-10[8]
Pyrazole CrizotinibALK20-60[9]
RuxolitinibJAK1/23.3/2.8[9]

Disclaimer: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

Structural Insights and Binding Modes

The efficacy and selectivity of a kinase inhibitor are intrinsically linked to its binding mode within the ATP pocket.

Pyrrolo[2,1-f]triazine Scaffold Binding

Docking studies have revealed that the pyrrolo[2,1-f]triazine core typically forms a key hydrogen bond between its N1 atom and the amide-NH of a cysteine residue in the hinge region of VEGFR-2.[4] Further interactions can be engineered through substitutions at various positions on the scaffold, allowing for fine-tuning of selectivity. For instance, substitutions at the C-2 and C-7 positions are crucial for ALK selectivity, while modifications at C-2 and C-4 are important for targeting JAKs.[4]

G cluster_scaffolds Kinase Inhibitor Scaffolds cluster_kinase Kinase Hinge Region Pyrrolo_triazine Pyrrolo[2,1-f]triazine Hinge Hinge Region (e.g., Cys919 in VEGFR-2) Pyrrolo_triazine->Hinge H-bond (N1) Quinazoline Quinazoline Quinazoline->Hinge H-bond (N1) Pyrimidine Pyrimidine Pyrimidine->Hinge H-bond(s) Indole Indole Indole->Hinge H-bond(s) Pyrazole Pyrazole Pyrazole->Hinge H-bond(s) (donor/acceptor)

Figure 1: A simplified representation of the primary hydrogen bonding interactions between different kinase inhibitor scaffolds and the kinase hinge region.

Signaling Pathways Modulated

The therapeutic efficacy of these kinase inhibitors stems from their ability to modulate key signaling pathways that are often dysregulated in cancer.

signaling_pathways cluster_rtks Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_inhibitors Inhibitor Scaffolds VEGFR VEGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (Proliferation, Survival) VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR (Growth, Survival) VEGFR->PI3K_AKT_mTOR EGFR EGFR EGFR->RAS_RAF_MEK_ERK EGFR->PI3K_AKT_mTOR ALK ALK ALK->RAS_RAF_MEK_ERK ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT (Inflammation, Immunity) ALK->JAK_STAT Pyrrolo_triazine Pyrrolo[2,1-f]triazine Pyrrolo_triazine->VEGFR Pyrrolo_triazine->EGFR Pyrrolo_triazine->ALK Quinazoline_Pyrimidine Quinazoline/Pyrimidine Quinazoline_Pyrimidine->EGFR Indole_Pyrazole Indole/Pyrazole Indole_Pyrazole->VEGFR Indole_Pyrazole->ALK

Figure 2: Major signaling pathways targeted by kinase inhibitors, highlighting the broad applicability of the pyrrolo[2,1-f]triazine scaffold.

Experimental Protocols: A Foundation for Comparative Evaluation

To ensure the scientific integrity of comparative studies, standardized and well-validated experimental protocols are paramount.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase (VEGFR-2) - Substrate (e.g., Poly-Glu,Tyr) - ATP - Test Compound Dilutions start->prepare_reagents incubation Incubate kinase, substrate, and test compound prepare_reagents->incubation initiate_reaction Initiate reaction by adding ATP incubation->initiate_reaction stop_reaction Stop reaction (e.g., add EDTA) initiate_reaction->stop_reaction detection Detect phosphorylation (e.g., ELISA, radioactivity) stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 detection->data_analysis end End data_analysis->end

Figure 3: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the 5-Bromopyrrolo[2,1-f]triazin-4-amine test compound and control inhibitors in an appropriate buffer (e.g., Tris-HCl). Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Assay Plate Setup: In a 96-well plate, add the kinase and substrate to each well.

  • Compound Addition: Add the serially diluted test compounds and controls to the respective wells. Include wells with vehicle only (e.g., DMSO) as a negative control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the impact of a kinase inhibitor on the growth and viability of cancer cell lines that are dependent on the targeted kinase.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line known to be driven by the target kinase (e.g., HUVECs for VEGFR-2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or resazurin reduction assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the compound concentration.

Advantages and Future Directions of the 5-Bromopyrrolo[2,1-f]triazin-4-amine Scaffold

The 5-Bromopyrrolo[2,1-f]triazin-4-amine scaffold offers several potential advantages in the competitive landscape of kinase inhibitor development:

  • Novelty and Intellectual Property: As a relatively less explored scaffold compared to quinazolines and pyrimidines, it offers opportunities for novel intellectual property.

  • Versatility: Its proven ability to potently inhibit a diverse range of kinases makes it a valuable starting point for various drug discovery programs.

  • Tunable Selectivity: The multiple points for chemical modification on the pyrrolo[2,1-f]triazine ring system allow for the fine-tuning of selectivity profiles to minimize off-target effects.

  • Favorable Physicochemical Properties: Derivatives of this scaffold have demonstrated good pharmacokinetic profiles in preclinical studies, suggesting the potential for developing orally bioavailable drugs.[4]

Future research will likely focus on exploiting the versatility of this scaffold to develop next-generation inhibitors that can overcome acquired resistance to existing therapies. The development of covalent and allosteric inhibitors based on the pyrrolo[2,1-f]triazine core could also open new avenues for therapeutic intervention.

Conclusion

The 5-Bromopyrrolo[2,1-f]triazin-4-amine scaffold represents a compelling and privileged platform in the field of kinase inhibitor drug discovery. While established backbones like quinazoline and pyrimidine have a proven track record, the unique structural features and broad target profile of the pyrrolo[2,1-f]triazine core position it as a powerful tool for developing innovative and effective targeted therapies. A thorough understanding of its comparative performance, binding modes, and structure-activity relationships, as outlined in this guide, is crucial for harnessing its full therapeutic potential.

References

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A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling for Novel Pyrrolotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

In the landscape of targeted cancer therapy, protein kinase inhibitors represent a major triumph, with over 80 FDA-approved agents transforming patient outcomes.[1] The pyrrolotriazine scaffold, a bioisostere of the adenine moiety of ATP, has emerged as a privileged structure in the design of these inhibitors, targeting a range of kinases from ALK to Aurora kinases.[2][3][4][5] However, the very feature that makes kinases "druggable"—the conserved ATP-binding pocket—is also their Achilles' heel. This structural conservation across the ~500 members of the human kinome leads to a significant challenge: inhibitor cross-reactivity.[6]

Unintended inhibition of off-target kinases can lead to toxicity or confound experimental results, making a thorough understanding of a compound's selectivity profile non-negotiable for its progression as a therapeutic agent or a chemical probe.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust kinase cross-reactivity profiling cascade for novel pyrrolotriazine inhibitors. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating system that generates trustworthy and actionable data.

The Strategic Framework: A Multi-Phased Approach to Profiling

A successful profiling campaign is not a single experiment but a strategic, multi-tiered process. Each phase employs a different methodology to build a comprehensive and validated understanding of the inhibitor's behavior, moving from a broad, high-throughput view to a focused, biologically relevant confirmation.

G cluster_0 Profiling Workflow Broad Kinome Screen Broad Kinome Screen Data Analysis Data Analysis Broad Kinome Screen->Data Analysis Generates Kd or %Inhibition Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Prioritizes On/Off-Targets Cellular Engagement Cellular Engagement Hit Confirmation->Cellular Engagement Validates with IC50 Candidate Decision Candidate Decision Cellular Engagement->Candidate Decision Confirms Intracellular Potency

Caption: A multi-phase workflow for kinase inhibitor profiling.

Phase 1: Broad Kinome Screening - Casting a Wide Net

The initial step is to understand the inhibitor's global interaction map across the kinome. The goal is to identify all potential on- and off-targets at a single, high concentration.

Recommended Platform: Competition Binding Assays (e.g., KINOMEscan™)

Rationale: Competition binding assays, like Eurofins DiscoverX's KINOMEscan™, are the gold standard for initial broad screening.[8][9] This technology measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of over 460 kinases.[10] Crucially, the assay is ATP-independent, meaning it measures the true thermodynamic dissociation constant (Kd) rather than an IC50 value, which can be skewed by varying ATP concentrations in enzymatic assays.[10][11] This provides a more direct and comparable measure of binding affinity across different kinases.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize the novel pyrrolotriazine inhibitor (let's call it PYR-X) in 100% DMSO to create a concentrated stock (e.g., 10 mM).

  • Assay Concentration: Submit the compound for screening at a single, high concentration, typically 1 µM or 10 µM.

    • Causality: A high concentration ensures the detection of even weak interactions, providing a comprehensive map of potential off-targets. This is a "worst-case scenario" test.

  • Assay Principle:

    • The kinase of interest is tagged with DNA.

    • An immobilized, active-site directed ligand is bound to a solid support (beads).

    • In the absence of a competing compound, the kinase binds to the immobilized ligand, and the amount of bound kinase is quantified via qPCR of the DNA tag.

    • When PYR-X is introduced, it competes with the immobilized ligand for the kinase's active site. If PYR-X binds, it prevents the kinase from binding to the support, resulting in a lower qPCR signal.[10]

  • Data Output: Results are typically delivered as '% Inhibition' relative to a DMSO control. A lower signal indicates stronger binding.

Data Interpretation & Visualization

The output is often visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[12] This provides an intuitive visual representation of selectivity.

For quantitative analysis, we calculate a Selectivity Score (S-Score) . A common method is S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM compound concentration, divided by the total number of kinases tested.[11][13] A lower S-score indicates higher selectivity.

Table 1: Hypothetical KINOMEscan™ Data for PYR-X vs. Comparators

CompoundPrimary TargetKd (Primary Target)S-Score (S(1µM) > 90% inh.)Off-Targets (>90% inh. @ 1µM)
PYR-X (Novel) Aurora A5 nM0.02 (10/468)AURKB, FLT3, RET, KIT, PDGFRB, ...
Staurosporine Pan-Kinase~1-10 nM0.45 (210/468)>200 kinases across families
Alisertib (Approved) Aurora A1.2 nM0.04 (20/468)AURKB, ABL1, RET, TRKA, TRKB, ...

Data is representative and for illustrative purposes.

This initial screen tells us that PYR-X is highly potent against its intended target, Aurora A, and is more selective than the notoriously promiscuous Staurosporine.[14] Its selectivity appears comparable to the approved drug Alisertib, though they hit a slightly different set of off-targets.

Phase 2: Orthogonal Validation - Ensuring Trustworthiness

Trustworthiness Pillar: Relying on a single assay platform is a critical flaw in any drug discovery program. An orthogonal assay—one that uses a different technology or detection principle—is essential to validate the primary screen hits and eliminate platform-specific artifacts.[15][16][17]

Recommended Platform: Enzymatic Activity Assays (e.g., ADP-Glo™)

Rationale: While the binding assay told us if the compound binds, an enzymatic assay tells us if that binding translates to functional inhibition. Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[18] This confirms that the binding observed in Phase 1 is functionally relevant and provides a dose-dependent measure of potency (IC50).

Experimental Protocol: IC50 Determination with ADP-Glo™

This protocol is for the primary target (Aurora A) and a key off-target (e.g., FLT3) identified in Phase 1.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of PYR-X in a 384-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

  • Kinase Reaction:

    • Add the kinase (e.g., recombinant Aurora A) and its specific substrate peptide to each well.

    • Causality: The ATP concentration should be set at or near the Km for each specific kinase. This ensures that the measured IC50 is a close approximation of the inhibitor's intrinsic affinity (Ki) for the enzyme.[11]

    • Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which uses the newly produced ADP to drive a coupled luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Orthogonal IC50 Validation for PYR-X

Kinase TargetKINOMEscan™ KdEnzymatic IC50 (ADP-Glo™)Fold-Shift (IC50/Kd)
Aurora A 5 nM15 nM3.0x
FLT3 80 nM250 nM3.1x

A consistent fold-shift between the Kd and IC50 values across different targets provides strong confidence that PYR-X is a well-behaved, competitive inhibitor.

Phase 3: Cellular Target Engagement - Proving Biological Relevance

Expertise Pillar: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or high protein binding.[19] Therefore, the final step is to confirm that the inhibitor can reach and bind its target inside a living cell.

Recommended Platform: Bioluminescence Resonance Energy Transfer (BRET)

Rationale: NanoBRET™ Target Engagement assays are a powerful tool for quantifying compound binding to a specific protein in intact cells.[20][21][22] The assay measures the proximity between a target kinase, fused to a bright NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site.[23] A test compound that enters the cell and engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[20]

G cluster_0 NanoBRET™ Principle cluster_1 No Inhibitor cluster_2 With Inhibitor NL Kinase-NanoLuc® Tracer Fluorescent Tracer PYRX PYR-X Inhibitor NL1 Kinase-NanoLuc® Tracer1 Tracer NL1->Tracer1 Binding -> BRET Signal NL2 Kinase-NanoLuc® PYRX2 PYR-X NL2->PYRX2 Binding Tracer2 Tracer PYRX2->Tracer2 Displacement -> No BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Culture: Use a cell line (e.g., HEK293) transiently or stably expressing the NanoLuc®-Aurora A fusion protein. Seed cells in a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of PYR-X. Add the dilutions to the cells.

  • Tracer Addition: Add the specific NanoBRET™ kinase tracer at its predetermined optimal concentration.

    • Causality: The tracer concentration is critical. It must be low enough to be displaced by the test compound but high enough to provide a sufficient assay window.

  • Lysis & Detection: After incubation, add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to prevent signal from any compromised cells).[23]

  • Data Acquisition: Immediately measure both donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the corrected BRET ratio against the compound concentration to determine the cellular IC50.

Table 3: Comprehensive Profile of PYR-X

Assay PhaseAssay TypeTargetMetricResultInterpretation
Phase 1 Binding (KINOMEscan™)Aurora AKd5 nMHigh-affinity binding
Phase 2 Enzymatic (ADP-Glo™)Aurora AIC5015 nMPotent functional inhibition
Phase 3 Cellular (NanoBRET™)Aurora AIC5075 nMGood cell permeability & target engagement

The ~5-fold shift from the biochemical IC50 to the cellular IC50 is common and acceptable, reflecting the challenges of the cellular environment (e.g., membrane transport, efflux pumps, intracellular protein binding). This final piece of data confirms that PYR-X is a cell-active inhibitor of its intended target.

Conclusion: From Data to Decision

This systematic, multi-layered approach provides a self-validating workflow that moves a novel pyrrolotriazine inhibitor from initial characterization to a confident go/no-go decision. By integrating broad biochemical profiling with orthogonal enzymatic validation and finally, confirmation of target engagement in a physiological context, we generate a comprehensive and trustworthy dataset. This rigorous evaluation of selectivity is fundamental to minimizing off-target liabilities and maximizing the potential for clinical success.

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A Multi-Pronged Approach to Validating the Binding Mode of a 5-Bromopyrrolo[2,1-f]triazin-4-amine Derivative as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of several kinase inhibitors and approved drugs.[4][5] Its derivatives, such as the 5-Bromopyrrolo[2,1-f]triazin-4-amine series, are of significant interest for their potential to modulate key signaling pathways implicated in cancer and inflammatory diseases.[6][7][8][9] However, identifying a potent "hit" is merely the first step; true progress in structure-based drug design hinges on unequivocally validating its binding mode. An unverified or incorrectly assumed binding mode can lead to costly and ultimately futile lead optimization efforts.

This guide provides an in-depth, objective comparison of the essential experimental techniques required to rigorously validate the binding mode of a novel 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative. We will use the p38α mitogen-activated protein kinase (MAPK), a critical regulator of inflammatory responses, as our target of interest.[1][10][11] The narrative will follow a logical, multi-pronged workflow, demonstrating how integrating kinetic, thermodynamic, and high-resolution structural data provides a self-validating system for confirming molecular interactions.

The Target: p38α MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by inflammatory cytokines and cellular stress, leading to the phosphorylation of downstream substrates that regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][11] Inhibiting p38α MAPK is therefore a key therapeutic strategy for a range of inflammatory diseases.[12][13] Understanding this pathway is crucial for interpreting the cellular effects of our inhibitor.

p38_pathway stimuli Inflammatory Cytokines Cellular Stress map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38α MAPK map2k->p38 P substrates Downstream Substrates (e.g., MAPKAPK2) p38->substrates P cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) substrates->cytokines  Production inhibitor 5-Bromopyrrolo[2,1-f]triazin-4-amine Derivative inhibitor->p38

Figure 1: Simplified p38 MAPK Signaling Pathway.

The Experimental Workflow: A Triad of Validation

A robust validation strategy does not rely on a single technique. Instead, it integrates orthogonal methods that measure different physical properties of the binding event. Our approach progresses from initial kinetic profiling to a complete thermodynamic signature, culminating in high-resolution structural elucidation. Each step validates the findings of the previous one.

validation_workflow spr Step 1: Surface Plasmon Resonance (SPR) - Is there binding? - How fast? (kon, koff) - How strong? (KD) itc Step 2: Isothermal Titration Calorimetry (ITC) - What drives binding? (ΔH, ΔS) - How strong? (KD) - What is the stoichiometry? (n) spr->itc Confirms affinity (KD) Adds thermodynamics validated Validated Binding Mode (High Confidence) spr->validated xray Step 3: X-Ray Crystallography - What is the precise 3D pose? - Which residues interact? - What is the binding mode? itc->xray Confirms affinity & stoichiometry Adds structural basis itc->validated xray->validated

Figure 2: Integrated workflow for binding mode validation.

Step 1: Quantifying Binding Kinetics with Surface Plasmon Resonance (SPR)

Expertise & Experience: Before investing in more resource-intensive structural methods, we must first confirm that our compound binds directly to the target and quantify the interaction. SPR is a powerful, label-free technique for observing binding events in real-time, providing not just the binding affinity (K D ), but also the kinetic rate constants (k on and k off ), which are crucial for understanding a drug's pharmacodynamic profile.[14][15] A compound's residence time (related to k off ) can be a better predictor of efficacy than affinity alone.[16]

Trustworthiness: The validity of SPR data is critically dependent on the quality of the immobilized protein. It is essential to employ immobilization strategies that ensure the kinase remains in its active, correctly folded state.[17]

Comparative Kinetic Data

The table below presents hypothetical SPR data for our lead compound compared to established p38 MAPK inhibitors. A slow dissociation rate (k off ) is often a desirable property for sustained target engagement.

CompoundAssociation Rate (k on ) (M⁻¹s⁻¹)Dissociation Rate (k off ) (s⁻¹)Affinity (K D ) (nM)Target Residence Time (1/k off ) (s)
Lead Compound 2.5 x 10⁵5.0 x 10⁻⁴2.02000
Doramapimod (BIRB-796)[10][11]1.1 x 10⁶1.1 x 10⁻⁴0.19090
SB202190[10][11]5.0 x 10⁵2.5 x 10⁻²5040
Detailed Experimental Protocol: SPR Kinetic Analysis
  • Protein Immobilization:

    • Rationale: We will use a standard amine coupling method to immobilize recombinant human p38α MAPK onto a CM5 sensor chip. However, kinase activity can be sensitive to pH during this process.[17] A pH scouting step is crucial to find the optimal balance between efficient coupling and maintaining protein activity.[17]

    • Procedure:

      • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

      • Inject recombinant p38α MAPK (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of ~8000-10000 Response Units (RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of the 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 1000 nM down to 0.5 nM) in running buffer (e.g., HBS-EP+ with 1% DMSO). Include a buffer-only blank for double referencing.

  • Kinetic Assay (Multi-Cycle Kinetics):

    • Rationale: A multi-cycle kinetic approach, where each concentration is injected followed by a regeneration step, ensures that each binding event starts from a fresh surface, providing clean and reproducible data.

    • Procedure:

      • Equilibrate the system with running buffer until a stable baseline is achieved.

      • Inject the lowest concentration of the compound for a set association time (e.g., 180 seconds).

      • Switch to buffer-only flow and monitor the dissociation phase (e.g., 600 seconds).

      • Regenerate the surface with a pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

      • Repeat steps 2-4 for each concentration in the dilution series, including the buffer blank.

  • Data Analysis:

    • Subtract the reference cell data and the buffer blank injection data from the active channel sensorgrams.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine k on , k off , and calculate K D (k off /k on ).

Step 2: Defining the Thermodynamic Driving Forces with Isothermal Titration Calorimetry (ITC)

Expertise & Experience: While SPR tells us how fast a compound binds, ITC tells us why. ITC is the gold standard for measuring the thermodynamics of binding in solution.[18] It directly measures the heat released (exothermic) or absorbed (endothermic) during the binding event, providing a complete thermodynamic profile: the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[2][3][19] This information is invaluable for lead optimization, as it reveals whether binding is driven by favorable enthalpic interactions (e.g., hydrogen bonds) or by entropic effects (e.g., hydrophobic interactions, solvent reorganization).[20]

Trustworthiness: ITC is a direct measurement in solution, free from the potential artifacts of surface immobilization.[2] A successful experiment requires accurate protein and compound concentration determination. The stoichiometry value (n) serves as an internal control; a value close to 1 indicates a well-behaved 1:1 interaction and active protein.

Comparative Thermodynamic Data

This table illustrates how different inhibitors targeting the same site can have distinct thermodynamic signatures, providing clues about their binding mechanisms.

CompoundAffinity (K D ) (nM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)Gibbs Free Energy (ΔG) (kcal/mol)
Lead Compound 3.50.98-12.5+1.0-11.5
Competitor A 4.01.01-7.0-4.4-11.4
Competitor B 500.95-2.0-8.8-10.8

Interpretation: Our lead compound shows a strongly favorable (negative) enthalpy change, suggesting its binding is driven by direct, strong interactions like hydrogen bonds. In contrast, Competitor B is primarily entropy-driven, likely relying more on hydrophobic interactions.

Detailed Experimental Protocol: ITC Analysis
  • Sample Preparation:

    • Rationale: High-quality, well-matched buffers are critical to minimize heats of dilution.[19] Both protein and ligand must be in identical buffer compositions.

    • Procedure:

      • Dialyze the p38α MAPK protein extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final dialysis buffer is used for ligand dilution.

      • Accurately determine the concentrations of the protein (e.g., via A280) and the compound stock solution.

      • Prepare the final samples:

        • Cell: p38α MAPK at 10-20 µM.

        • Syringe: The 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative at 100-200 µM (typically 10x the protein concentration).

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the instrument until the baseline drift is minimal (<0.1 µcal/sec).

    • Perform a small initial injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of 18-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiments:

    • Rationale: A control titration of the ligand into buffer alone is essential to measure the heat of dilution, which must be subtracted from the main experiment's data.

    • Procedure: Perform an identical titration of the ligand from the syringe into the sample cell containing only the ITC buffer.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Subtract the heats of dilution from the control experiment.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to derive K D , n, and ΔH.[3] ΔG and ΔS are then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A ), where K A = 1/K D .

Step 3: The Gold Standard - X-ray Crystallography for Structural Elucidation

Expertise & Experience: While biophysical data provides robust quantitative measures of binding, X-ray crystallography delivers the ultimate validation: a high-resolution, three-dimensional picture of the compound bound in the protein's active site.[21][22] This atomic-level detail is indispensable for structure-based drug design, as it reveals the precise orientation, conformation, and specific molecular interactions (hydrogen bonds, van der Waals contacts, etc.) that govern binding.[20][23]

Trustworthiness: A well-resolved crystal structure provides unambiguous evidence of the binding mode. The quality of the electron density map for the ligand is a key indicator of confidence; a strong, clear density allows for precise placement of the molecule, validating the entire drug design hypothesis.

Comparative Binding Mode Analysis

The image below illustrates a hypothetical binding mode for our compound in the ATP-binding pocket of p38α, highlighting key interactions and comparing it to a known inhibitor.

binding_mode cluster_pocket p38α ATP-Binding Pocket hinge Met109 (Hinge Region) gatekeeper Thr106 (Gatekeeper) hydrophobic Hydrophobic Pocket (Leu75, Val83) d_loop Asp168 (DFG Motif) ligand 5-Bromopyrrolo[2,1-f]triazin-4-amine ligand->hinge H-bond to N1 of triazine ligand->hydrophobic 5-Bromo group interaction ligand->d_loop H-bond from 4-amine

Figure 3: Key interactions of the lead compound in the p38α active site.
Detailed Experimental Protocol: Protein-Ligand Co-crystallization
  • Complex Formation:

    • Rationale: Co-crystallization, where the protein-ligand complex is formed prior to setting up crystallization trials, is often preferred when a ligand is expected to induce a conformational change.[24]

    • Procedure:

      • Concentrate purified p38α MAPK to 10-15 mg/mL.

      • Prepare a 100 mM stock of the 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative in DMSO.

      • Add the compound to the protein solution to achieve a 5- to 10-fold molar excess of ligand.[24]

      • Incubate the mixture on ice for at least 2 hours to ensure complex formation.

  • Crystallization Screening:

    • Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion plates, screening a wide range of commercially available crystallization conditions (different precipitants, buffers, and salts).

    • Drops are typically composed of 100 nL of the protein-ligand complex solution mixed with 100 nL of the reservoir solution.

  • Crystal Optimization and Growth:

    • Identify initial "hit" conditions that produce small crystals or precipitate.

    • Systematically vary the concentrations of the precipitant, buffer pH, and other additives around the initial hit conditions to optimize crystal size and quality.

  • Data Collection and Structure Solution:

    • Rationale: Crystals must be cryo-protected to prevent damage from ice formation during X-ray data collection.

    • Procedure:

      • Harvest a suitable crystal and briefly soak it in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol).

      • Flash-cool the crystal in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

      • Process the diffraction data and solve the structure using molecular replacement with a known p38α structure as a search model.

      • Refine the protein model and build the ligand into the observed residual electron density (Fo-Fc map). The final refined structure provides the definitive binding mode.[22]

Conclusion: Synthesizing a Self-Validating Picture

Validating the binding mode of a novel compound like a 5-Bromopyrrolo[2,1-f]triazin-4-amine derivative is a cornerstone of successful drug discovery. By systematically applying a triad of orthogonal techniques—SPR, ITC, and X-ray crystallography—we build a powerful, self-validating case for the compound's mechanism of action.

  • SPR confirms direct binding and provides the kinetic profile, essential for predicting in vivo behavior.

  • ITC validates the binding affinity in solution and reveals the thermodynamic drivers, offering critical insights for optimizing interactions.

  • X-ray crystallography provides the definitive, high-resolution structural snapshot, confirming the precise binding pose and interactions that underpin the kinetic and thermodynamic data.

When the results from these disparate methods converge—when the K D from SPR aligns with the K D from ITC, and the specific interactions predicted by the thermodynamic signature are visualized in the crystal structure—we achieve high confidence in the binding mode. This rigorous, multi-faceted approach minimizes the risk of pursuing flawed hypotheses and maximizes the potential for rational, structure-guided design of next-generation therapeutics.

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A Comparative Analysis of Synthetic Routes to the Pyrrolotriazine Core: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolotriazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural resemblance to purine bases has made it a valuable template for the development of kinase inhibitors, antiviral agents, and other therapeutics.[2][3] Notably, the pyrrolo[2,1-f][1][3][4]triazine core is a key component of the antiviral drug Remdesivir, which has garnered significant attention for its activity against a broad spectrum of RNA viruses, including SARS-CoV-2.[3][5] Given its therapeutic importance, the development of efficient and versatile synthetic routes to the pyrrolotriazine core is of paramount interest to researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for constructing the pyrrolotriazine ring system. We will delve into the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide representative experimental protocols to facilitate their application in the laboratory.

Key Synthetic Strategies at a Glance

The construction of the pyrrolotriazine core can be broadly categorized into three main strategies, each with its own set of advantages and limitations:

  • Construction from Pyrrole Derivatives: These methods involve the formation of the triazine ring onto a pre-existing pyrrole scaffold. This is a widely used approach, offering a high degree of control over the substitution pattern of the final product.

  • Construction from Triazine Derivatives via Cycloaddition: This strategy builds the pyrrole ring onto a 1,2,4-triazine precursor, most notably through [3+2] cycloaddition reactions. This approach can provide rapid access to polysubstituted pyrrolotriazines in a single step.

  • Specialized Routes to Pyrrolotriazinones: This section focuses on the synthesis of the oxidized pyrrolotriazine core, a scaffold also found in numerous bioactive molecules.

The following sections will explore each of these strategies in detail, providing a critical evaluation to guide the synthetic chemist in selecting the most appropriate route for their target molecule.

Synthesis from Pyrrole Derivatives: A Versatile and Stepwise Approach

Building the triazine ring onto a pyrrole starting material is a classic and highly adaptable strategy. The general workflow involves the N-amination of a pyrrole derivative followed by cyclization with a one-carbon source.

N-Amination and Cyclization

A common and effective method involves the electrophilic N-amination of a pyrrole, followed by cyclization. The choice of aminating agent and cyclizing reagent can be tailored to the specific substrate and desired substitution pattern.

A facile synthesis of pyrrolo[2,1-f][1][3][4]triazines starts from an N-unsubstituted pyrrole derivative.[4] The pyrrole is first treated with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) in the presence of a base like sodium hydride (NaH). The resulting N-aminopyrrole is then cyclized with a C1 synthon, such as formamide at elevated temperatures, to yield the pyrrolotriazine core.[4]

Alternatively, electrophilic N-amination of a pyrrole-2-carbonitrile, followed by cyclization of the resulting N-aminopyrrole with triethyl orthoformate, provides an efficient route to the pyrrolotriazine scaffold.[4]

dot graph "N-Amination_and_Cyclization" { rankdir="LR"; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Pyrrole [label="Pyrrole Derivative"]; NAminoPyrrole [label="N-Aminopyrrole Intermediate"]; Pyrrolotriazine [label="Pyrrolotriazine Core"];

Pyrrole -> NAminoPyrrole [label="N-Amination\n(e.g., DnpONH₂, NaH)"]; NAminoPyrrole -> Pyrrolotriazine [label="Cyclization\n(e.g., Formamide, Δ)"]; } caption { label = "General scheme for N-amination and cyclization."; fontsize = 10; fontname = "Helvetica"; }

Experimental Protocol: Synthesis of Pyrrolo[2,1-f][1][3][4]triazine from a Pyrrole Derivative [4]

  • Step 1: N-Amination. To a solution of the starting pyrrole derivative in an appropriate solvent (e.g., DMF), sodium hydride (1.1 eq.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which O-(2,4-dinitrophenyl)hydroxylamine (1.0 eq.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Step 2: Cyclization. The crude N-aminopyrrole intermediate is then treated with formamide and heated to 165 °C. The reaction is maintained at this temperature for several hours until the formation of the pyrrolotriazine is complete.

  • Work-up and Purification. The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Multi-step Synthesis from Functionalized Pyrroles

More complex pyrrolotriazine derivatives, such as the core of Remdesivir, often require multi-step synthetic sequences starting from highly functionalized pyrroles.[5] A practical, multi-step synthesis of the pyrrolotriazine scaffold has been described starting from 2-bromo-1,1-dimethoxyethane and a protected hydrazine derivative.[4]

These multi-step approaches, while longer, offer the advantage of introducing a wide range of substituents onto the pyrrole ring prior to the formation of the triazine ring, allowing for the synthesis of diverse compound libraries.

Synthesis from 1,2,4-Triazine Derivatives: A Convergent Cycloaddition Strategy

An alternative and often more convergent approach involves the construction of the pyrrole ring onto a pre-existing 1,2,4-triazine scaffold. The most powerful of these methods is the 1,3-dipolar cycloaddition of triazinium ylides.

1,3-Dipolar Cycloaddition of Triazinium Ylides

This strategy provides a facile, single-step route to polysubstituted pyrrolo[2,1-f][1][3][4]triazines.[1] The process begins with the alkylation of a 1,2,4-triazine to form a stable 1-alkyl-1,2,4-triazinium salt.[1] In the presence of a base, this salt generates a transient triazinium ylide, which then undergoes a [3+2] cycloaddition reaction with an electron-poor dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD), to afford the pyrrolotriazine product.[1][6]

dot graph "1_3_Dipolar_Cycloaddition" { rankdir="LR"; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Triazine [label="1,2,4-Triazine"]; TriaziniumSalt [label="1-Alkyl-1,2,4-triazinium Salt"]; TriaziniumYlide [label="Triazinium Ylide\n(transient)"]; Pyrrolotriazine [label="Pyrrolotriazine"];

Triazine -> TriaziniumSalt [label="Alkylation"]; TriaziniumSalt -> TriaziniumYlide [label="Base"]; TriaziniumYlide -> Pyrrolotriazine [label="[3+2] Cycloaddition\nwith Dipolarophile"]; } caption { label = "1,3-Dipolar cycloaddition of triazinium ylides."; fontsize = 10; fontname = "Helvetica"; }

This method is particularly advantageous for its operational simplicity and the ability to generate molecular complexity rapidly. The reaction tolerates a range of substituents on the triazine ring and can be highly regio- and diastereoselective.[1]

Experimental Protocol: Synthesis of a Polysubstituted Pyrrolo[2,1-f][1][3][4]triazine via 1,3-Dipolar Cycloaddition [1]

  • Step 1: Formation of the Triazinium Salt. The starting 1,2,4-triazine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an alkylating agent (e.g., methyl iodide or ethyl triflate) at room temperature. The reaction is stirred until complete conversion to the corresponding 1-alkyl-1,2,4-triazinium salt is observed. The salt is typically isolated by filtration or precipitation.

  • Step 2: Cycloaddition. The triazinium salt is suspended in a solvent such as tetrahydrofuran (THF). A base, for example, N,N-diisopropylethylamine (DIPEA), is added, followed by the addition of the dipolarophile (e.g., dimethyl acetylenedicarboxylate). The reaction mixture is stirred at room temperature until the starting material is consumed.

  • Work-up and Purification. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by flash chromatography to yield the desired pyrrolotriazine.

Specialized Routes to Pyrrolo[2,1-f][1][3][4]triazin-4-ones

Pyrrolotriazinones are an important subclass of the pyrrolotriazine family with their own unique biological activities, including the inhibition of enzymes like Eg5 kinesin.[7][8] The synthetic routes to these scaffolds are generally distinct from those leading to the fully aromatic pyrrolotriazines.

The most common strategy for the synthesis of pyrrolo[2,1-f][1][3][4]triazin-4(1H)-ones relies on a substituted pyrrole-2-carboxylic acid as the starting material.[7] This acid is first converted to an amide using standard peptide coupling methods or via the corresponding acyl chloride. Subsequent steps then lead to the formation of the triazinone ring.[7]

dot graph "Pyrrolotriazinone_Synthesis" { rankdir="LR"; node [shape="box", style="rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

PyrroleCarboxylicAcid [label="Pyrrole-2-carboxylic Acid"]; PyrroleAmide [label="Pyrrole-2-carboxamide"]; Pyrrolotriazinone [label="Pyrrolo[2,1-f][1][3][4]triazin-4-one"];

PyrroleCarboxylicAcid -> PyrroleAmide [label="Amide Coupling"]; PyrroleAmide -> Pyrrolotriazinone [label="Ring Closure"]; } caption { label = "General route to pyrrolotriazinones."; fontsize = 10; fontname = "Helvetica"; }

While effective, the existing routes to pyrrolotriazinones are somewhat limited, and there is a clear need for the development of new synthetic strategies to access a wider range of more complex analogs.[7]

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed routes.

Synthetic Strategy Starting Materials Key Transformation Advantages Disadvantages Typical Yields
N-Amination and Cyclization Pyrrole derivativesN-amination followed by cyclization with a C1 synthonVersatile, good control over substitutionOften requires harsh conditions (high temperatures)Moderate to Good[4]
1,3-Dipolar Cycloaddition 1,2,4-Triazine derivatives, dipolarophilesIn situ generation of triazinium ylide and [3+2] cycloadditionConvergent, single step, rapid complexity generationSubstrate scope can be limited by the stability of the ylide and reactivity of the dipolarophileGood to Very Good[1]
Pyrrolotriazinone Synthesis Pyrrole-2-carboxylic acidsAmide formation and subsequent ring closureDirect access to the oxidized scaffoldLimited number of reported routesVariable[7]

Future Perspectives and the Role of Modern Synthetic Methods

While the classical methods described above remain the workhorses for the synthesis of the pyrrolotriazine core, modern synthetic techniques are beginning to make a significant impact. Microwave-assisted organic synthesis (MAOS), for instance, has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic systems, including pyrazolotriazines, and holds promise for the synthesis of pyrrolotriazines as well.[9][10][11] The development of novel catalytic systems, such as those based on transition metals, could also open up new avenues for the construction of this important scaffold.[12]

Furthermore, the urgent need for large quantities of pyrrolotriazine-based drugs like Remdesivir has spurred innovation in process chemistry, leading to more efficient, scalable, and cost-effective synthetic routes.[5][13] These "supply-centered synthesis" approaches prioritize the use of abundant and inexpensive starting materials and aim to minimize the number of synthetic steps and waste generation.[5]

Conclusion

The pyrrolotriazine core is a versatile and medicinally important scaffold, and a variety of synthetic strategies have been developed for its construction. The choice of the optimal route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical approach of building the triazine ring onto a pyrrole precursor offers flexibility and control, while the 1,3-dipolar cycloaddition of triazinium ylides provides a rapid and convergent entry into this heterocyclic system. As the demand for novel pyrrolotriazine-based therapeutics continues to grow, so too will the need for innovative and efficient synthetic methodologies. The continued exploration of modern synthetic techniques and the principles of green and sustainable chemistry will undoubtedly play a pivotal role in shaping the future of pyrrolotriazine synthesis.

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Battling Resistance: A Comparative Guide to the Efficacy of Pyrrolotriazine Derivatives Against Drug-Resistant Cancer

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the specter of drug resistance has cast a long shadow over cancer therapy, turning promising treatments into temporary reprieves. As cancer cells evolve sophisticated mechanisms to evade cytotoxic agents, the need for novel therapeutic strategies has become paramount. Among the burgeoning classes of small molecules, pyrrolotriazine derivatives have emerged as a promising scaffold for developing potent inhibitors of key signaling pathways implicated in both tumorigenesis and the development of resistance. This guide provides a comprehensive comparison of the efficacy of various pyrrolotriazine derivatives against drug-resistant cancer cell lines, supported by experimental data and detailed methodologies to empower researchers in the field of oncology drug discovery.

At the heart of many cancers lies the dysregulation of protein kinases, enzymes that act as crucial nodes in the complex signaling networks governing cell growth, proliferation, and survival. The clinical success of tyrosine kinase inhibitors (TKIs) has revolutionized cancer treatment; however, their long-term efficacy is often hampered by the emergence of secondary mutations in the target kinase or the activation of bypass signaling pathways, leading to acquired resistance. Pyrrolotriazine derivatives, with their structural resemblance to the adenine core of ATP, are adept at fitting into the ATP-binding pockets of various kinases, offering a versatile platform for designing next-generation inhibitors that can overcome these resistance mechanisms.

The Challenge of Acquired Resistance in Kinase-Driven Cancers

A prime example of acquired resistance is observed in non-small cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR). While first-generation TKIs like gefitinib and erlotinib are initially effective, a majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.[1][2] This mutation increases the receptor's affinity for ATP, rendering the first-generation inhibitors less effective.[3]

Another significant hurdle in cancer therapy is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their intracellular concentration to sub-lethal levels.[4][5] This mechanism confers a multidrug resistance (MDR) phenotype, making the cancer cells resilient to a broad spectrum of structurally and functionally diverse anticancer agents.

Pyrrolotriazine Derivatives Targeting EGFR T790M-Mediated Resistance

Recognizing the clinical challenge posed by the T790M mutation, researchers have focused on developing pyrrolotriazine and structurally related pyrrolopyrimidine derivatives that can effectively inhibit this resistant form of EGFR. These next-generation inhibitors are often designed to form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition that is less susceptible to competition from ATP.[1]

While specific IC50 data for pyrrolotriazine derivatives against a comprehensive panel of isogenic sensitive and resistant cell lines is emerging, the closely related pyrrolopyrimidine scaffold provides a strong proof-of-concept. For instance, certain pyrrolopyrimidine compounds have demonstrated potent inhibitory activity against the EGFR-L858R/T790M double mutant, with IC50 values in the low nanomolar range, while showing selectivity over wild-type EGFR.[2] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

Compound ClassTargetWild-Type Cell Line (IC50)Resistant Cell Line (IC50)Key Resistance MechanismReference
Pyrrolopyrimidine AnaloguesEGFRA431 (>10 µM)H1975 (L858R/T790M) (137 nM)EGFR T790M "gatekeeper" mutation[2]

This table summarizes the efficacy of a representative pyrrolopyrimidine compound, highlighting its selectivity for the resistant EGFR mutant.

Overcoming c-Met-Driven Resistance with Pyrrolotriazine Derivatives

The activation of bypass signaling pathways is another critical mechanism of acquired resistance. In NSCLC patients treated with EGFR TKIs, amplification of the MET proto-oncogene, which encodes the c-Met receptor tyrosine kinase, can lead to EGFR-independent activation of downstream signaling pathways like PI3K/AKT, thereby sustaining cell proliferation and survival even in the presence of an EGFR inhibitor.[6]

This has spurred the development of dual EGFR/c-Met inhibitors and selective c-Met inhibitors based on the pyrrolotriazine scaffold. The rationale is that by co-targeting both EGFR and c-Met, it is possible to block both the primary oncogenic driver and the escape pathway, thus preventing or overcoming resistance. Indeed, the combination of a MET inhibitor with an EGFR TKI has shown promise in preclinical models and clinical trials for treating EGFR-mutant NSCLC with acquired resistance due to MET amplification.[6][7]

A novel pyrrolotriazine derivative has been reported to exhibit potent dual inhibition of EGFR and c-Met. In cytotoxicity assays, this compound demonstrated IC50 values in the low micromolar range against NSCLC cell lines, including those known to be resistant to first-generation EGFR TKIs.[8]

Experimental Methodologies for Assessing Efficacy Against Drug-Resistant Cells

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following sections detail the core methodologies for evaluating the efficacy of pyrrolotriazine derivatives against drug-resistant cancer cell lines.

Generation of Drug-Resistant Cancer Cell Lines

A fundamental prerequisite for these studies is the availability of stable drug-resistant cancer cell lines. A common method for generating such lines involves a stepwise increase in the concentration of the selective drug over a prolonged period.[9]

Step-by-Step Protocol:

  • Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with the selective drug (e.g., gefitinib, paclitaxel) at a concentration that causes approximately 10-20% inhibition of cell viability (IC10-IC20). Culture for 2-3 days.

  • Recovery Phase: Replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to recover and repopulate.

  • Dose Escalation: Once the cells reach approximately 80% confluency, subculture them and expose them to a 1.5- to 2-fold higher concentration of the drug.

  • Iterative Cycles: Repeat the cycles of drug exposure and recovery, gradually increasing the drug concentration.

  • Verification of Resistance: Periodically assess the IC50 of the cell population to the selective drug to monitor the development of resistance. A significant increase in the IC50 compared to the parental cell line indicates the establishment of a drug-resistant line.

  • Maintenance of Resistance: To maintain the resistant phenotype, the established resistant cell line should be continuously cultured in the presence of a maintenance concentration of the drug (typically the IC10-IC20).[9]

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed the parental (sensitive) and resistant cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolotriazine derivative for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle-treated cells as controls.

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

It is important to note that for cell lines overexpressing efflux pumps like P-glycoprotein, some vital dyes used in cytotoxicity assays may also be subject to efflux, potentially confounding the results. Therefore, it is crucial to validate the chosen assay for its suitability with the specific drug-resistant cell line being studied.[11]

Visualizing the Path to Inhibition

To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate a key signaling pathway targeted by pyrrolotriazine derivatives and a typical workflow for evaluating their efficacy.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrrolotriazine Pyrrolotriazine Derivative Pyrrolotriazine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR signaling pathway and the inhibitory action of pyrrolotriazine derivatives.

Experimental_Workflow Start Parental Cancer Cell Line Step1 Generate Drug- Resistant Cell Line Start->Step1 Step2 Treat both cell lines with Pyrrolotriazine Derivatives Start->Step2 ResistantLine Resistant Cancer Cell Line Step1->ResistantLine ResistantLine->Step2 Step3 Perform Cytotoxicity Assay (e.g., MTT) Step2->Step3 Step4 Determine and Compare IC50 Values Step3->Step4 Outcome Assess Efficacy in Overcoming Resistance Step4->Outcome

Caption: Workflow for evaluating the efficacy of pyrrolotriazine derivatives.

Future Directions and Conclusion

The development of pyrrolotriazine derivatives as anticancer agents represents a vibrant and promising area of research. Their versatility as kinase inhibitors provides a strong foundation for designing novel therapeutics that can effectively combat drug resistance. While much of the current data focuses on overcoming resistance mediated by kinase mutations and bypass pathways, further investigation into the potential of pyrrolotriazine derivatives to counteract other resistance mechanisms, such as the overexpression of ABC transporters, is warranted.

Future studies should aim to generate comprehensive datasets that directly compare the efficacy of lead pyrrolotriazine compounds against a broad panel of isogenic sensitive and drug-resistant cancer cell lines. Elucidating the precise molecular interactions through structural biology and detailed mechanistic studies will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and resistance-breaking capabilities. The continued exploration of this chemical scaffold holds the potential to deliver new and effective treatments for patients with drug-resistant cancers, ultimately improving clinical outcomes and addressing a significant unmet need in oncology.

References

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A Senior Application Scientist's Guide to In Vivo Pharmacokinetic Comparison of Novel Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolotriazine Scaffold and the Imperative of Pharmacokinetics

In the landscape of modern drug discovery, heterocyclic compounds are foundational, with nitrogen-containing heterocycles present in the vast majority of small molecule drugs.[1][2] Among these, the pyrrolotriazine core has emerged as a privileged scaffold.[3][4] Its structure is a bioisostere of purines, the essential building blocks of ATP, making it an ideal framework for designing competitive kinase inhibitors.[5][6][7] Derivatives of this family have shown promise in various therapeutic areas, including oncology and virology.[3][8]

However, high in vitro potency against a biological target is only the first step. A compound's journey to becoming a viable therapeutic agent is critically dependent on its in vivo behavior, a discipline formally studied as pharmacokinetics (PK).[9][10] Pharmacokinetics—the study of a drug's absorption, distribution, metabolism, and excretion (ADME)—governs the concentration and duration of a drug's presence at its site of action.[9][11] An estimated 10-40% of drug candidates fail due to unfavorable pharmacokinetic properties, making early and rigorous PK evaluation an indispensable part of any drug development program.[12]

This guide provides a framework for the in vivo pharmacokinetic comparison of novel pyrrolotriazine compounds. We will explore how rational, minor structural modifications can profoundly impact PK profiles, detail the gold-standard experimental protocols required to generate reliable data, and place these findings within a relevant mechanistic context.

A Comparative Case Study: Rational Design to Modulate Pharmacokinetics

The central tenet of medicinal chemistry is that small structural changes can lead to significant variations in biological activity and pharmacokinetic properties.[13] To illustrate this, we will compare three representative pyrrolotriazine kinase inhibitors: the parent molecule Compound X , and two rationally designed analogs, Compound Y and Compound Z .

  • Compound X (Parent Scaffold): Our hypothetical starting point, a potent pyrrolotriazine inhibitor of a key oncogenic kinase (e.g., VEGFR). It shows excellent in vitro activity but is hampered by rapid metabolism in liver microsome assays.

  • Compound Y (Metabolically Blocked Analog): To address the metabolic instability of Compound X, a fluorine atom is introduced at a suspected "metabolic soft spot." Fluorination is a classic and effective strategy to block oxidative metabolism by cytochrome P450 enzymes, which can increase a compound's half-life and overall exposure.[14]

  • Compound Z (Solubility-Enhanced Analog): To potentially improve absorption, a polar morpholine group is appended to the scaffold. This modification is intended to enhance aqueous solubility without significantly compromising the compound's interaction with its target protein.

The following table summarizes the key pharmacokinetic parameters obtained following single intravenous (IV) and oral (PO) administrations to Sprague-Dawley rats.

ParameterRouteDose (mg/kg)Compound X (Parent)Compound Y (Fluorinated)Compound Z (Morpholine)
Cmax (ng/mL)IV1450475510
PO5210650350
Tmax (hr)IV-0.080.080.08
PO-0.51.00.5
AUC₀-inf (ng·hr/mL)IV15501650600
PO598074252100
(hr)IV-1.23.51.3
PO-1.54.01.8
Clearance (CL) (L/hr/kg)IV-1.820.611.67
Bioavailability (F%) PO-35.6% 90.0% 70.0%
Interpretation of Pharmacokinetic Data:
  • The Success of Metabolic Blocking (Compound Y): The fluorination strategy in Compound Y was highly successful. Compared to the parent Compound X , its systemic clearance (CL) after IV dosing is 3-fold lower (0.61 vs. 1.82 L/hr/kg), leading to a corresponding 3-fold increase in AUC and a significantly longer elimination half-life (t½) of 3.5 hours. This demonstrates that the intended metabolic pathway was effectively blocked. The most dramatic result is the oral bioavailability (F%), which surged from 35.6% to 90.0%. This indicates that the rapid first-pass metabolism that was removing Compound X after absorption from the gut was largely prevented for Compound Y.

  • The Impact of Enhanced Solubility (Compound Z): The addition of the morpholine group in Compound Z moderately improved the oral bioavailability to 70.0%. This is likely due to better dissolution and absorption from the gastrointestinal tract. However, its clearance and half-life remain similar to the parent compound, suggesting this modification did not protect it from metabolism.

  • Causality in Action: This comparative analysis showcases the power of rational design. The data provides clear, quantitative evidence linking specific structural changes to desired improvements in ADME properties, a cornerstone of advancing a lead compound.

Gold-Standard Methodology: Generating Trustworthy In Vivo PK Data

The integrity of any pharmacokinetic comparison rests entirely on the quality and reproducibility of the experimental methods used. The following sections detail a robust, self-validating protocol for conducting such studies, grounded in regulatory expectations.[15]

Overall Experimental Workflow

The process from compound administration to final data analysis follows a meticulous, sequential path.

G cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical Phase Formulation Compound Formulation (Vehicle Selection) Dosing Dosing (IV Bolus & Oral Gavage) Formulation->Dosing AnimalAcclimatization Animal Acclimatization (≥ 7 days) AnimalAcclimatization->Dosing Sampling Serial Blood Sampling (Defined Timepoints) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Analysis (Validated Method) Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Detailed Step-by-Step Protocol

This protocol is designed for Sprague-Dawley rats, a common model in preclinical drug development.[16]

1. Animal Acclimatization and Preparation:

  • Housing: House male Sprague-Dawley rats (250-300g) in a controlled environment (22±1°C, 50-70% humidity, 12-hour light/dark cycle) for at least 7 days prior to the study.[16]

  • Fasting: Fast animals for 12 hours before dosing and up to 2 hours post-dose, with free access to water throughout.[16][17] This minimizes variability in gastrointestinal absorption.

  • Group Allocation: Randomly assign rats to dosing groups (e.g., n=3-5 per group/route).

2. Formulation and Dosing Administration:

  • Vehicle Selection: Prepare a suitable formulation vehicle. For early studies, a solution is preferred to eliminate dissolution as a variable. A common vehicle is DMSO, Solutol, or a similar solubilizing agent in saline or water.[18]

  • Intravenous (IV) Administration:

    • Dose: 1 mg/kg.

    • Method: Administer as a single bolus injection into the lateral tail vein.[17]

    • Rationale: IV administration provides a direct measure of a drug's distribution and elimination profile (clearance, volume of distribution, half-life) and serves as the 100% bioavailability reference.

  • Oral (PO) Administration:

    • Dose: 5 mg/kg.

    • Method: Administer using an oral gavage needle.[17][18]

    • Rationale: Oral administration is the most common intended route for small molecule drugs and is essential for assessing absorption and bioavailability.

3. Blood Sample Collection and Processing:

  • Sampling Schedule: Collect blood samples (approx. 200 µL) into heparinized tubes at specific time points. A typical schedule for rats is:

    • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15]

    • PO Route: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[15][17]

  • Collection Site: Collect samples from the tail vein or another appropriate site.[17]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.[17]

  • Storage: Transfer the resulting plasma supernatant to clearly labeled tubes and store frozen at -40°C or below until analysis.[17]

4. Bioanalytical Method Validation and Sample Analysis:

This is the most critical step for ensuring data trustworthiness. The method used to quantify the drug concentration in plasma must be rigorously validated according to regulatory guidelines, such as the FDA and ICH M10 guidance.[19][20][21] A full validation ensures the method is reliable and reproducible.[19]

  • Technique: Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold-standard technique for its sensitivity and selectivity.[22]

  • Validation Parameters: The validation process must demonstrate:

    • Selectivity: The ability to measure the analyte without interference from other components in the plasma.[23]

    • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements, respectively.

    • Calibration Curve: A linear response over the expected concentration range, defining the Lower and Upper Limits of Quantification (LLOQ/ULOQ).

    • Matrix Effect: An assessment of whether components in the plasma suppress or enhance the MS signal.

    • Stability: Confirmation that the analyte is stable in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).

Mechanistic Context: The Importance of PK for Target Engagement

Pyrrolotriazine compounds are often designed as ATP-competitive kinase inhibitors.[5] Kinases like VEGFR are crucial nodes in signaling pathways that drive tumor growth and angiogenesis.[24] For an inhibitor to be effective, it must occupy the ATP-binding pocket of the target kinase at a sufficient concentration and for a sufficient duration to block downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor VEGFR KinaseDomain Kinase Domain Receptor->KinaseDomain Dimerization & Autophosphorylation ATP ATP ATP->KinaseDomain Binds to Downstream Downstream Signaling (e.g., MAPK/Akt) KinaseDomain->Downstream Phosphorylates Response Cell Proliferation Angiogenesis Downstream->Response Inhibitor Pyrrolotriazine Inhibitor (e.g., Compound Y) Inhibitor->KinaseDomain Competitively Blocks

Caption: Competitive inhibition of a receptor tyrosine kinase signaling pathway.

This is where pharmacokinetics becomes paramount.

  • Compound X , with its low bioavailability and short half-life, might only achieve a plasma concentration above the required therapeutic threshold for a very brief period, leading to incomplete target inhibition and poor efficacy.

  • Compound Y , with its high bioavailability and longer half-life, can maintain a sustained plasma concentration above the therapeutic threshold, ensuring continuous blockade of the kinase target. This durable target engagement is far more likely to translate into a robust anti-tumor response in in vivo efficacy models.

Conclusion

The in vivo pharmacokinetic profile is a critical gatekeeper in the progression of any new chemical entity. As demonstrated with our representative pyrrolotriazine compounds, rational medicinal chemistry can systematically address PK liabilities such as rapid metabolism and poor absorption. However, the insights derived are only as reliable as the experiments that produce them. Adherence to rigorous, well-validated protocols for animal studies and bioanalysis is not merely a matter of good practice; it is a prerequisite for making sound decisions in the complex, high-stakes process of drug development. By integrating medicinal chemistry strategy with gold-standard pharmacokinetic evaluation, researchers can more efficiently identify and advance novel pyrrolotriazine candidates with the potential for clinical success.

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A Head-to-Head Comparison of Pyrrolotriazine Analogs in Antiviral Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective antiviral therapeutics, the pyrrolotriazine scaffold has emerged as a privileged structure, giving rise to potent inhibitors of a wide array of RNA viruses.[1][2] This guide provides a comprehensive head-to-head comparison of key pyrrolotriazine analogs, presenting crucial experimental data to inform drug discovery and development professionals. By examining their performance in various antiviral assays, we aim to elucidate structure-activity relationships and highlight the nuances that govern their efficacy and safety.

The Rise of Pyrrolotriazines: A Promising Class of RNA Virus Inhibitors

Pyrrolotriazine derivatives, as structural analogs of purine nucleosides, are strategically designed to interfere with viral replication.[2] Their core structure serves as a versatile backbone for chemical modifications that can enhance their antiviral activity, selectivity, and pharmacokinetic properties. The most prominent member of this class, Remdesivir (GS-5734), has gained global attention for its activity against emerging coronaviruses.[3][4] However, a diverse pipeline of other pyrrolotriazine analogs continues to be explored for their potential against a spectrum of viral pathogens.

This guide will delve into a comparative analysis of these analogs, focusing on their in vitro efficacy against clinically relevant viruses. We will examine key performance metrics such as the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which provides a measure of the therapeutic window.

Comparative Antiviral Potency: A Data-Driven Analysis

The following tables summarize the in vitro antiviral activity of various pyrrolotriazine analogs and related compounds against different RNA viruses. These head-to-head comparisons are crucial for understanding the relative potency and spectrum of activity of these molecules.

Table 1: Head-to-Head Comparison of Pyrrolotriazine Analogs and Other Polymerase Inhibitors Against Human Coronavirus NL63 (HCoV-NL63)

CompoundTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir (GS-5734) HCoV-NL63Caco-2Not explicitly stated, but shown to be more potent than Favipiravir>100Not explicitly stated[1][5]
Favipiravir HCoV-NL63Caco-2~10-20 (estimated from graphs)>100~5-10[1][5]

Note: This study highlights the superior potency of the pyrrolotriazine analog Remdesivir over Favipiravir against a common human coronavirus.[1][5]

Table 2: Comparative Antiviral Activity of 2,4-Disubstituted Pyrrolo[2,1-f][1][5][6]triazine Analogs Against Influenza A/Puerto Rico/8/34 (H1N1)

Compound IDR1R2CC50 (µM) on MDCK cellsIC50 (µg/mL)IC50 (µM)Selectivity Index (SI)Reference
14a PhenylPhenyl>1000>200>471<2.1[2]
14b Phenyl4-Bromophenyl640 ± 32>200>416<1.5[2]
14c Phenyl4-Chlorophenyl>1002.5 ± 0.25.5>18[2]
14d Phenylp-Tolyl592 ± 25>200>469<1.3[2]
15a p-TolylPhenyl604 ± 3410 ± 123.525.7[2]
15b p-Tolyl4-Bromophenyl382 ± 1815 ± 230.312.6[2]
15c p-Tolyl4-Chlorophenyl780 ± 428 ± 117.544.6[2]
15d p-Tolylp-Tolyl>100011 ± 124.6>40.6[2]
15e p-Tolyl4-Methoxyphenyl750 ± 354 ± 0.58.687.2[2]

Note: This dataset showcases the structure-activity relationship within a series of pyrrolotriazine analogs, where substitutions at the R1 and R2 positions significantly impact antiviral potency and selectivity against influenza A virus.[2]

Table 3: Comparative Antiviral Activity of Galidesivir (BCX4430) and its Isomer Against Various RNA Viruses

CompoundVirusVirus FamilyCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
Galidesivir (BCX4430) Influenza A/Victoria/3/75 (H3N2)OrthomyxoviridaeMDCK1-5>1000>200-1000[7]
Galidesivir (BCX4430) Influenza B/Lee/40OrthomyxoviridaeMDCK1-5>1000>200-1000[7]
Compound 2 (Isomer) Influenza A/Victoria/3/75 (H3N2)OrthomyxoviridaeMDCK0.1-0.423-2457.5-240[7]
Compound 2 (Isomer) Influenza B/Lee/40OrthomyxoviridaeMDCK0.1-0.423-2457.5-240[7]
Galidesivir (BCX4430) Ebola virusFiloviridaeHeLa3-12>1000>83-333[7]
Galidesivir (BCX4430) Marburg virusFiloviridaeHeLa3-12>1000>83-333[7]
Galidesivir (BCX4430) Measles virusParamyxoviridaeVero761.8>100>55.6[7]

Note: While Galidesivir is an adenosine analog and not a pyrrolotriazine, its mechanism as an RNA polymerase inhibitor and its broad-spectrum activity make it a relevant comparator. An isomer of Galidesivir demonstrated significantly enhanced potency against influenza viruses, albeit with increased cytotoxicity.[7]

Mechanism of Action: Targeting the Viral RNA-Dependent RNA Polymerase

The primary mechanism of action for many pyrrolotriazine analogs, including Remdesivir, is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[6] This enzyme is essential for the replication of the viral genome in RNA viruses.

Mechanism_of_Action cluster_Cell Host Cell Prodrug Pyrrolotriazine Analog (Prodrug) Active_Metabolite Active Nucleoside Triphosphate (NTP) Analog Prodrug->Active_Metabolite Cellular Metabolism Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->Viral_RdRp Competitive Inhibition Viral_RNA_Replication Viral RNA Replication Viral_RdRp->Viral_RNA_Replication Catalyzes Chain_Termination Delayed Chain Termination Viral_RdRp->Chain_Termination Incorporation of NTP Analog Chain_Termination->Viral_RNA_Replication Inhibits

Caption: Mechanism of action for pyrrolotriazine antiviral analogs.

As illustrated, the pyrrolotriazine analog, often administered as a prodrug, enters the host cell and is metabolized into its active nucleoside triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp. The incorporation of the analog leads to delayed chain termination, thereby halting viral RNA synthesis.[6]

Experimental Methodologies: A Guide to Reproducible Antiviral Assays

The reliability and comparability of antiviral data hinge on the standardization of experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the pyrrolotriazine analogs discussed in this guide.

Cytotoxicity Assay (MTT or MTS Assay)

This assay is fundamental to determining the concentration of a compound that is toxic to the host cells, providing the CC50 value.

Protocol:

  • Cell Seeding: Seed host cells (e.g., MDCK, Caco-2, Vero E6) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.

  • Compound Dilution: Prepare a serial dilution of the pyrrolotriazine analog in cell culture medium.

  • Treatment: Add the diluted compounds to the cells and incubate for a period that mirrors the duration of the antiviral assay (typically 48-72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value using a dose-response curve.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE), yielding the EC50 value.

CPE_Inhibition_Assay Start Start Step1 Seed host cells in a 96-well plate Start->Step1 Step2 Prepare serial dilutions of pyrrolotriazine analogs Step1->Step2 Step3 Pre-treat cells with compound dilutions Step2->Step3 Step4 Infect cells with a standardized amount of virus Step3->Step4 Step5 Incubate for 48-72 hours Step4->Step5 Step6 Assess cytopathic effect (CPE) microscopically or by cell viability assay Step5->Step6 Step7 Calculate EC50 value Step6->Step7 End End Step7->End

Caption: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Infection and Treatment: Pre-treat the cells with the compound dilutions for a short period before adding a standardized amount of virus (e.g., a specific multiplicity of infection, MOI). Alternatively, the compound and virus can be added simultaneously.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated virus control wells (typically 2-5 days).

  • CPE Assessment: Evaluate the extent of CPE in each well, either visually using a microscope or quantitatively using a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value from the dose-response curve.

Concluding Remarks and Future Directions

The pyrrolotriazine scaffold continues to be a fertile ground for the discovery of novel antiviral agents. The head-to-head comparisons presented in this guide underscore the significant potential of this chemical class, with certain analogs demonstrating potent and selective activity against a range of RNA viruses. The data highlights the importance of subtle structural modifications in optimizing antiviral efficacy and minimizing cytotoxicity.

Future research should focus on expanding the head-to-head comparative analysis to a broader range of pyrrolotriazine analogs and a more diverse panel of viral pathogens. In vivo studies are also critical to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. As our understanding of the structure-activity relationships within the pyrrolotriazine class deepens, so too will our ability to design the next generation of broad-spectrum antiviral drugs.

References

  • Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. PubMed. [Link]

  • Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models. ResearchGate. [Link]

  • A comparative analysis of remdesivir and other repurposed antivirals against SARS-CoV-2. EMBO Molecular Medicine. [Link]

  • Comparison of remdesivir and favipiravir - the anti-Covid-19 agents mimicking purine RNA constituents. Biomedical Papers of the Medical Faculty of Palacky University in Olomouc. [Link]

  • An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. PMC. [Link]

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  • An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral. ResearchGate. [Link]

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  • An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order. PMC. [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Bromopyrrolo[2,1-f]triazin-4-amine

Definitive Guide to the Proper Disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine (also known by synonyms such as BMS-599626 and AC480)[1][4][5][6]. As a halogenated, nitrogen-containing heterocyclic compound used in research and drug development, its disposal is governed by stringent federal and local regulations to protect laboratory personnel and the environment. This guide is designed to provide clear, actionable procedures grounded in established safety principles and regulatory standards.

Hazard Identification and Regulatory Framework

Causality: The presence of a bromine atom classifies this compound as a halogenated organic compound [8][9]. Halogenated wastes are typically managed via specific high-temperature incineration processes to prevent the formation of persistent and toxic environmental byproducts[8][10]. Improper disposal, such as drain disposal, is strictly prohibited as it can introduce toxic and persistent substances into waterways[1][11].

Regulatory Imperative: The management and disposal of this chemical fall under the US Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) , which establishes a "cradle-to-grave" framework for hazardous waste[12][13]. Additionally, the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes safe handling and disposal procedures[14][15].

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the compound or its waste, wearing appropriate PPE is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles with side shields are required at all times[1].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact[7]. Dispose of contaminated gloves as hazardous solid waste[16].

  • Body Protection: A lab coat is essential. For procedures with a risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary[7].

Segregation and Containerization: The Core of Safe Disposal

Proper segregation is the most critical step in laboratory waste management. Never mix incompatible waste streams[17]. 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine waste must be segregated as Halogenated Organic Waste .

Waste Stream Summary Table
Waste StreamContainer Type & SpecificationsLabeling RequirementsKey Disposal Action
Unused/Expired Solid Original container or a new, sealable, chemically compatible container (e.g., amber glass vial)."HAZARDOUS WASTE", full chemical name, date, and hazard characteristics (e.g., "Toxic," "Irritant").Collect for disposal via your institution's EHS office. Do not attempt to neutralize.
Contaminated Solid Waste (Gloves, weigh boats, absorbent paper, vials)Designated hazardous waste container, typically a lined, puncture-resistant bin with a sealing lid."HAZARDOUS WASTE - HALOGENATED SOLIDS", list of contents, date.Collect all contaminated disposable materials in this designated container[1].
Contaminated Liquid Waste (Solutions in organic solvents or aqueous buffers)Sealable, leak-proof, and chemically compatible container (e.g., HDPE or glass carboy). Use secondary containment."HAZARDOUS WASTE - HALOGENATED LIQUIDS", list all chemical components with percentages (e.g., "Methanol 99%, 5-Bromopyrrolo... 1%"), date.Collect in a designated carboy for halogenated liquid waste[8]. Never dispose of down the drain [1][17].
Contaminated Sharps (Needles, syringes, contaminated broken glass)OSHA-approved, puncture-proof sharps container."HAZARDOUS WASTE - SHARPS", "BIOHAZARD" symbol if applicable.Immediately place all contaminated sharps into the designated container to prevent injury[1][16][18].

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused/Expired Solid Compound
  • Assess: Ensure the compound is in its original, clearly labeled container. If the container is degraded, it must be carefully overpacked into a larger, secure container.

  • Label: Affix a "HAZARDOUS WASTE" label to the container. Fill in the full chemical name, quantity, and date.

  • Store: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste, ensuring it is segregated from incompatible materials like strong oxidizers or acids[17][19].

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

Protocol 2: Disposal of Contaminated Solid Waste
  • Collect: Place all contaminated items (gloves, pipette tips, absorbent paper, etc.) directly into the designated "HAZARDOUS WASTE - HALOGENATED SOLIDS" container.

  • Seal: Keep the container sealed when not in use to prevent the release of vapors and to comply with regulations[16][17].

  • Manage: Once the container is full (do not overfill), seal it securely, ensure the label is complete, and move it to the SAA for EHS pickup.

Protocol 3: Disposal of Contaminated Liquid Waste
  • Identify Stream: Use a designated waste carboy for "HAZARDOUS WASTE - HALOGENATED LIQUIDS."

  • Transfer Waste: Carefully pour the liquid waste into the carboy using a funnel. This should be done inside a chemical fume hood.

  • Log Contents: Meticulously log the chemical name and approximate volume of every substance added to the carboy's contents sheet. This is a legal requirement for the final disposal facility.

  • Seal and Store: Always keep the carboy tightly sealed when not adding waste[17]. Store it in secondary containment to catch any potential leaks. When full, move to the SAA for pickup.

Emergency Procedure: Spill Management

Accidents require immediate and correct action.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with absorbent materials. For a solid powder, avoid creating dust; gently cover it with absorbent pads[7].

  • Clean: Wearing appropriate PPE, clean the spill area, working from the outside in.

  • Dispose: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous solid waste[2][7].

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy[2].

Waste Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine.

GDisposal Workflow for 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-aminestartWaste Generatedwaste_typeDetermine Waste Typestart->waste_typesolid_nodeSOLID(Unused chemical, gloves,vials, absorbent paper)waste_type->solid_nodeSolidliquid_nodeLIQUID(Solutions in solventsor buffers)waste_type->liquid_nodeLiquidsharps_nodeSHARPS(Needles, syringes,contaminated glass)waste_type->sharps_nodeSharpssolid_containerPlace in 'HalogenatedSolid Waste' Containersolid_node->solid_containerliquid_containerPour into 'HalogenatedLiquid Waste' Carboy(in fume hood)liquid_node->liquid_containersharps_containerPlace in Puncture-ProofSharps Containersharps_node->sharps_containerlabel_wasteEnsure Container isProperly Labeled and Sealedsolid_container->label_wasteliquid_container->label_wastesharps_container->label_wastestore_wasteStore in DesignatedSatellite Accumulation Arealabel_waste->store_wasteendSchedule Pickup byEHS / Licensed Disposal Vendorstore_waste->end

Caption: Decision workflow for segregating and storing hazardous waste.

References

  • Personal protective equipment for handling BMS-599626 - Benchchem. (n.d.). Benchchem.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17).
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  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Dartmouth College.
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  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. (n.d.).
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. (2025, January 6). YouTube.
  • Hazardous Waste | US EPA. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine . (2025, January 18). Angene Chemical. Retrieved January 19, 2026, from

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). U.S. Environmental Protection Agency.
  • Ensuring the safe handling of chemicals. (2022, September 30). World Health Organization (WHO).
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  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). U.S. Environmental Protection Agency.
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  • Safety Data Sheet - Pyrrolo[2,1-f][1][2][3]triazin-4-amine . (2024, December 19). CymitQuimica. Retrieved January 19, 2026, from

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
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  • 5-broMopyrrolo[1,2-f][1][2][3]triazin-4-aMine - ChemicalBook . (2025, July 16). ChemicalBook. Retrieved January 19, 2026, from

  • SAFETY DATA SHEET. (2021, January 30).
  • BMS-599626 (AC480) | HER1/2 Inhibitor | MedChemExpress. (n.d.). MedChemExpress.
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  • Classification of special laboratory waste. (n.d.). Universitat de Barcelona.

Personal protective equipment for handling 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory. The information herein is synthesized from authoritative safety data sheets (SDS) of structurally similar compounds and established laboratory safety standards.

Hazard Assessment: Understanding the Risks

5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine and its structural analogs are potent chemical agents. A thorough understanding of their potential hazards is the bedrock of safe handling. Based on data from similar pyrrolo-triazine compounds, a comprehensive hazard profile can be established.[4][5][6]

Primary Hazard Classifications:

  • Acute Toxicity (Oral): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[4][5][6]

  • Respiratory & Skin Sensitization: May cause an allergic skin reaction and respiratory irritation.[4][5][6][7]

  • Acute Toxicity (Inhalation): May be harmful if inhaled, causing respiratory tract irritation.[5]

The causality behind these hazards lies in the molecule's reactivity. The amine and bromo functional groups, attached to a heterocyclic core, can interact with biological macromolecules, leading to irritation, sensitization, and toxicity upon exposure. Therefore, preventing direct contact and inhalation is the primary goal of the following protocols.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

While engineering controls are the first line of defense, PPE is the critical final barrier between you and the chemical agent.[8] The selection of appropriate PPE must be deliberate and based on a comprehensive risk assessment.

Core PPE Requirements
PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile Gloves (Powder-Free)Nitrile offers good chemical resistance against a range of substances.[1][9] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique to avoid skin contact with the glove's outer surface.[5] For prolonged handling or in case of a spill, consider double-gloving.
Eye & Face Protection Safety Glasses with Side Shields or a Face ShieldStandard safety glasses are mandatory.[1] When handling larger quantities or when there is a risk of splashing or dust generation, a face shield worn over safety glasses provides superior protection.[5]
Respiratory Protection NIOSH-approved Respirator (e.g., N95)A respirator is essential when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][10] Ensure proper fit-testing and use in accordance with your institution's respiratory protection program.
Body Protection Laboratory CoatA lab coat protects skin and personal clothing from contamination.[1] Ensure it is fully buttoned. For extensive handling, a chemically resistant apron may be warranted.

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Segregate: Store the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]

  • Designate: Keep the container in a cool, dry, and well-ventilated area, clearly marked with its identity and hazards.[2] A locked storage cabinet is recommended.[2][6]

Step-by-Step Handling Protocol (Weighing and Solution Preparation)

This protocol is designed to minimize aerosolization and contact.

  • Preparation: Don all required PPE as outlined in the table above.

  • Engineering Controls: Perform all manipulations of the solid compound within a certified chemical fume hood or a glove box to control airborne levels.[5]

  • Weighing:

    • Use a dedicated, clean weighing vessel.

    • Carefully open the container. Avoid creating dust clouds.[1]

    • Use a spatula to transfer the desired amount of the solid.

    • Close the primary container tightly immediately after weighing.

  • Dissolution:

    • Place the weighing vessel containing the compound into a larger beaker or flask that will be used for dissolution.

    • Slowly add the chosen solvent to the weighing vessel, allowing the solid to be wetted and dissolved before transferring it to the larger container. This minimizes the transfer of dry powder.

    • Rinse the weighing vessel with additional solvent and add it to the main container to ensure a complete transfer.

  • Cleanup:

    • Decontaminate the spatula and work surface with an appropriate solvent and then soap and water.

    • Dispose of any contaminated disposables (e.g., weighing paper, gloves) as hazardous waste.

Emergency Spill Response

Immediate and correct response to a spill is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Phase 1: Immediate Actions cluster_Assessment_Cleanup Phase 2: Assessment & Cleanup cluster_Final_Steps Phase 3: Decontamination & Reporting Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Area Alert->Isolate Immediately Ventilate Ensure Adequate Ventilation (If safe to do so) Isolate->Ventilate Assess Assess Spill Size & Hazards Ventilate->Assess Don_PPE Don Appropriate PPE (Nitrile gloves, respirator, safety glasses, lab coat) Assess->Don_PPE Contain Contain the Spill (Use absorbent pads or sand) Don_PPE->Contain Neutralize Neutralize/Absorb Powder (Sweep up without creating dust) Contain->Neutralize Collect Collect Waste in a Labeled Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 5-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine, including contaminated PPE, weighing boats, and excess solutions, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic").

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any waste down the drain.[5][10] Contaminated packaging should be disposed of as unused product.[10]

By adhering to these scientifically grounded protocols, you contribute to a robust safety culture and ensure the integrity of your research. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet.

References

  • MSDS of 4-aminopyrrolo[2,1-f][1][2][3]triazine-5-carboxylic acid. Adooq Bioscience. [Online] (A direct link was not available from the search, but such documents are typically found on vendor websites).

  • Pyrrolo[2,1-f][1][2][3]triazin-4-amine Compound Summary. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

  • Safety Data Sheet for 7-Bromopyrrolo[2,1-f][1][2][3]triazin-4-amine. Angene Chemical. [Online] Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Connor, T. H. (2006). Pharmacy Purchasing & Products. [Online] (General safety document, specific URL not provided in search).
  • Safety Data Sheet for GROTAN. (2021).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.